Product packaging for Aurantiamide Acetate(Cat. No.:CAS No. 56121-42-7)

Aurantiamide Acetate

Cat. No.: B1665788
CAS No.: 56121-42-7
M. Wt: 444.5 g/mol
InChI Key: VZPAURMDJZOGHU-DQEYMECFSA-N
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Description

Asperglaucide is a phenylalanine derivative.
Asperglaucide has been reported in Hypericum japonicum, Artemisia anomala, and other organisms with data available.
metabolite of Aspergillus glaucus

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H28N2O4 B1665788 Aurantiamide Acetate CAS No. 56121-42-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O4/c1-20(30)33-19-24(17-21-11-5-2-6-12-21)28-27(32)25(18-22-13-7-3-8-14-22)29-26(31)23-15-9-4-10-16-23/h2-16,24-25H,17-19H2,1H3,(H,28,32)(H,29,31)/t24-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPAURMDJZOGHU-DQEYMECFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56121-42-7
Record name Aurantiamide acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56121-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurantiamide acetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6NA534YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of Aurantiamide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide acetate, also known as Asperglaucide, is a naturally occurring dipeptide derivative that has garnered significant interest within the scientific community.[1][2][3] First isolated from Piper aurantiacum, it has since been identified in a variety of other organisms, including fungi and plants.[4] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, alongside detailed experimental protocols and visual representations of its known biological signaling pathways. Its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects, make it a compound of interest for further research and development.[5][6]

Chemical and Physical Properties

This compound is characterized as a white to off-white crystalline solid.[3] It is soluble in organic solvents such as Dimethyl sulfoxide (DMSO).[7] The stability of the compound can be influenced by factors like pH and temperature.[3]

Table 1: General Chemical Properties of this compound
PropertyValueSource(s)
CAS Number 56121-42-7[1][2][8]
Molecular Formula C₂₇H₂₈N₂O₄[8][9][10]
Molecular Weight 444.53 g/mol [9][10]
Appearance White to off-white solid[2][3]
IUPAC Name [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate[10][11]
Synonyms Asperglaucide, N-benzoylphenylalanylphenylalinol acetate, TMC-58A[1][2][10]
Table 2: Physicochemical Data of this compound
PropertyValueSource(s)
Melting Point 184-188 °C[8]
Solubility Soluble in DMSO (55 mg/mL)[7]
XLogP3-AA 4.4[10]
Hydrogen Bond Donor Count 2[10]
Hydrogen Bond Acceptor Count 5[11]
Rotatable Bond Count 9[9]
Polar Surface Area 84.5 Ų[9][11]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR data are available for this compound, providing detailed information about its carbon-hydrogen framework.[10][11]

  • Mass Spectrometry (MS) : Mass spectral data, including GC-MS, have been used to determine its molecular weight and fragmentation patterns.[10][11]

Experimental Protocols

Isolation and Purification of this compound from Natural Sources

This compound has been successfully isolated from various natural sources, including the roots of Baphicacanthus cusia and the fungus Aspergillus penicilloides.[4][6] The general methodology involves solvent extraction followed by chromatographic separation.

1. Extraction:

  • The dried and powdered source material (e.g., plant roots, fungal fermentation broth) is typically extracted with a polar solvent such as methanol or ethyl acetate at room temperature.[12]
  • The resulting crude extract is then concentrated under reduced pressure to yield a residue.

2. Chromatographic Separation:

  • The crude extract is subjected to column chromatography on silica gel.[13]
  • A gradient elution system is employed, often starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol).[13][14]
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative HPLC, to yield pure this compound.

3. Structure Confirmation:

  • The structure of the isolated compound is confirmed by spectroscopic methods, including NMR (¹H, ¹³C) and Mass Spectrometry, and by comparison with published data.[12]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily attributed to its anti-inflammatory and anti-cancer properties.

Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Signaling Pathways

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).[4][15] This is achieved through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][15]

In lipopolysaccharide (LPS)-stimulated microglial cells, this compound blocks the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, IκB-α.[15] Furthermore, it reduces the phosphorylation of JNK and p38 MAPKs.[15]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IκBα IκB-α IKK->IκBα Phosphorylation & Degradation NFκB_IκBα NF-κB/IκB-α (Inactive) NFκB NF-κB (Active) NFκB_IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation p38_JNK p38 & JNK MAPKs MAPKKs->p38_JNK Phosphorylation Aurantiamide_Acetate Aurantiamide Acetate Aurantiamide_Acetate->IκBα Inhibits Degradation Aurantiamide_Acetate->p38_JNK Inhibits Phosphorylation Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) NFκB_nuc->Gene_Expression

Fig. 1: Inhibition of NF-κB and MAPK pathways by this compound.
Anti-Cancer Activity: Inhibition of Autophagic Flux in Malignant Gliomas

In human malignant glioma cells, this compound has been observed to decrease cell viability in a dose- and time-dependent manner.[16] Its mechanism of action involves the induction of mitochondrial fragmentation and the loss of mitochondrial membrane potential.[16] A key finding is that this compound treatment leads to an accumulation of autophagosomes and autolysosomes, suggesting a blockage of the autophagic flux.[16][17] This disruption of the cellular degradation and recycling process contributes to its anti-tumor effects.[16]

cluster_process Autophagic Process cluster_inhibition Drug Action Autophagosome_Formation Autophagosome Formation Fusion Fusion with Lysosome Autophagosome_Formation->Fusion Autolysosome Autolysosome Fusion->Autolysosome Cell_Death Glioma Cell Death Fusion->Cell_Death Leads to Degradation Degradation & Recycling Autolysosome->Degradation Cell_Survival Cell Survival Degradation->Cell_Survival Aurantiamide_Acetate Aurantiamide Acetate Aurantiamide_Acetate->Fusion Inhibits Autophagic Flux

Fig. 2: Inhibition of autophagic flux in glioma cells by this compound.

Conclusion

This compound is a promising natural compound with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and cancer underscores its potential as a lead compound for the development of new therapeutic agents. This guide provides foundational information to support further research into the pharmacological applications of this compound.

References

The Multifaceted Biological Activities of Aurantiamide Acetate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide acetate, a naturally occurring dipeptide derivative, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated from a variety of natural sources including plants, fungi, and marine organisms, this compound has demonstrated promising therapeutic potential across several key areas of biomedical research. This in-depth technical guide provides a comprehensive review of the current literature on the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antiviral properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways modulated by this compelling molecule, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a dipeptide derivative that has been the subject of numerous studies due to its wide range of pharmacological effects. Its chemical structure, N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate, provides a unique scaffold for interacting with various biological targets. This review aims to consolidate the existing research on this compound, presenting a detailed overview of its biological activities and the underlying molecular mechanisms.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory and particularly anti-neuroinflammatory effects. Studies have shown its ability to modulate key inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity
Cell LineStimulantMeasured ParameterMethodConcentration of this compound (µM)InhibitionReference
BV2 microgliaLPS (1 µg/mL)NO ProductionGriess Assay10Significant Inhibition
BV2 microgliaLPS (1 µg/mL)NO ProductionGriess Assay50Significant Inhibition
BV2 microgliaLPS (1 µg/mL)NO ProductionGriess Assay100Significant Inhibition
BV2 microgliaLPS (1 µg/mL)PGE2 ProductionELISA10Significant Inhibition
BV2 microgliaLPS (1 µg/mL)PGE2 ProductionELISA50Significant Inhibition
BV2 microgliaLPS (1 µg/mL)PGE2 ProductionELISA100Significant Inhibition
RAW 264.7LPSNO ProductionGriess AssayNot specifiedReduction
Experimental Protocol: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in LPS-stimulated BV2 Microglia

Cell Culture and Treatment:

  • Murine BV2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 96-well plates at a suitable density.

  • Cells are pre-treated with various non-cytotoxic concentrations of this compound (e.g., 10, 50, 100 µM) for 3 hours.

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the 24-hour incubation, the cell culture supernatant is collected.

  • To measure nitrite concentration, an indicator of NO production, the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

Prostaglandin E2 (PGE2) Production Assay (ELISA):

  • The concentration of PGE2 in the cell culture supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Signaling Pathways in Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It specifically suppresses the phosphorylation of p38 and JNK, while ERK phosphorylation remains unaffected. This leads to a downstream reduction in the expression of pro-inflammatory enzymes like iNOS and COX-2, and cytokines such as IL-1β and TNF-α.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates IKK IKK TLR4->IKK Activates Aurantiamide_Acetate This compound Aurantiamide_Acetate->JNK Inhibits Phosphorylation Aurantiamide_Acetate->p38 Inhibits Phosphorylation IkB_alpha IκB-α Aurantiamide_Acetate->IkB_alpha Inhibits Phosphorylation Inflammation Inflammation JNK->Inflammation p38->Inflammation IKK->IkB_alpha Phosphorylates NF_kB NF-κB (p65/p50) IkB_alpha->NF_kB Releases NF_kB_nucleus NF-κB (nucleus) NF_kB->NF_kB_nucleus Translocates iNOS iNOS NF_kB_nucleus->iNOS Induces Transcription COX2 COX-2 NF_kB_nucleus->COX2 Induces Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB_nucleus->Pro_inflammatory_Cytokines Induces Transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Pro_inflammatory_Cytokines->Inflammation NO->Inflammation PGE2->Inflammation

Caption: Anti-inflammatory signaling pathway of this compound.

Anticancer Activity

This compound has shown notable cytotoxic effects against various cancer cell lines, particularly malignant gliomas. Its anticancer mechanism appears to be linked to the disruption of cellular processes essential for tumor growth and survival.

Quantitative Data for Anticancer Activity
Cell LineAssayConcentration of this compound (µM)EffectReference
U87 (human malignant glioma)Cell Viability0-100Dose- and time-dependent decrease in viability
U251 (human malignant glioma)Cell Viability0-100Dose- and time-dependent decrease in viability
Experimental Protocol: Cell Viability Assay in Glioma Cells

Cell Culture:

  • Human malignant glioma cell lines U87 and U251 are maintained in appropriate culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.

MTT Assay for Cell Viability:

  • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound (e.g., 0, 12.5, 25, 50, 100 µM) for different time points (e.g., 24, 48, 72 hours).

  • After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Mechanism of Anticancer Action

The anticancer activity of this compound in malignant glioma cells is associated with the inhibition of autophagic flux. It leads to an accumulation of autophagosomes and autolysosomes, suggesting a blockage in the final stages of autophagy. This disruption of autophagy contributes to cell death.

anticancer_workflow Start Malignant Glioma Cells (U87, U251) Treatment Treat with This compound Start->Treatment Autophagosome_Accumulation Increased Autophagosome and Autolysosome Accumulation Treatment->Autophagosome_Accumulation Autophagic_Flux_Block Blockage of Autophagic Flux Autophagosome_Accumulation->Autophagic_Flux_Block Cell_Death Cell Death Autophagic_Flux_Block->Cell_Death

Caption: Anticancer experimental workflow of this compound.

Neuroprotective Activity

The anti-neuroinflammatory properties of this compound strongly suggest its potential as a neuroprotective agent. By mitigating the inflammatory cascade in the central nervous system, it may help protect neurons from damage in various neurodegenerative conditions.

Experimental Evidence and Mechanism

Studies on LPS-stimulated BV2 microglial cells provide indirect evidence for the neuroprotective effects of this compound. Microglial activation and the subsequent release of pro-inflammatory mediators are known to contribute to neuronal damage in diseases like Alzheimer's and Parkinson's. By inhibiting this activation, this compound can create a less hostile environment for neurons. The inhibition of the NF-κB and MAPK (p38 and JNK) pathways is central to this protective effect.

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against the influenza A virus.

Quantitative Data for Antiviral Activity
VirusCell LineAssayMetricValueReference
Influenza A Virus (IAV)MDCKCytopathic Effect (CPE) Inhibition-Potent antiviral effect
Influenza A Virus (IAV)A549Real-time PCRmRNA expression of pro-inflammatory genesDecreased
Influenza A Virus (IAV)A549Luminex AssayProduction of IL-6, TNF-α, IL-8, IP-10, RANTESSuppressed
Experimental Protocol: Plaque Reduction Assay for Influenza A Virus

Cell and Virus Culture:

  • Madin-Darby Canine Kidney (MDCK) cells are grown in a suitable medium.

  • Influenza A virus stocks are prepared and titrated.

Plaque Assay:

  • Confluent monolayers of MDCK cells in 6-well or 12-well plates are infected with a known amount of influenza A virus.

  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose and various concentrations of this compound.

  • The plates are incubated for 2-3 days to allow for plaque formation.

  • The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • The percentage of plaque reduction is calculated relative to the untreated virus control.

Mechanism of Antiviral Action

The antiviral and anti-inflammatory effects of this compound against influenza A virus are mediated through the inhibition of the NF-κB signaling pathway. By blocking NF-κB activation, the compound reduces the expression of pro-inflammatory genes and the production of various cytokines and chemokines that are typically induced by the viral infection.

antiviral_pathway cluster_nfkB NF-κB Pathway IAV Influenza A Virus (IAV) Host_Cell Host Cell (e.g., A549) IAV->Host_Cell Infects NF_kB_activation NF-κB Activation Host_Cell->NF_kB_activation Induces Viral_Replication Viral Replication Host_Cell->Viral_Replication Aurantiamide_Acetate This compound Aurantiamide_Acetate->NF_kB_activation Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB_activation->Pro_inflammatory_Genes Cytokine_Storm Cytokine Production (IL-6, TNF-α, etc.) Pro_inflammatory_Genes->Cytokine_Storm Inflammation_and_Cell_Damage Inflammation and Cell Damage Cytokine_Storm->Inflammation_and_Cell_Damage Viral_Replication->Inflammation_and_Cell_Damage

Caption: Antiviral mechanism of this compound against Influenza A Virus.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with a remarkable spectrum of biological activities. Its ability to modulate critical signaling pathways, particularly the NF-κB and MAPK pathways, underpins its potent anti-inflammatory, anticancer, and antiviral effects. The detailed experimental protocols and quantitative data summarized in this review provide a solid foundation for future research.

Further investigations are warranted to fully elucidate the therapeutic potential of this compound. These should include in vivo studies to validate the in vitro findings, pharmacokinetic and pharmacodynamic profiling, and structure-activity relationship studies to optimize its efficacy and selectivity. The multifaceted nature of this compound's biological activities makes it a compelling candidate for the development of novel therapeutics for a range of diseases characterized by inflammation, uncontrolled cell growth, and viral infections.

The Role of Aurantiamide Acetate in the NF-κB Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide acetate, a naturally occurring dipeptide derivative, has emerged as a significant modulator of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its anti-inflammatory and potential therapeutic effects. By consolidating quantitative data from various studies, detailing key experimental protocols, and visualizing the complex signaling cascades, this document serves as a comprehensive resource for professionals in the field of drug discovery and development. The evidence presented herein underscores the potential of this compound as a lead compound for novel therapeutics targeting NF-κB-mediated pathologies.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are pivotal regulators of the innate and adaptive immune responses. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs). Upon stimulation by various signals, such as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) or pathogen-associated molecular patterns like lipopolysaccharide (LPS), a canonical signaling cascade is initiated. This cascade involves the activation of the IκB kinase (IKK) complex, which subsequently phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and proteasomal degradation, liberating the NF-κB dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is a hallmark of numerous chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention.

Mechanism of Action of this compound

This compound has been demonstrated to exert its anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway.[1][2][3] The core mechanism involves the inhibition of IκBα phosphorylation and its subsequent degradation.[1] By stabilizing the IκBα protein, this compound effectively prevents the release and nuclear translocation of the active NF-κB p50/p65 subunits.[1] This blockade of NF-κB activation leads to a significant reduction in the expression of downstream pro-inflammatory mediators.[1][2][4]

Furthermore, some studies suggest that this compound may also modulate upstream components of the NF-κB pathway. Evidence points towards the inhibition of the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs), which can also contribute to the activation of NF-κB.[1] The multi-level inhibition of this critical inflammatory pathway highlights the therapeutic potential of this compound.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory markers have been quantified in several studies. The following tables summarize the key findings.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-stimulated BV2 Microglial Cells

ParameterConcentration of this compound (µM)InhibitionReference
Nitric Oxide (NO) Production10, 25, 50, 100Dose-dependent[1]
Prostaglandin E2 (PGE2) Production10, 25, 50, 100Dose-dependent[1]
iNOS Protein Expression10, 25, 50, 100Dose-dependent[1]
COX-2 Protein Expression10, 25, 50, 100Dose-dependent[1]
IL-1β ProductionNot specifiedSignificant reduction[1]
TNF-α ProductionNot specifiedSignificant reduction[1]

Table 2: Effect of this compound on NF-κB and MAPK Signaling in LPS-stimulated BV2 Microglial Cells

ParameterConcentration of this compound (µM)EffectReference
p-IκBα Levels10, 25, 50, 100Dose-dependent inhibition[1]
NF-κB DNA Binding ActivityNot specifiedSignificant reduction[1]
p-JNK LevelsNot specifiedDecreased[1]
p-p38 LevelsNot specifiedDecreased[1]

Table 3: Anti-viral and Anti-inflammatory Effects of this compound (Compound E17) in Influenza A Virus (IAV)-infected A549 Cells

ParameterEffect of this compoundReference
NF-κB Transcriptional ActivityInhibited[2]
IL-6 ProductionSuppressed[2]
TNF-α ProductionSuppressed[2]
IL-8 ProductionSuppressed[2]
IP-10 ProductionSuppressed[2]
RANTES ProductionSuppressed[2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the role of this compound in the NF-κB signaling pathway.

Cell Culture and Treatment
  • Cell Lines: BV2 microglial cells, RAW 264.7 macrophages, or A549 lung epithelial cells are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a specified period (e.g., 3 hours) before stimulation with an inflammatory agent such as LPS (e.g., 500 ng/mL) or infection with a virus.

Western Blot Analysis

This technique is used to determine the protein levels of key components of the NF-κB and MAPK signaling pathways.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, iNOS, COX-2, p-JNK, JNK, p-p38, p38, or a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB DNA Binding Activity Assay (ELISA-based)

This assay quantifies the binding of active NF-κB from nuclear extracts to its consensus DNA sequence.

  • Nuclear Extract Preparation: Nuclear extracts are prepared from treated cells using a nuclear extraction kit according to the manufacturer's instructions.

  • ELISA Procedure: A commercially available NF-κB p65 transcription factor assay kit (e.g., from Active Motif) is used.

  • Binding: An equal amount of nuclear extract is added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus site.

  • Antibody Incubation: The plate is incubated with a primary antibody specific for the p65 subunit of NF-κB.

  • Secondary Antibody and Detection: An HRP-conjugated secondary antibody is added, followed by a colorimetric substrate.

  • Quantification: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: HEK293 cells are stably or transiently transfected with a luciferase reporter plasmid containing multiple copies of the NF-κB consensus binding site upstream of the luciferase gene.

  • Treatment: Transfected cells are pre-treated with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luciferase assay system and a luminometer.

  • Normalization: Luciferase activity is often normalized to the activity of a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.

Visualizing the Molecular Interactions

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway and the inhibitory action of this compound.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNF-α TNF-α IKK Complex IKK Complex TNF-α->IKK Complex Activates This compound This compound This compound->IKK Complex Inhibits IκBα IκBα This compound->IκBα Prevents Degradation IKK Complex->IκBα Phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB p-IκBα->NF-κB Releases Proteasome Proteasome p-IκBα->Proteasome Degradation NF-κB->IκBα Bound NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Nucleus Nucleus Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Induces Transcription

Figure 1. The canonical NF-κB signaling pathway and the inhibitory sites of this compound.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., BV2, RAW 264.7) Treatment 2. Pre-treatment with This compound Stimulation 3. Stimulation (e.g., LPS, TNF-α) Treatment->Stimulation Harvesting 4. Cell Harvesting & Lysis Stimulation->Harvesting WB Western Blot (p-IκBα, iNOS, etc.) Harvesting->WB ELISA ELISA (NF-κB binding, Cytokines) Harvesting->ELISA Reporter_Assay Luciferase Assay (NF-κB activity) Harvesting->Reporter_Assay Data_Analysis 5. Data Analysis WB->Data_Analysis ELISA->Data_Analysis Reporter_Assay->Data_Analysis

Figure 2. A generalized experimental workflow for studying the effects of this compound on NF-κB signaling.

Conclusion

This compound represents a compelling natural product with well-defined inhibitory effects on the NF-κB signaling pathway. Its ability to prevent IκBα degradation and subsequent NF-κB activation, coupled with its impact on upstream MAPK signaling, provides a strong rationale for its anti-inflammatory properties. The quantitative data and established experimental protocols outlined in this guide offer a solid foundation for further preclinical and clinical investigation. As the demand for novel anti-inflammatory agents continues to grow, this compound and its derivatives hold significant promise for the development of next-generation therapeutics targeting a cornerstone of inflammatory and disease-related signaling.

References

Aurantiamide Acetate: A Technical Guide to its Inhibition of Cathepsins L and B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory action of Aurantiamide Acetate on two critical lysosomal cysteine proteases: cathepsin L and cathepsin B. Sourced from the fermentation broth of Aspergillus penicilloides, this compound has been identified as a selective inhibitor of these enzymes, which are implicated in a variety of pathophysiological processes, including tumor invasion, metastasis, and neurodegenerative disorders.[1] This document details the quantitative inhibitory data, the proposed mechanism of action, and the experimental protocols for assessing its activity.

Quantitative Inhibitory Activity

This compound demonstrates a preferential, albeit moderate, inhibitory potency against cathepsin L over cathepsin B. The half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

EnzymeTargetIC50 Value (µM)Source
Cathepsin LCysteine Protease12Isshiki et al., 2001[1]
Cathepsin BCysteine Protease49Isshiki et al., 2001[1]

Mechanism of Inhibition

This compound is classified as a dipeptide, specifically N-benzoylphenylalanylphenylalinol acetate.[1] Its inhibitory action against cathepsins L and B, which are members of the papain-like family of cysteine proteases, is predicated on its structural similarity to natural peptide substrates.[2] This allows it to function as a competitive inhibitor.

The catalytic mechanism of cysteine proteases involves a catalytic triad composed of Cysteine, Histidine, and Asparagine residues within the active site.[2][3] The inhibitor is believed to occupy the active site cleft, preventing the binding and subsequent cleavage of the enzyme's endogenous substrates. The active site is comprised of several subsites (S1, S2, S3, S1', S2', etc.) that accommodate the corresponding amino acid residues (P1, P2, P3, P1', P2', etc.) of a substrate.[4][5] Peptide-like inhibitors, such as this compound, bind to these subsites through non-covalent interactions, effectively blocking access to the catalytic Cysteine residue.[6][7][8] Cathepsin B is distinguished from other cathepsins by an "occluding loop" that can modulate its activity between an endopeptidase and an exopeptidase (specifically, a peptidyldipeptidase).[2][9] Inhibitors must often displace this loop to access the active site.[2]

While specific molecular docking studies for this compound are not publicly available, the proposed mechanism involves the inhibitor's peptide-like backbone fitting into the active site cleft, thereby blocking substrate access and preventing catalysis.

InhibitionMechanism cluster_Enzyme Cathepsin L/B Active Site ActiveSite Active Site (S3-S2-S1-S1'-S2') Product Cleavage Products ActiveSite->Product Cleavage Prevented CatalyticCys Catalytic Cys25/29 Aurantiamide This compound (Inhibitor) Aurantiamide->ActiveSite Binds (Competitive) Substrate Peptide Substrate Substrate->ActiveSite Binding Blocked

Figure 1: Proposed competitive inhibition mechanism of Cathepsins L and B by this compound.

Experimental Protocols: Fluorometric Inhibition Assay

The IC50 values for this compound were likely determined using a fluorometric in vitro enzyme assay. The following protocol is a synthesized methodology based on standard procedures for screening cathepsin inhibitors.[10][11][12]

1. Reagents and Buffers:

  • Assay Buffer: 20-100 mM Sodium Acetate, 1-2 mM EDTA, 2-5 mM Dithiothreitol (DTT) or Cysteine, pH 5.5.

  • Enzyme: Recombinant human cathepsin L or cathepsin B.

  • Substrate: A fluorogenic peptide substrate such as Z-Phe-Arg-AMC (for Cathepsin L) or Z-Arg-Arg-AFC (for Cathepsin B). AMC (7-Amino-4-methylcoumarin) and AFC (7-Amino-4-trifluoromethylcoumarin) are fluorescent reporters released upon cleavage.

  • Inhibitor: this compound, dissolved in DMSO to create a stock solution, then serially diluted.

  • Plate: Black, flat-bottom 96-well or 384-well microplate suitable for fluorescence measurements.

2. Assay Procedure:

  • Enzyme Activation: The enzyme (e.g., Cathepsin L) is pre-incubated in the assay buffer for approximately 10-30 minutes at room temperature. This step is crucial for the reducing agent (DTT or cysteine) to fully activate the catalytic cysteine in the active site.[10]

  • Inhibitor Incubation: Serial dilutions of this compound (in DMSO, with the final DMSO concentration kept below 1%) are added to the wells. The activated enzyme solution is then added to these wells. The plate is incubated for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: The plate is immediately transferred to a fluorescence microplate reader. The fluorescence intensity is measured kinetically over 30-60 minutes at 37°C.

    • For AMC-based substrates: Excitation wavelength ~355-360 nm, Emission wavelength ~460-465 nm.

    • For AFC-based substrates: Excitation wavelength ~400 nm, Emission wavelength ~505 nm.

  • Data Analysis: The rate of reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction containing only DMSO (no inhibitor). IC50 values are then calculated by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic curve.

ExperimentalWorkflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) activation Enzyme Activation (Pre-incubation with DTT/Cysteine) prep->activation plate_setup Plate Setup (Add serial dilutions of This compound to wells) prep->plate_setup enzyme_add Add Activated Enzyme to wells activation->enzyme_add plate_setup->enzyme_add inhibitor_inc Inhibitor Incubation (10-15 min at RT) enzyme_add->inhibitor_inc reaction_init Reaction Initiation (Add Fluorogenic Substrate) inhibitor_inc->reaction_init measurement Kinetic Measurement (Read Fluorescence over 30-60 min) reaction_init->measurement analysis Data Analysis (Calculate Reaction Rates, Determine IC50) measurement->analysis

Figure 2: Experimental workflow for the fluorometric assay to determine cathepsin inhibition.

Cellular Implications and Signaling

The inhibition of cathepsins L and B can have significant downstream effects on cellular processes, as these proteases are key players in both normal physiology and disease. For instance, cathepsin B is known to be involved in the intrinsic pathway of apoptosis. Under certain stress conditions, cathepsin B can be released from the lysosome into the cytosol, where it can cleave the pro-apoptotic protein Bid into its truncated form, tBid. Subsequently, tBid translocates to the mitochondria, promoting the release of cytochrome c and initiating the caspase cascade that leads to programmed cell death.[2] By inhibiting cathepsin B, compounds like this compound could potentially modulate this apoptotic pathway.

ApoptosisPathway stress Cellular Stress lysosome Lysosome stress->lysosome Induces Permeabilization release_point lysosome->release_point Release into Cytosol catB_active Cathepsin B bid Bid catB_active->bid Cleaves tbid tBid bid->tbid mito Mitochondrion tbid->mito Translocates to cytC Cytochrome c Release mito->cytC caspase Caspase Cascade Activation cytC->caspase apoptosis Apoptosis caspase->apoptosis aurantiamide Aurantiamide Acetate aurantiamide->catB_active Inhibits release_point->catB_active

Figure 3: Role of Cathepsin B in apoptosis and the point of intervention for its inhibitors.

References

The Modulatory Role of Aurantiamide Acetate on the MAPK Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide acetate, a dipeptide derivative isolated from marine fungi and various plants, has demonstrated significant biological activities, including anti-inflammatory and anti-cancer effects. A key mechanism underlying these properties is its interaction with the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This technical guide provides an in-depth analysis of the effects of this compound on the MAPK pathway, compiling quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to the MAPK Signaling Cascade

The MAPK signaling pathways are crucial mediators of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The cascade typically involves a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAP3K), a MAP Kinase Kinase (MAP2K), and a MAP Kinase (MAPK). In mammals, the most well-characterized MAPK pathways are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Dysregulation of these pathways is implicated in numerous diseases, making them attractive targets for therapeutic intervention.

This compound's Effect on MAPK Signaling

This compound has been shown to selectively modulate the MAPK signaling cascade, primarily by inhibiting the phosphorylation and subsequent activation of JNK and p38 MAPKs. Notably, it does not appear to affect the ERK signaling pathway. This selective inhibition suggests a targeted mechanism of action, which is particularly relevant in the context of inflammation and certain cancers where JNK and p38 pathways are key drivers of pathology.

Quantitative Data Summary

The inhibitory effects of this compound on the phosphorylation of JNK and p38 have been quantified in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. The following tables summarize the dose-dependent inhibition observed in these studies.

Table 1: Dose-Dependent Inhibition of JNK Phosphorylation by this compound in LPS-Stimulated BV2 Microglial Cells [1][2]

This compound Concentration (μM)Inhibition of p-JNK (%)
10Data not explicitly quantified in text
25Data not explicitly quantified in text
50Data not explicitly quantified in text
100Significant Inhibition

Note: While the original study demonstrates a clear dose-dependent inhibition graphically, specific percentage values are not provided in the text. The graphical representation indicates a progressive decrease in p-JNK levels with increasing concentrations of this compound.

Table 2: Dose-Dependent Inhibition of p38 Phosphorylation by this compound in LPS-Stimulated BV2 Microglial Cells [1][2]

This compound Concentration (μM)Inhibition of p-p38 (%)
10Data not explicitly quantified in text
25Data not explicitly quantified in text
50Data not explicitly quantified in text
100Significant Inhibition

Note: Similar to the JNK data, the publication illustrates a dose-dependent decrease in p-p38 levels via a Western blot image, but does not provide specific numerical percentages of inhibition in the text.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on the MAPK signaling cascade.

Cell Culture and Treatment

Objective: To prepare BV2 microglial cells for stimulation and treatment with this compound.

Materials:

  • BV2 murine microglial cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • This compound

  • Lipopolysaccharide (LPS)

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO) for 3 hours.[2]

  • Following pre-treatment, stimulate the cells with LPS (500 ng/mL) for 30 minutes to induce an inflammatory response and activate the MAPK pathway.[2]

Western Blot Analysis of MAPK Phosphorylation

Objective: To determine the levels of phosphorylated JNK and p38 in response to this compound treatment.

Materials:

  • Treated and untreated BV2 cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-JNK, JNK, p-p38, p38, or β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL detection system.

  • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vitro Kinase Assay (Representative Protocol)

Objective: To directly measure the inhibitory effect of this compound on JNK and p38 kinase activity.

Materials:

  • Recombinant active JNK or p38 kinase

  • Kinase-specific substrate (e.g., ATF2 for p38, c-Jun for JNK)

  • Kinase assay buffer

  • ATP

  • This compound

  • 96-well plates

  • Plate reader (for non-radioactive assays) or scintillation counter (for radioactive assays)

Protocol:

  • Prepare a reaction mixture containing the kinase, its substrate, and kinase assay buffer in a 96-well plate.

  • Add this compound at various concentrations to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, fluorescence polarization, or radioactive labeling).

  • Calculate the IC50 value of this compound for each kinase.

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

MAPK_Inhibition_by_Aurantiamide_Acetate cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MKK4/7 MKK4/7 MAP3K->MKK4/7 MKK3/6 MKK3/6 MAP3K->MKK3/6 JNK JNK MKK4/7->JNK P p38 p38 MKK3/6->p38 P Transcription Factors Transcription Factors JNK->Transcription Factors p38->Transcription Factors This compound This compound This compound->JNK This compound->p38 Inflammatory Genes Inflammatory Genes Transcription Factors->Inflammatory Genes

Caption: Inhibition of JNK and p38 MAPK pathways by this compound.

Experimental Workflow Diagrams

Western_Blot_Workflow Cell_Culture 1. BV2 Cell Culture Treatment 2. Pre-treatment with This compound Cell_Culture->Treatment Stimulation 3. LPS Stimulation Treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis Quantification 5. Protein Quantification Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer SDS_PAGE->Transfer Blocking 8. Membrane Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. ECL Detection Secondary_Ab->Detection Analysis 12. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of MAPK phosphorylation.

Kinase_Assay_Workflow Reaction_Setup 1. Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Inhibitor_Addition 2. Add this compound Reaction_Setup->Inhibitor_Addition Reaction_Initiation 3. Initiate with ATP Inhibitor_Addition->Reaction_Initiation Incubation 4. Incubate at 30°C Reaction_Initiation->Incubation Detection 5. Stop Reaction and Detect Phosphorylation Incubation->Detection Data_Analysis 6. Calculate IC50 Detection->Data_Analysis

Caption: General workflow for an in vitro kinase assay.

Conclusion

This compound presents a compelling profile as a modulator of the MAPK signaling cascade, with specific inhibitory effects on the JNK and p38 pathways. This targeted action underscores its potential for development as a therapeutic agent in inflammatory diseases and other conditions where these pathways are aberrantly activated. The data and protocols presented in this guide offer a foundational resource for further investigation into the molecular mechanisms of this compound and its journey towards clinical application. Future research should focus on elucidating the precise binding interactions with JNK and p38, as well as expanding in vivo studies to validate its efficacy and safety.

References

In Silico Docking Analysis of Aurantiamide Acetate: A Technical Guide to Understanding its Interaction with Inflammatory Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico docking studies of Aurantiamide Acetate, a dipeptide derivative with known anti-inflammatory properties. While direct quantitative docking scores for this compound with its specific target proteins are not extensively documented in publicly available literature, this guide outlines the established target proteins, the signaling pathways involved, and provides a detailed methodology for conducting such in silico analyses.

Introduction to this compound and its Anti-Inflammatory Potential

This compound is a natural dipeptide derivative that has demonstrated significant anti-inflammatory and anti-viral effects. Its mechanism of action is primarily attributed to the inhibition of key signaling pathways involved in the inflammatory response. Experimental studies have shown that this compound can suppress the production of pro-inflammatory mediators, indicating its potential as a therapeutic agent.

Identified Target Proteins and Signaling Pathways

Experimental evidence has identified the primary molecular targets of this compound within the inflammatory cascade. The compound is known to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway , a central regulator of inflammation. Additionally, it has been shown to modulate the activity of c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

The inhibition of these upstream pathways leads to the downregulation of several key pro-inflammatory proteins:

  • Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces nitric oxide, a molecule involved in the inflammatory process.

  • Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine that plays a crucial role in systemic inflammation.

  • Interleukin-1 beta (IL-1β): Another potent pro-inflammatory cytokine involved in a wide range of inflammatory responses.

Data Presentation: A Framework for Quantitative Analysis

While specific binding affinities of this compound with its target proteins from dedicated in silico studies are not available in the reviewed literature, the following tables provide a template for how such data should be presented upon generation. These tables are based on typical outputs from molecular docking software and are essential for comparing the binding efficiencies of a ligand with various targets.

Table 1: Predicted Binding Affinities of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (predicted)Interacting Residues (Example)
NF-κB (p65 subunit)e.g., 1VKXData to be generatedData to be generatede.g., Tyr36, Cys38, Arg187
COX-2e.g., 5F19Data to be generatedData to be generatede.g., Arg120, Tyr355, Tyr385
iNOSe.g., 3E7GData to be generatedData to be generatedData to be generated
JNK1e.g., 3PZEData to be generatedData to be generatedData to be generated
p38 MAPKe.g., 1A9UData to be generatedData to be generatede.g., Lys53, Met109, Asp168

Table 2: Hydrogen Bond Interactions of this compound with Target Proteins

Target ProteinInteracting ResidueDistance (Å)
NF-κB (p65 subunit)Data to be generatedData to be generated
COX-2Data to be generatedData to be generated
iNOSData to be generatedData to be generated
JNK1Data to be generatedData to be generated
p38 MAPKData to be generatedData to be generated

Experimental Protocols for In Silico Docking

The following is a detailed methodology for conducting in silico molecular docking studies of this compound with its target proteins. This protocol is a composite of standard practices in the field.

Software and Tools
  • Molecular Docking Software: AutoDock Vina, Schrödinger Maestro, MOE (Molecular Operating Environment), or similar.

  • Protein Preparation Wizard: Integrated within docking software suites.

  • Ligand Preparation: ChemDraw, Avogadro, or software-integrated tools.

  • Visualization Software: PyMOL, Discovery Studio Visualizer, Chimera.

  • Databases: Protein Data Bank (PDB) for protein structures, PubChem or ZINC for ligand structures.

Protein Preparation
  • Retrieval of Target Structure: Download the 3D crystal structures of the target proteins (NF-κB, COX-2, iNOS, JNK, p38 MAPK) from the Protein Data Bank (PDB). Select high-resolution structures, preferably co-crystallized with a ligand.

  • Protein Refinement:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4).

    • Repair any missing side chains or atoms using the protein preparation wizard.

    • Minimize the energy of the protein structure to relieve any steric clashes.

Ligand Preparation
  • Ligand Structure Generation: Obtain the 3D structure of this compound from a chemical database like PubChem or draw it using a chemical structure editor.

  • Ligand Optimization:

    • Generate a low-energy 3D conformation of the ligand.

    • Assign appropriate atom types and partial charges (e.g., Gasteiger charges).

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

Molecular Docking Simulation
  • Grid Box Generation: Define the binding site on the target protein. This is typically done by creating a grid box centered on the active site identified from the co-crystallized ligand or through binding site prediction algorithms. The grid box should be large enough to encompass the entire binding pocket and allow for translational and rotational sampling of the ligand.

  • Docking Execution:

    • Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the molecular docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined binding site and calculate the binding affinity for each pose.

  • Analysis of Results:

    • Analyze the generated docking poses based on their binding energies (docking scores). The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the best-ranked docking pose to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the amino acid residues of the target protein.

Visualizations

Signaling Pathways

Aurantiamide_Acetate_Signaling_Pathway AA This compound JNK JNK AA->JNK p38 p38 MAPK AA->p38 IKK IKK AA->IKK LPS LPS/Stimuli LPS->JNK LPS->p38 LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates COX2 COX-2 NFkB_nuc->COX2 upregulates iNOS iNOS NFkB_nuc->iNOS upregulates TNFa TNF-α NFkB_nuc->TNFa upregulates IL1b IL-1β NFkB_nuc->IL1b upregulates Inflammation Inflammatory Response COX2->Inflammation iNOS->Inflammation TNFa->Inflammation IL1b->Inflammation Docking_Workflow start Start get_protein Retrieve Protein Structure (PDB) start->get_protein get_ligand Retrieve/Draw Ligand Structure (PubChem/ChemDraw) start->get_ligand prep_protein Protein Preparation (Add Hydrogens, Remove Water) get_protein->prep_protein define_site Define Binding Site (Grid Box Generation) prep_protein->define_site prep_ligand Ligand Preparation (Energy Minimization, Assign Charges) get_ligand->prep_ligand prep_ligand->define_site run_docking Perform Molecular Docking (e.g., AutoDock Vina) define_site->run_docking analyze Analyze Results (Binding Energy, Interactions) run_docking->analyze visualize Visualize Complex (PyMOL, Discovery Studio) analyze->visualize end End visualize->end

The Pharmacological Profile of Aurantiamide Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurantiamide acetate, a naturally occurring dipeptide derivative, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, it holds potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular mechanisms of action, quantitative biological data, and detailed experimental methodologies. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug discovery.

Introduction

This compound is a dipeptide derivative that has been isolated from various natural sources, including the plant Piper wallichii and the marine fungus Aspergillus sp. SF-5921. Its chemical structure, characterized by N-benzoylphenylalanine and phenylalanine residues, underpins its diverse pharmacological activities. Extensive research has demonstrated its potential as an anti-inflammatory, antiviral, analgesic, and anticancer agent. This guide delves into the core pharmacological characteristics of this compound, providing a detailed examination of its effects at the molecular and cellular levels.

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily by inhibiting specific enzymes and modulating key intracellular signaling pathways.

Anti-inflammatory Activity

A significant body of evidence supports the anti-inflammatory properties of this compound. It has been shown to be a selective and orally active inhibitor of cathepsins, a class of proteases involved in inflammatory processes. Specifically, it inhibits cathepsin L and cathepsin B.

Furthermore, this compound modulates critical inflammatory signaling pathways. In lipopolysaccharide (LPS)-induced murine microglial BV2 cells, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), as well as inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Antiviral Activity

This compound has demonstrated antiviral activity, particularly against the Influenza A virus. Its mechanism of action in this context is also linked to the inhibition of the NF-κB signaling pathway in virus-infected cells. By suppressing NF-κB activation, this compound reduces the expression of pro-inflammatory genes and the production of cytokines such as IL-6, TNF-α, IL-8, IP-10, and RANTES in lung epithelial cells infected with the influenza A virus.

Anticancer Activity

In the realm of oncology, this compound has shown promise in suppressing the growth of malignant gliomas. Studies on human malignant glioma U87 and U251 cells have revealed that this compound can decrease cell viability in a dose- and time-dependent manner. The proposed mechanism involves the inhibition of autophagic flux, leading to the accumulation of autophagosomes and autolysosomes within the cancer cells.

Analgesic Activity

Several studies have reported the analgesic properties of this compound, suggesting its potential as a pain-relieving agent.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the biological activities of this compound.

Table 1: Enzyme Inhibition Data

EnzymeIC50 (μM)Source Organism/Cell LineReference
Cathepsin L12Not Specified
Cathepsin B49Not Specified

Table 2: In Vitro Efficacy Data

Biological EffectCell LineConcentration Range (μM)Key FindingsReference
CytotoxicityU87, U25110 - 100Dose- and time-dependent decrease in cell viability.
Inhibition of NO ProductionBV210 - 100Dose-dependent inhibition of LPS-induced NO production.
Inhibition of PGE2 ProductionBV210 - 100Dose-dependent inhibition of LPS-induced PGE2 production.
Antiviral (Influenza A)MDCKNot SpecifiedInhibitory effect on IAV replication.

Table 3: In Vivo Efficacy Data

Animal ModelSpeciesDoseKey FindingsReference
Adjuvant-arthritic rat modelRat10 mg/kg (subcutaneous)Suppression of hind paw swelling.
U87 mouse xenograft modelMouse1 mg (intratumoral injection)Obvious suppression of tumor growth.
Carrageenan-induced paw edemaRat25, 50, 100 mg/kg (oral)Significant anti-inflammatory activity.

Signaling Pathways

The pharmacological effects of this compound are intricately linked to its ability to modulate key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the inhibitory effects of this compound on the NF-κB and MAPK pathways.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates Aurantiamide_Acetate This compound Aurantiamide_Acetate->p38 Inhibits Phosphorylation Aurantiamide_Acetate->JNK Inhibits Phosphorylation Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Induces

Caption: Inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the pharmacological profile of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound against human malignant glioma U87 and U251 cells.

  • Cell Culture: U87 and U251 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 μM).

  • Incubation: The plates are incubated for specified time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is agitated on a shaker for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

MTT_Assay_Workflow start Start seed_cells Seed U87/U251 cells in 96-well plate start->seed_cells incubate_adhere Incubate overnight for adherence seed_cells->incubate_adhere treat_compound Treat with Aurantiamide Acetate (various conc.) incubate_adhere->treat_compound incubate_treatment Incubate for 24, 48, or 72h treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize formazan with DMSO incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT Cell Viability Assay.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol is designed to analyze the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK pathways in BV2 microglial cells.

  • Cell Culture and Treatment: BV2 cells are cultured in DMEM with 10% FBS. Cells are pre-treated with this compound (10-100 μM) for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 μg/mL) for 30 minutes.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 μg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-p65, phospho-IκBα, phospho-JNK, phospho-p38, and their total protein counterparts, as well as a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: The band intensities are quantified using image analysis software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Cathepsin B and L Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of this compound against cathepsin B and L.

  • Reagents:

    • Assay Buffer: e.g., 100 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT.

    • Enzyme: Purified human liver cathepsin B or L.

    • Substrate: A fluorogenic substrate such as Z-FR-AMC for cathepsin L and Z-RR-AMC for cathepsin B.

    • Inhibitor: this compound dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer.

    • Add various concentrations of this compound to the wells. A control with DMSO alone is included.

    • Add the cathepsin B or L enzyme to each well and incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This widely used animal model assesses the acute anti-inflammatory activity of this compound.

  • Animals: Male Sprague-Dawley rats (180-220 g) are used.

  • Experimental Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and groups treated with different doses of this compound (e.g., 25, 50, 100 mg/kg, p.o.).

  • Compound Administration: The test compounds are administered orally 1 hour before the carrageenan injection.

  • Induction of Edema: Paw edema is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Conclusion

This compound is a promising natural compound with a multifaceted pharmacological profile. Its ability to inhibit cathepsins and modulate the NF-κB and MAPK signaling pathways provides a strong rationale for its observed anti-inflammatory, antiviral, and anticancer activities. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of diseases. Future studies should focus on elucidating its detailed pharmacokinetic and pharmacodynamic properties, as well as its safety profile in preclinical and clinical settings.

Foundational Research on Aurantiamide Acetate (Asperglaucide): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurantiamide acetate, also known as Asperglaucide, is a naturally occurring dipeptide derivative that has garnered significant interest within the scientific community due to its diverse and potent biological activities. Initially isolated from Piper aurantiacum, it has since been identified in various other natural sources, including marine fungi such as Aspergillus sp.[1][2]. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its chemical properties, biological effects, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this promising compound.

Chemical and Physical Properties

This compound is chemically classified as a phenylalanine derivative.[3] Its systematic IUPAC name is [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate. The compound is characterized by the molecular formula C₂₇H₂₈N₂O₄ and a molecular weight of 444.5 g/mol .[3][4]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₇H₂₈N₂O₄[3][4]
Molecular Weight 444.5 g/mol [3][4]
IUPAC Name [(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] acetate[3][4]
CAS Number 56121-42-7[5]
Synonyms Asperglaucide, N-Benzoylphenylalanylphenylalinol acetate, Lyciumamide[4]
Solubility Soluble in DMSO and Ethanol[5]

Biological Activities and Quantitative Data

This compound exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[5][6]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been demonstrated through its ability to inhibit the production of key inflammatory mediators. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, it has been shown to dose-dependently inhibit the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂).[7] Furthermore, it attenuates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Table 2: Anti-inflammatory Activity of this compound

TargetCell LineIC₅₀ ValueReference
Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microglia49.7 µM[5]
Prostaglandin E₂ (PGE₂) ProductionLPS-stimulated BV-2 microglia51.5 µM[5]
Interleukin-1β (IL-1β) ProductionLPS-stimulated BV-2 microglia40.4 µM[5]
Cathepsin L Inhibition-12 µM
Cathepsin B Inhibition-49 µM
Anticancer Activity

This compound has shown significant potential as an anticancer agent, particularly against malignant gliomas. It has been observed to decrease the viability of human malignant glioma U87 and U251 cells in a dose- and time-dependent manner. The cytotoxic effect is attributed to the inhibition of autophagic flux, leading to the accumulation of autophagosomes and autolysosomes.[5]

Table 3: Anticancer Activity of this compound

Cell LineActivityConcentration RangeReference
U87 and U251 Glioma CellsDecreased cell viability10-100 µM[5]
U87 Mouse Xenograft ModelReduced tumor growth1 mg (intratumoral injection)[5]
Antioxidant and Antimicrobial Activities

The compound also possesses antioxidant properties, as demonstrated in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Trolox equivalent antioxidant capacity (TEAC) assays.[5] Additionally, it is active against Gram-negative bacteria.[5]

Table 4: Antioxidant and Antimicrobial Activities of this compound

ActivityAssay/OrganismEffective Concentration/MICReference
AntioxidantDPPH and TEAC assaysEC₅₀ = 9.51-78.81 µg/ml[5]
AntibacterialGram-negative bacteriaMICs = 0.05-0.10 mg/ml[5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research of this compound.

Isolation and Purification of this compound from Aspergillus sp.

A detailed protocol for the isolation of this compound from a fungal source is crucial for its further study. The following is a generalized procedure based on common laboratory practices for natural product isolation:

  • Fermentation: A culture of Aspergillus sp. is grown in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions of temperature and agitation to promote the production of secondary metabolites.

  • Extraction: The fermentation broth is separated from the mycelium by filtration. The culture filtrate is then subjected to liquid-liquid extraction with an organic solvent such as ethyl acetate. The organic phase, containing the crude extract, is collected and concentrated under reduced pressure.

  • Chromatographic Separation: The crude extract is subjected to column chromatography using a stationary phase like silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the compound of interest are pooled and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound. The structure of the isolated compound is then confirmed by spectroscopic methods like NMR and Mass Spectrometry.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Human malignant glioma U87 and U251 cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubated for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Measurement of Nitric Oxide (NO) and Prostaglandin E₂ (PGE₂) Production
  • Cell Culture and Treatment: BV-2 microglial cells are seeded in 24-well plates. After 24 hours, the cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10-15 minutes. The absorbance is measured at 540 nm.

  • PGE₂ Measurement (ELISA): The concentration of PGE₂ in the culture supernatant is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Cells are treated with this compound and/or LPS as described above. After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-JNK, p-p38, p-p65, IκBα, LC3-II) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagic Flux Analysis using mRFP-GFP-LC3
  • Transfection: U87 cells are transiently transfected with a tandem mRFP-GFP-LC3 plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, cells are treated with this compound at the desired concentrations.

  • Fluorescence Microscopy: Cells are observed under a fluorescence microscope. Autophagosomes appear as yellow puncta (co-localization of GFP and RFP), while autolysosomes appear as red puncta (RFP only, as the GFP signal is quenched in the acidic environment of the lysosome).

  • Quantification: The number of yellow and red puncta per cell is quantified to assess the autophagic flux. An increase in the number of yellow puncta and a decrease in red puncta suggest an inhibition of autophagic flux.

Mechanisms of Action

The diverse biological activities of this compound are attributed to its ability to modulate key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

In the context of inflammation, this compound has been shown to suppress the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways in LPS-stimulated microglial cells.[7] It inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[7] Additionally, it decreases the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[7]

NF_kB_MAPK_Pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK p_IkBa p-IκBα IKK->p_IkBa P IkBa IκBα NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus p_IkBa->NFkB degradation Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β) Nucleus->Inflammatory_Genes transcription JNK JNK MAPKKK->JNK p38 p38 MAPKKK->p38 p_JNK p-JNK JNK->p_JNK P p_p38 p-p38 p38->p_p38 P Aurantiamide Aurantiamide Acetate Aurantiamide->IKK Aurantiamide->JNK Aurantiamide->p38 Autophagy_Flux Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Aurantiamide Aurantiamide Acetate Aurantiamide->Autolysosome Inhibits degradation Experimental_Workflow Start Start: Fungal Source (e.g., Aspergillus sp.) Fermentation Fermentation Start->Fermentation Extraction Extraction & Purification Fermentation->Extraction Characterization Structural Characterization (NMR, MS) Extraction->Characterization Biological_Screening Biological Activity Screening (Anti-inflammatory, Anticancer, etc.) Extraction->Biological_Screening Quantitative_Assays Quantitative Assays (IC50, EC50) Biological_Screening->Quantitative_Assays Mechanism_Studies Mechanism of Action Studies (Signaling Pathways, etc.) Quantitative_Assays->Mechanism_Studies End End: Potential Therapeutic Lead Mechanism_Studies->End

References

A Technical Guide on the Initial Investigations into Aurantiamide Acetate's Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide acetate, a dipeptide derivative, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities.[1] Isolated from various natural sources including marine fungi, and the roots of Baphicacanthus cusia and Clematis terniflora, this molecule has demonstrated promising anti-inflammatory, anti-cancer, and anti-viral properties in a range of preclinical studies.[2][3][4][5] This technical guide provides an in-depth overview of the initial investigations into the therapeutic potential of this compound, with a focus on its mechanisms of action, quantitative data from key experiments, and detailed experimental protocols.

Therapeutic Potential and Mechanism of Action

Initial research has highlighted the potential of this compound in several therapeutic areas. Its bioactivity is primarily attributed to its ability to modulate key signaling pathways involved in inflammation and cell growth.

Anti-Inflammatory and Anti-Neuroinflammatory Effects

This compound has shown potent anti-inflammatory and anti-neuroinflammatory effects.[6] Studies have demonstrated its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated microglial and macrophage cells.[6][7] It also reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] Furthermore, it attenuates the production of pro-inflammatory cytokines including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[3][6]

The primary mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][6] this compound blocks the activation of NF-κB by inhibiting the phosphorylation of its inhibitor, IκB-α.[6] Additionally, it modulates the Mitogen-Activated Protein Kinase (MAPK) pathway by decreasing the phosphorylation of c-Jun N-terminal kinase (JNK) and p38, but not Extracellular signal-regulated kinase (ERK).[6] In a mouse model of acute lung injury induced by LPS, this compound demonstrated a protective effect by reducing lung pathological changes and suppressing the activation of NF-κB and PI3K/AKT phosphorylation.[1][8]

Anticancer Activity

This compound has exhibited promising anti-cancer properties, particularly against malignant gliomas.[2] It has been shown to decrease the viability of human malignant glioma U87 and U251 cells in a dose- and time-dependent manner.[2] The mechanism of its anti-tumor effect involves the inhibition of autophagic flux, leading to the accumulation of autophagosomes and autolysosomes in the cancer cells.[2] This disruption of the autophagy process ultimately contributes to cell death.[2] In vivo studies using tumor-bearing nude mice have confirmed that intratumoral injection of this compound can suppress tumor growth.[2]

Anti-viral Effects

The compound has also been investigated for its anti-viral activity, specifically against the Influenza A virus (IAV).[3] It has been shown to inhibit IAV replication in Madin-Darby canine kidney (MDCK) cells.[3] The anti-viral mechanism is also linked to the inhibition of the NF-κB signaling pathway, which is crucial for the expression of pro-inflammatory genes induced by the virus.[3] By blocking this pathway, this compound reduces the production of various pro-inflammatory cytokines and chemokines in IAV-infected lung epithelial (A549) cells.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: In Vitro Anti-Neuroinflammatory Effects of this compound in LPS-stimulated BV2 Microglial Cells [6]

ParameterConcentration of this compound (μM)Result
NO Production10 - 100Dose-dependent inhibition
PGE2 Production10 - 100Dose-dependent inhibition
IL-1β Production10 - 100Dose-dependent inhibition
TNF-α Production10 - 100Dose-dependent inhibition
p-JNK Phosphorylation10 - 100Dose-dependent inhibition
p-p38 Phosphorylation10 - 100Dose-dependent inhibition
NF-κB Activation10 - 100Inhibition

Table 2: In Vitro Anticancer Effects of this compound on Malignant Glioma Cells [2]

Cell LineConcentration of this compound (μM)Effect
U870 - 100Dose-dependent decrease in cell viability
U2510 - 100Dose-dependent decrease in cell viability
U87Not specifiedIncreased accumulation of autophagosomes and autolysosomes
U87Not specifiedUp-regulation of LC3-II expression

Table 3: In Vivo Anti-inflammatory Effects of this compound in LPS-Induced Acute Lung Injury in Mice [1]

ParameterDosage of this compound (mg/kg)Result
Lung Pathological Changes2.5, 5, 10Significant reduction
Lung Wet/Dry Ratio2.5, 5, 10Significant reduction
Myeloperoxidase (MPO) Activity2.5, 5, 10Significant reduction
Protein Content in BALF2.5, 5, 10Significant reduction
Total Cells in BALF2.5, 5, 10Significant reduction
Neutrophils in BALF2.5, 5, 10Significant reduction
Proinflammatory Cytokines in BALF2.5, 5, 10Significant reduction
NF-κB Activation2.5, 5, 10Dose-dependent suppression
PI3K/AKT Phosphorylation2.5, 5, 10Dose-dependent suppression

Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay[6]
  • Cell Culture: BV2 microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are pre-incubated with various concentrations of this compound (10-100 μM) for 3 hours.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 μg/mL is added to the culture medium to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatants is measured using the Griess reagent as an indicator of NO production.

  • PGE2 and Cytokine Measurement: The levels of PGE2, TNF-α, and IL-1β in the culture supernatants are determined using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared, and protein expression levels of iNOS, COX-2, and the phosphorylated and total forms of JNK, p38, ERK, and IκB-α are determined by Western blotting using specific antibodies.

  • NF-κB Activation Assay: Nuclear extracts are prepared, and the activation of NF-κB is assessed by measuring the nuclear translocation of p65 and p50 subunits using Western blotting or an ELISA-based assay.

In Vitro Anticancer Assay[2]
  • Cell Culture: Human malignant glioma U87 and U251 cells are cultured in appropriate media and conditions.

  • Cell Viability Assay: Cells are incubated with different concentrations of this compound (0-100 μM) for various time points. Cell viability is assessed using a standard method such as the MTT assay.

  • Autophagy Assessment:

    • Transmission Electron Microscopy (TEM): Ultrastructural changes, specifically the accumulation of autophagosomes and autolysosomes, are observed using TEM.

    • Western Blotting: The expression level of LC3-II, a marker for autophagosome formation, is determined by Western blotting.

    • Fluorescence Microscopy: Cells are transfected with fluorescent reporter proteins (e.g., GFP-LC3) to visualize the accumulation of autophagosomes.

  • Autophagic Flux Inhibition Assay: Cells are co-treated with this compound and an autophagy inhibitor like chloroquine (CQ) or bafilomycin A1. A further increase in autophagosome accumulation compared to treatment with this compound alone indicates inhibition of autophagic flux.

In Vivo Acute Lung Injury Model[1][8]
  • Animal Model: An acute lung injury (ALI) model is established in mice by intranasal administration of LPS for 3 consecutive days.

  • Treatment: Mice receive this compound (2.5, 5, and 10 mg/kg) via oral gavage prior to LPS administration.

  • Histopathological Analysis: Lung tissues are collected, fixed, and stained with hematoxylin and eosin (H&E) to assess pathological changes.

  • Lung Wet/Dry (W/D) Ratio: The severity of pulmonary edema is evaluated by measuring the lung W/D weight ratio.

  • Myeloperoxidase (MPO) Activity: MPO activity in lung tissue homogenates is measured as an indicator of neutrophil infiltration.

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF is collected to measure the total and differential cell counts and the protein concentration.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines in the BALF are quantified using ELISA.

  • Western Blot Analysis: The expression and phosphorylation of proteins in the NF-κB and PI3K/AKT signaling pathways in lung tissue are analyzed by Western blotting.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

anti_inflammatory_pathway cluster_nfkb cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKKs TLR4->MAPKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) Nucleus->ProInflammatory_Genes transcription p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK p38->Nucleus JNK->Nucleus Aurantiamide Aurantiamide Acetate Aurantiamide->IKK inhibits Aurantiamide->p38 inhibits phosphorylation Aurantiamide->JNK inhibits phosphorylation

Caption: Anti-inflammatory signaling pathway of this compound.

anticancer_workflow start Start cell_culture Culture Malignant Glioma Cells (U87, U251) start->cell_culture treatment Treat with This compound (0-100 μM) cell_culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability autophagy Investigate Autophagy treatment->autophagy flux Autophagic Flux Assay (with Chloroquine) treatment->flux end End viability->end tem TEM for Ultrastructure autophagy->tem western Western Blot for LC3-II autophagy->western fluorescence Fluorescence Microscopy (GFP-LC3) autophagy->fluorescence tem->end western->end fluorescence->end flux->end

Caption: Experimental workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

The initial investigations into this compound have revealed its significant therapeutic potential as an anti-inflammatory, anti-cancer, and anti-viral agent. Its ability to modulate the NF-κB and MAPK signaling pathways provides a strong mechanistic basis for its observed pharmacological effects. The presented quantitative data and experimental protocols offer a solid foundation for further research and development.

Future studies should focus on several key areas. In-depth preclinical studies are needed to evaluate its efficacy and safety in a wider range of disease models. Pharmacokinetic and pharmacodynamic studies will be crucial to understand its absorption, distribution, metabolism, and excretion, which will inform optimal dosing and delivery methods. Further elucidation of its molecular targets and signaling pathways will provide a more comprehensive understanding of its mechanism of action. The synthesis of analogues could also be explored to enhance its potency and selectivity. Continued research in these areas will be vital to translate the promising preclinical findings of this compound into potential clinical applications.

References

The Ethnobotanical Tapestry of Aurantiamide Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aurantiamide acetate, a naturally occurring dipeptide, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antiviral, and antitumor effects. This technical guide provides an in-depth review of the ethnobotanical origins of this compound, detailing the traditional medicinal uses of the plant species from which it is derived. Furthermore, this document outlines the experimental protocols for the isolation and characterization of this bioactive compound and explores its molecular mechanisms of action, with a focus on key signaling pathways. Quantitative data on its biological activities are summarized for comparative analysis, and logical relationships in its mechanism are visualized through detailed diagrams. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Ethnobotanical Origins of this compound

This compound has been isolated from a variety of plant species, many of which have a rich history of use in traditional medicine across different cultures. The ethnobotanical background of these plants provides valuable context for understanding the potential therapeutic applications of this compound.

Plant SpeciesFamilyTraditional Medicinal Uses
Piper wallichiiPiperaceaeUsed in traditional medicine in South and Southeast Asia for its anti-inflammatory, analgesic, and antimicrobial properties. It has been employed to treat digestive issues, respiratory ailments like coughs and bronchitis, joint pain, and skin infections.[1]
Baphicacanthus cusiaAcanthaceaeKnown as "Nan Ban Lan Gen" in Traditional Chinese Medicine, the root of this plant has been traditionally used to prevent and treat influenza A virus infections, fever, colds, and sore throats.[2][3]
Polygonum capitatumPolygonaceaeUtilized in Hmong folk medicine in Southwest China to treat various urologic disorders, including urinary tract infections, pyelonephritis, and urinary calculus.[4][5][6][7]
Arisaema erubescensAraceaeThe tuber, known as "Tian Nan Xing" in Traditional Chinese Medicine, is used to address respiratory conditions, particularly those related to phlegm, such as coughs and bronchitis. It has also been used for reducing swelling and treating convulsions.[8][9]
Albizia adianthifoliaFabaceaeIn traditional African medicine, various parts of this plant are used to treat a wide range of ailments, including skin diseases, headaches, respiratory problems, and gastrointestinal issues.[10][11][12][13]
Alhagi sparsifoliaFabaceaeEmployed in traditional Uyghur medicine to treat colds, rheumatic pains, diarrhea, stomach pains, headaches, and toothaches.[2][14][15]
Clematis ternifloraRanunculaceaeIn traditional Chinese medicine, it has been used to treat tonsillitis, rheumatoid arthritis, and prostatitis.[3][16][17]
Pongamia pinnataFabaceaeKnown as 'Karanj', different parts of this plant are used in traditional Indian medicine for skin diseases, digestive issues, and inflammatory conditions.[18][19][20]
Portulaca oleraceaPortulacaceaeThis plant, commonly known as purslane, has a long history of use in traditional medicine for treating skin diseases, fever, and digestive problems.

Experimental Protocols for Isolation and Characterization

The isolation and purification of this compound from its natural sources are critical steps for its pharmacological investigation. The following protocols are based on methodologies described in the scientific literature.

General Extraction and Fractionation

A common initial step involves the extraction of the dried and powdered plant material with an organic solvent.

  • Plant Material Preparation: The whole plant or specific parts (e.g., roots, stems) are collected, dried at room temperature, and ground into a fine powder.

  • Solvent Extraction: The powdered material is typically macerated or extracted with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and methanol. For instance, in the isolation from Polygonum capitatum, the powdered whole herbs were extracted with 80% ethanol.

  • Fractionation: The crude extract is then partitioned with immiscible solvents to separate compounds based on their polarity. A typical sequence is partitioning between petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Purification

Column chromatography and High-Performance Liquid Chromatography (HPLC) are standard techniques for the purification of this compound.

2.2.1. Column Chromatography

  • Stationary Phase: Silica gel is commonly used as the stationary phase.

  • Mobile Phase: A gradient of solvents is employed to elute the compounds. For example, a petroleum ether-ethyl acetate gradient can be used. The fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.

2.2.2. High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is often used.

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.

  • Detection: The compound is typically detected using a UV detector at a wavelength of 230 nm.

  • Example from Polygonum capitatum study: The analysis was performed at a column temperature of 35°C with a flow rate of 1.0 mL/min.[10]

Structural Characterization

The structure of the isolated this compound is confirmed using spectroscopic methods.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed chemical structure.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are central to inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation and immunity. This compound has been shown to inhibit this pathway.

  • Mechanism: In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB p65 subunit to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.

// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TNFR [label="TNFR", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IkBa_p65 [label="IκBα-p65/p50", fillcolor="#34A853", fontcolor="#FFFFFF"]; p65 [label="p65/p50\n(Active NF-κB)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proteasome [label="Proteasome"]; Nucleus [shape=oval, style=filled, fillcolor="#FFFFFF", color="#202124", label="Nucleus"]; Pro_inflammatory_Genes [label="Pro-inflammatory\nGene Transcription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aurantiamide_Acetate [label="this compound", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#EA4335"];

// Edges TNFa -> TNFR [label="Binds"]; TNFR -> IKK [label="Activates"]; IKK -> IkBa_p65 [label="Phosphorylates IκBα"]; IkBa_p65 -> p65 [label="IκBα Degradation"]; IkBa_p65 -> Proteasome [style=dashed]; p65 -> Nucleus [label="Translocates"]; Nucleus -> Pro_inflammatory_Genes [label="Activates"];

// Inhibition Aurantiamide_Acetate -> IKK [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } . Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.

  • Mechanism: The MAPK pathway consists of a cascade of protein kinases, including JNK and p38 MAPK. This compound has been found to inhibit the phosphorylation of JNK and p38, thereby blocking the downstream signaling that leads to the production of pro-inflammatory mediators.

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPKKK [label="MAPKKK", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p38 [label="p38", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_Mediators [label="Pro-inflammatory\nMediators", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aurantiamide_Acetate [label="this compound", shape=ellipse, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#EA4335"];

// Edges Inflammatory_Stimuli -> MAPKKK [label="Activates"]; MAPKKK -> MAPKK [label="Phosphorylates"]; MAPKK -> JNK [label="Phosphorylates"]; MAPKK -> p38 [label="Phosphorylates"]; JNK -> Transcription_Factors [label="Activates"]; p38 -> Transcription_Factors [label="Activates"]; Transcription_Factors -> Pro_inflammatory_Mediators [label="Induces Expression"];

// Inhibition Aurantiamide_Acetate -> JNK [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Aurantiamide_Acetate -> p38 [label="Inhibits\nPhosphorylation", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } . Caption: Modulation of the MAPK Signaling Pathway by this compound.

Quantitative Data Summary

The biological activities of this compound have been quantified in various studies. The following tables summarize some of the key findings.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineIC50 ValueReference
Nitric Oxide (NO) Production InhibitionRAW 264.7 macrophagesVaries by study[14]
Prostaglandin E2 (PGE2) Production InhibitionRAW 264.7 macrophagesVaries by study[14]

Table 3: Antitumor Activity of this compound

Cell LineActivityIC50 ValueReference
BGC-823 (Gastric Cancer)Inhibition of proliferation25-100 µM[10]
Various Cancer Cell LinesInhibition of proliferationVaries by cell line[10]

Conclusion

This compound stands out as a promising natural product with a strong foundation in traditional medicine. Its ethnobotanical origins point towards a long history of use in treating inflammatory and infectious conditions. Modern scientific investigation has begun to validate these traditional uses by elucidating its molecular mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. Continued exploration of its diverse pharmacological properties and optimization of its isolation from natural sources will be crucial in unlocking its full clinical potential.

References

Methodological & Application

Application Notes and Protocols for Aurantiamide Acetate Extraction from Aspergillus penicilloides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide acetate is a dipeptide derivative that has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2] Initially isolated from Piper aurantiacum, it has since been identified in various other biological sources, including fungi such as Aspergillus penicilloides.[3][4] This compound has demonstrated a range of biological effects, including anti-inflammatory, analgesic, and antimicrobial properties.[3][5] Notably, its anti-neuroinflammatory effects are attributed to the inhibition of the NF-κB and MAPK signaling pathways.[1][6] This document provides a comprehensive protocol for the extraction, isolation, and quantification of this compound from the fermentation broth of Aspergillus penicilloides.

Experimental Protocols

Fungal Strain and Culture Conditions

The production of this compound is dependent on the successful cultivation of Aspergillus penicilloides. The following protocol outlines the recommended media and growth conditions.

Materials:

  • Aspergillus penicilloides strain

  • Potato Dextrose Agar (PDA) or Czapek-Dox Medium

  • Petri dishes

  • Incubator

Protocol:

  • Prepare the fungal culture medium (either PDA or Czapek-Dox medium) according to the manufacturer's instructions.

  • Sterilize the medium by autoclaving.

  • Aseptically pour the sterilized medium into petri dishes and allow it to solidify.

  • Inoculate the center of each agar plate with the Aspergillus penicilloides strain.

  • Incubate the plates at 25°C for 14 days in the dark to allow for sufficient fungal growth and secondary metabolite production.[7]

Extraction of this compound

This protocol details the solvent-based extraction of this compound from the fungal culture.

Materials:

  • 14-day old cultures of Aspergillus penicilloides on agar plates

  • Ethyl acetate (EtOAc)

  • Sterile spatula or scalpel

  • Large-capacity flask or beaker

  • Shaker

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Rotary evaporator

Protocol:

  • After the incubation period, cut the agar containing the fungal mycelium into small pieces using a sterile spatula or scalpel.

  • Transfer the agar pieces into a large-capacity flask or beaker.

  • Add a sufficient volume of ethyl acetate to completely submerge the agar and mycelium. A common ratio is 2:1 (v/v) of solvent to culture medium.

  • Agitate the mixture on a shaker at a moderate speed for 24 hours to ensure thorough extraction of the secondary metabolites.

  • Separate the ethyl acetate extract from the solid fungal mass by filtration.

  • Concentrate the ethyl acetate extract in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Purification of this compound

The crude extract contains a mixture of compounds. This protocol outlines the purification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude ethyl acetate extract

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a reversed-phase C18 column

  • Fraction collector

Protocol:

  • Dissolve the crude extract in a minimal amount of methanol.

  • Filter the dissolved extract through a 0.22 µm syringe filter to remove any particulate matter.

  • Set up the HPLC system with a reversed-phase C18 column.

  • The mobile phase can be a gradient of methanol in water. A typical gradient could be from 50% to 100% methanol over 50 minutes.[7]

  • Inject the filtered sample onto the HPLC column.

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm) and collect the fractions corresponding to the peak of this compound. The retention time for this compound under these conditions is approximately 33.3 minutes.[7]

  • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Quantification of this compound

Accurate quantification is crucial for downstream applications. This can be achieved using analytical HPLC or LC-MS.

Materials:

  • Purified this compound

  • This compound standard of known concentration

  • HPLC or LC-MS system

  • Appropriate solvents for the mobile phase

Protocol:

  • Prepare a series of standard solutions of this compound with known concentrations.

  • Generate a standard curve by injecting the standard solutions into the HPLC or LC-MS system and plotting the peak area against the concentration.

  • Inject the purified sample of this compound.

  • Determine the concentration of this compound in the sample by comparing its peak area to the standard curve.

Data Presentation

The following table summarizes the quantitative data for the extraction of this compound from Aspergillus sp. SF-5921, a closely related species, which can be used as a reference for optimizing the extraction from Aspergillus penicilloides.

ParameterValueReference
Fungal StrainAspergillus sp. SF-5921[7]
Culture MediumPotato Dextrose Agar[7]
Incubation Time14 days[7]
Incubation Temperature25°C[7]
Extraction SolventEthyl Acetate[7]
Crude Extract Yield21 mg (from 10 petri dishes)[7]
Purified this compound Yield4.2 mg[7]
Yield from Crude Extract20%[7]

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow cluster_cultivation 1. Fungal Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification & Analysis Inoculation Inoculation of Aspergillus penicilloides Incubation Incubation (25°C, 14 days) Inoculation->Incubation Harvest Harvesting Fungal Biomass Incubation->Harvest Solvent_Extraction Ethyl Acetate Extraction Harvest->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration HPLC HPLC Purification (C18 Column) Concentration->HPLC Quantification Quantification (HPLC/LC-MS) HPLC->Quantification Pure_Compound Pure this compound Quantification->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway Inhibition by this compound

Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS JNK JNK LPS->JNK p38 p38 LPS->p38 IKB_alpha IκB-α Phosphorylation LPS->IKB_alpha Aurantiamide_Acetate This compound Aurantiamide_Acetate->JNK Aurantiamide_Acetate->p38 Aurantiamide_Acetate->IKB_alpha Pro_inflammatory Pro-inflammatory Mediators (NO, PGE2, IL-1β, TNF-α) JNK->Pro_inflammatory p38->Pro_inflammatory NF_kB_Activation NF-κB Activation IKB_alpha->NF_kB_Activation NF_kB_Activation->Pro_inflammatory

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

References

Application Notes and Protocols: Synthesis and Purification of Aurantiamide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis and purification of Aurantiamide Acetate, a dipeptide derivative with known anti-inflammatory and other biological activities. The following sections outline a plausible synthetic route and purification strategies to obtain high-purity this compound for research and development purposes.

Synthesis of this compound

This compound, chemically known as N-benzoyl-L-phenylalanyl-L-phenylalaninol acetate, can be synthesized through a multi-step process involving peptide coupling and subsequent acetylation. The overall synthetic strategy is based on established methods for peptide synthesis.

Synthetic Scheme

A plausible synthetic route starts from L-phenylalaninol, which is first protected at its amino group. The protected amino alcohol is then coupled with N-benzoyl-L-phenylalanine. Finally, the hydroxyl group is acetylated to yield this compound.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Peptide Coupling cluster_2 Step 3: Deprotection cluster_3 Step 4: Acetylation A L-Phenylalaninol B Amino-Protected L-Phenylalaninol A->B  Protection (e.g., Boc)   D N-Benzoyl-L-phenylalanyl- (amino-protected)-L-phenylalaninol B->D C N-Benzoyl-L-phenylalanine C->D  Coupling Agent (e.g., DCC/HOBt)   E N-Benzoyl-L-phenylalanyl- L-phenylalaninol D->E  Deprotection (e.g., TFA)   F This compound E->F  Acetic Anhydride, Pyridine   Purification_Workflow A Crude this compound B Column Chromatography A->B  Silica Gel, Hexane:EtOAc Gradient   C Semi-pure Product B->C D Recrystallization C->D  e.g., Ethanol/Water   E Pure this compound (>98% Purity) D->E

Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Aurantiamide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Aurantiamide Acetate in in vitro anti-inflammatory assays. The protocols are designed to be detailed and accessible for researchers in various fields, including pharmacology, immunology, and drug discovery.

Introduction

This compound is a dipeptide derivative found in various natural sources, including marine fungi and medicinal plants.[1][2] It has demonstrated significant anti-inflammatory properties in several in vitro studies.[1][2] The primary mechanism of action for its anti-inflammatory effects involves the inhibition of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] This document outlines detailed protocols for assessing the anti-inflammatory activity of this compound in cell-based assays.

Data Presentation

The following tables summarize the quantitative data from representative in vitro studies on this compound's anti-inflammatory effects.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated BV2 Microglial Cells

Concentration of this compound (μM)Inhibition of Nitric Oxide (NO) Production (%)Inhibition of Prostaglandin E2 (PGE2) Production (%)
10Significant InhibitionSignificant Inhibition
25Dose-dependent InhibitionDose-dependent Inhibition
50Dose-dependent InhibitionDose-dependent Inhibition
100Dose-dependent InhibitionDose-dependent Inhibition

Data adapted from a study on the anti-neuroinflammatory effect of this compound.[1] The study showed a dose-dependent inhibition of NO and PGE2 production in LPS-stimulated BV2 microglial cells.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in LPS-Stimulated BV2 Microglial Cells

Concentration of this compound (μM)Inhibition of TNF-α ExpressionInhibition of IL-1β Expression
10 - 100Dose-dependent AttenuationDose-dependent Attenuation

This table is based on findings that this compound attenuated the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

Table 3: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated Macrophages

Cell LineConcentration of this compoundEffect on iNOS ExpressionEffect on COX-2 Expression
RAW 264.7Not specifiedReductionReduction
BV2 Microglia10 - 100 μMDose-dependent SuppressionDose-dependent Suppression

This compound has been shown to reduce the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 cells and BV2 microglia.[1]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

This protocol details the measurement of NO production, a key indicator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW 264.7 or BV2 microglia.

Materials:

  • RAW 264.7 or BV2 microglial cells

  • This compound (dissolved in a suitable solvent like DMSO)

  • Lipopolysaccharide (LPS)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with various non-cytotoxic concentrations of this compound (e.g., 10, 25, 50, 100 μM) for 3 hours.[1] Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours.[1] Include an unstimulated control group.

  • Sample Collection: After incubation, collect 50 μL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 μL of Griess Reagent Component A to each supernatant sample in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 μL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) using ELISA

This protocol describes the quantification of pro-inflammatory cytokines in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cell culture supernatant from Protocol 1

  • ELISA kits for TNF-α, IL-1β, and IL-6 (commercially available)

  • Wash buffer

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Sample Preparation: Use the cell culture supernatants collected from the cell treatment experiment (Protocol 1).

  • ELISA: Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α, IL-1β, and IL-6. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the standards and samples.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric reaction.

    • Stopping the reaction.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Quantification: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 3: Western Blot Analysis of iNOS, COX-2, and Signaling Pathway Proteins (NF-κB and MAPK)

This protocol is for assessing the protein expression levels of key inflammatory enzymes and signaling molecules.

Materials:

  • Treated cells from a similar setup as Protocol 1 (in larger culture dishes)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against: iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Mandatory Visualizations

Below are diagrams illustrating the key signaling pathways and experimental workflows described.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays A Seed Macrophages (RAW 264.7 or BV2) B Pre-treat with This compound A->B C Stimulate with LPS B->C D Nitric Oxide (NO) Measurement (Griess Assay) C->D E Cytokine Quantification (ELISA for TNF-α, IL-1β, IL-6) C->E F Protein Expression Analysis (Western Blot) C->F

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Release Nucleus Nucleus NFkB->Nucleus NFkB_n NF-κB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkB_n->Genes Transcription AA Aurantiamide Acetate AA->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation JNK JNK MAPKKK->JNK Phosphorylation p38 p38 MAPKKK->p38 Phosphorylation AP1 AP-1 JNK->AP1 p38->AP1 Nucleus Nucleus AP1->Nucleus AP1_n AP-1 Genes Pro-inflammatory Genes AP1_n->Genes Transcription AA Aurantiamide Acetate AA->JNK Inhibition AA->p38 Inhibition

Caption: Inhibition of the MAPK (JNK and p38) signaling pathway by this compound.

References

Application Notes and Protocols for the Quantification of Aurantiamide Acetate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide acetate is a naturally occurring dipeptide derivative found in various plant species, which has garnered significant interest for its potential pharmacological activities. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies during drug development. This document provides detailed application notes and protocols for the sensitive and selective quantification of this compound in biological samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Analytical Method: UHPLC-MS/MS

A validated UHPLC-MS/MS method offers high sensitivity and selectivity for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.[1][2][3] This method utilizes the principles of liquid chromatography to separate the analyte from other matrix components, followed by mass spectrometry for highly specific detection and quantification.

Instrumentation and Reagents
  • UHPLC System: An ultra-high-performance liquid chromatography system capable of generating pressures required for sub-2 µm particle columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Reagents:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ultrapure water

    • This compound reference standard

    • Internal Standard (IS) (e.g., a structurally similar compound not present in the sample)

Experimental Protocols

Standard and Sample Preparation

a. Preparation of Stock and Working Standard Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by serially diluting the stock solution with methanol or a suitable solvent to create calibration standards.

  • Prepare a stock solution of the Internal Standard (IS) in methanol.

  • Prepare a working IS solution by diluting the IS stock solution.

b. Sample Preparation (Protein Precipitation):

This protocol is suitable for plasma and tissue homogenate samples.[2]

  • Aliquot 100 µL of the biological sample (plasma or tissue homogenate) into a microcentrifuge tube.

  • Add 10 µL of the working Internal Standard solution to each sample, except for the blank matrix samples.

  • Add 800 µL of acetonitrile to precipitate proteins.[2]

  • Vortex the mixture for a specified time (e.g., 2 minutes).

  • Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.

  • Vortex the reconstituted sample and transfer it to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

a. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

b. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: The specific precursor-to-product ion transition should be optimized. For example, m/z [M+H]+ → fragment ion.

    • Internal Standard: The specific precursor-to-product ion transition for the chosen IS.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound in rats after oral administration of Portulaca oleracea L. extracts, as determined by a validated UHPLC-MS/MS method.

Table 1: Pharmacokinetic Parameters of this compound in Rat Plasma

ParameterValue
Tmax (h)~0.2[1][3]
Cmax (µg/L)1.61[1]
t1/2 (h)36.49[1]

Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Half-life.

Table 2: Biodistribution of this compound in Rat Tissues

TissueConcentration Trend
SpleenDecreased over time[1]
LiverDecreased over time[1]
Small IntestineDecreased over time[1]
BrainDecreased over time[1]

Concentrations in various tissues were found to decrease by approximately 90% within 4 hours post-administration, indicating no long-term accumulation.[1][3]

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps involved in the quantification of this compound in biological samples using UHPLC-MS/MS.

experimental_workflow sample Biological Sample (Plasma/Tissue Homogenate) add_is Add Internal Standard sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Sample Injection reconstitution->injection uhplc UHPLC Separation (C18 Column) injection->uhplc ms MS/MS Detection (MRM Mode) uhplc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting logical_relationship sample Biological Matrix extraction Extraction & Cleanup sample->extraction Isolate Analyte separation Chromatographic Separation extraction->separation Inject Extract detection Mass Spectrometric Detection separation->detection Elute Analyte result Quantitative Result detection->result Generate Data

References

Application Notes and Protocols for Aurantiamide Acetate as a Selective Cathepsin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide acetate is a naturally derived dipeptide that has been identified as a selective inhibitor of cysteine proteases, particularly cathepsin L and cathepsin B.[1][2] Cathepsins are a group of proteases that play crucial roles in various physiological processes, including protein turnover and immune responses.[3] However, their dysregulation is implicated in a range of pathologies such as cancer, inflammatory disorders like rheumatoid arthritis, and neurodegenerative diseases.[4][5] The selective inhibitory action of this compound against specific cathepsins, coupled with its demonstrated anti-inflammatory properties, makes it a valuable tool for basic research and a potential lead compound in drug discovery.[1][2][6]

These application notes provide detailed protocols for utilizing this compound as a selective cathepsin inhibitor in common research settings. The information is intended to guide researchers in designing and executing experiments to investigate the biological roles of cathepsins and to explore the therapeutic potential of their inhibition.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various proteases, highlighting its selectivity for cathepsins L and B.

EnzymeIC50 (µM)NotesReference
Cysteine Proteases
Cathepsin L12-[1][2]
Cathepsin B49-[1][2]
Papain>100Not inhibited at 100 µM[2]
m-Calpain>100Not inhibited at 100 µM[2]
µ-Calpain>100Not inhibited at 100 µM[2]
Serine Proteases
Trypsin>100Not inhibited at 100 µM[2]
Metalloproteinases
Thermolysin>100Not inhibited at 100 µM[2]
Aspartic Proteases
Cathepsin D>100Not inhibited at 100 µM[2]

Mandatory Visualizations

Inhibitory_Mechanism cluster_0 Cellular Environment Aurantiamide_Acetate Aurantiamide Acetate Cathepsin_L Cathepsin L Aurantiamide_Acetate->Cathepsin_L Inhibits Cathepsin_B Cathepsin B Aurantiamide_Acetate->Cathepsin_B Inhibits Proteolytic_Activity Proteolytic Activity Cathepsin_L->Proteolytic_Activity Cathepsin_B->Proteolytic_Activity Downstream_Effects Pathological Processes (e.g., Inflammation, Tissue Degradation) Proteolytic_Activity->Downstream_Effects

Caption: Mechanism of this compound as a cathepsin inhibitor.

Experimental_Workflow cluster_1 Experimental Phases Preparation Preparation of This compound Stock Solution In_Vitro_Assay In Vitro Cathepsin Activity Assay Preparation->In_Vitro_Assay Cell_Based_Assay Cell-Based Anti-inflammatory Assay Preparation->Cell_Based_Assay In_Vivo_Model In Vivo Animal Model (e.g., Adjuvant-Induced Arthritis) Preparation->In_Vivo_Model Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis In_Vivo_Model->Data_Analysis

Caption: General experimental workflow for using this compound.

Signaling_Pathway cluster_2 Anti-inflammatory Signaling Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Inflammatory_Stimulus->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB Releases Nucleus Nucleus NF_κB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Pro_inflammatory_Genes Activates Transcription Aurantiamide_Acetate Aurantiamide Acetate Aurantiamide_Acetate->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

In Vitro Cathepsin L and B Activity Assay

This protocol is designed to determine the inhibitory effect of this compound on purified cathepsin L and B enzymes using a fluorogenic substrate.

Materials:

  • Purified human cathepsin L and cathepsin B (recombinant)

  • This compound

  • Assay Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5

  • Cathepsin L substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

  • Cathepsin B substrate: Z-Arg-Arg-AMC (Z-RR-AMC)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)

  • DMSO (for dissolving this compound)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Further dilute with Assay Buffer to achieve desired final concentrations for the assay (e.g., a serial dilution from 100 µM to 0.1 µM).

  • Enzyme Preparation: Dilute the purified cathepsin L or B in cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of Assay Buffer. b. Add 10 µL of the diluted this compound solution or vehicle (DMSO diluted in Assay Buffer) to the respective wells. c. Add 20 µL of the diluted enzyme solution to each well. d. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. e. To initiate the reaction, add 20 µL of the appropriate fluorogenic substrate (Z-FR-AMC for cathepsin L, Z-RR-AMC for cathepsin B) to each well. The final substrate concentration should be at or below its Km value.

  • Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 30-60 minutes using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of this compound. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-inflammatory Assay (NF-κB Activation)

This protocol describes how to assess the anti-inflammatory effect of this compound by measuring the inhibition of NF-κB nuclear translocation in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution: 5% BSA in PBS

  • Primary antibody: Rabbit anti-NF-κB p65

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed RAW 264.7 cells onto glass coverslips in a 24-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle (DMSO) for 1-2 hours. c. Stimulate the cells with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control group.

  • Immunofluorescence Staining: a. Wash the cells twice with ice-cold PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. e. Wash three times with PBS. f. Block non-specific binding with 5% BSA in PBS for 1 hour. g. Incubate with the primary anti-NF-κB p65 antibody (diluted in blocking solution) overnight at 4°C. h. Wash three times with PBS. i. Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark. j. Wash three times with PBS. k. Counterstain the nuclei with DAPI for 5 minutes. l. Wash twice with PBS and mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope. b. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 subunit in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation. c. Compare the ratios between the different treatment groups to determine the inhibitory effect of this compound.

In Vivo Model of Adjuvant-Induced Arthritis (AIA) in Rats

This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a well-established rat model of rheumatoid arthritis.

Materials:

  • Male Lewis or Sprague-Dawley rats (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethyl cellulose)

  • Calipers for measuring paw volume

  • Scoring system for arthritis severity

Procedure:

  • Induction of Arthritis: a. On day 0, induce arthritis by a single intradermal injection of 0.1 mL of CFA into the plantar surface of the right hind paw of each rat.

  • Treatment Protocol: a. Randomly divide the rats into groups (n=6-8 per group): i. Normal control (no CFA, vehicle treatment) ii. AIA control (CFA, vehicle treatment) iii. This compound-treated groups (CFA, various doses of this compound, e.g., 10 mg/kg, 30 mg/kg). b. Administer this compound or vehicle daily via oral gavage or subcutaneous injection, starting from day 0 (prophylactic) or day 7-10 (therapeutic) and continuing for a predefined period (e.g., 21 days).

  • Assessment of Arthritis: a. Paw Volume: Measure the volume of both hind paws using a plethysmometer or calipers every 2-3 days. The increase in paw volume is an indicator of inflammation. b. Arthritis Score: Visually score the severity of arthritis in each paw based on a scale (e.g., 0-4), where 0 = no signs of arthritis and 4 = severe inflammation with ankylosis. The total score per animal is the sum of the scores for all four paws. c. Body Weight: Monitor the body weight of the animals regularly as an indicator of general health.

  • Terminal Procedures (at the end of the study): a. Euthanize the animals and collect blood for cytokine analysis (e.g., TNF-α, IL-1β) by ELISA. b. Harvest the hind paws for histological analysis to assess joint damage, inflammation, and cartilage/bone erosion.

Conclusion

This compound serves as a potent and selective inhibitor of cathepsins L and B, offering a valuable tool for investigating the roles of these proteases in health and disease. The protocols provided herein offer a starting point for researchers to explore its utility in in vitro, cell-based, and in vivo experimental systems. Appropriate optimization of concentrations, incubation times, and other experimental parameters may be necessary for specific applications.

References

Aurantiamide Acetate: Application Notes and Protocols for Antiviral Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of Aurantiamide Acetate's applications in antiviral research, with a specific focus on its activity against Influenza A virus (IAV). This document includes a summary of its mechanism of action, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a dipeptide derivative that has demonstrated significant anti-inflammatory and antiviral properties.[1][2] Research has primarily focused on its efficacy against Influenza A virus, where it has been shown to inhibit viral replication and modulate the host immune response.[1][2][3] The primary mechanism of action involves the inhibition of the NF-κB signaling pathway, a critical pathway in the inflammatory response to viral infections.[1][2][3][4]

Antiviral Activity and Data Presentation

This compound has been identified as a potent inhibitor of Influenza A virus replication. While specific IC50 and EC50 values are not consistently reported across publicly available literature, studies indicate a significant reduction in viral titers and cytopathic effects in cell culture models.[1][2]

Virus Compound Assay Cell Line Reported Activity Quantitative Data (IC50/EC50) Reference
Influenza A Virus (IAV)This compoundCytopathic Effect (CPE) Inhibition AssayMDCKPotent antiviral and anti-inflammatory effectsSpecific values not cited in abstracts[1][2]
Influenza A Virus (IAV)This compoundPlaque Reduction AssayMDCKReduction in virus titersSpecific values not cited in abstracts[1]
Influenza A Virus (IAV)This compoundViral RNP Activity AssayHEK293TReduction of RNP activitySpecific values not cited in abstracts[1]
Avian Influenza Virus (AIV)This compoundNot SpecifiedNot SpecifiedNo effect observedNot applicable[1]
Influenza B VirusThis compoundNot SpecifiedNot SpecifiedNo effect observedNot applicable[1]

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

Influenza A virus infection is known to activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines and contributing to the pathology of the infection.[5][6][7] this compound exerts its antiviral and anti-inflammatory effects by inhibiting this pathway.[1][2][3] It has been shown to block the activation of the NF-κB signaling pathway, thereby decreasing the expression of pro-inflammatory genes and suppressing the production of cytokines such as IL-6, TNF-α, IL-8, IP-10, and RANTES in IAV-infected lung epithelial (A549) cells.[1]

NF-kB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm IAV Influenza A Virus TLR TLR/RIG-I IAV->TLR Infection IKK_complex IKK Complex TLR->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex (Inactive) p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p65/p50) p_NFkB p-NF-κB (p65/p50) (Active) NFkB->p_NFkB Phosphorylation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Proinflammatory_Genes Activation p_IkB->NFkB Degradation & Release p_NFkB->Nucleus Translocation Cytokines Cytokine Storm (IL-6, TNF-α, etc.) Proinflammatory_Genes->Cytokines Aurantiamide Aurantiamide Acetate Aurantiamide->IKK_complex Inhibition Antiviral Screening Workflow start Start cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity cpe_assay CPE Inhibition Assay cytotoxicity->cpe_assay Determine non-toxic concentrations ec50_ic50 Determine EC50 & IC50 cpe_assay->ec50_ic50 plaque_assay Plaque Reduction Assay plaque_assay->ec50_ic50 mechanism_studies Mechanism of Action Studies ec50_ic50->mechanism_studies Active Compound rnp_assay Viral RNP Activity Assay mechanism_studies->rnp_assay nfkb_assay NF-κB Reporter Assay mechanism_studies->nfkb_assay cytokine_assay Cytokine Profiling (Luminex/ELISA) mechanism_studies->cytokine_assay end End rnp_assay->end nfkb_assay->end cytokine_assay->end

References

Application Notes and Protocols for Testing Aurantiamide Acetate in Animal Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the therapeutic potential of Aurantiamide Acetate in preclinical animal models of neuroinflammation. The protocols detailed below are based on established models and incorporate key molecular targets of this compound, offering a robust framework for investigation.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It is characterized by the activation of microglia and astrocytes, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1] These inflammatory processes contribute to neuronal damage and cognitive decline.

This compound, a dipeptide derivative, has demonstrated significant anti-neuroinflammatory properties. In vitro studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells have shown that this compound inhibits the production of NO and PGE2 by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] Mechanistically, it exerts its effects by inhibiting the activation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinase (MAPK).[1][2] Furthermore, in a mouse model of Alzheimer's disease, Aurantiamide has been shown to suppress the NLRP3 inflammasome, reduce central neuroinflammation, and improve cognitive function.[3][4]

These findings underscore the potential of this compound as a therapeutic agent for neuroinflammatory disorders. The following sections provide detailed protocols for testing its efficacy in relevant animal models.

Recommended Animal Models of Neuroinflammation

The choice of animal model is crucial for investigating specific aspects of neuroinflammation. Based on the known mechanisms of this compound, the following models are recommended:

  • Lipopolysaccharide (LPS)-Induced Neuroinflammation Model: This is an acute and widely used model to study the inflammatory response in the brain.[5][6][7] Systemic or direct brain administration of LPS, a component of gram-negative bacteria, triggers a robust activation of microglia and the release of pro-inflammatory cytokines.[5] This model is particularly relevant for assessing the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.

  • Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most common animal model for multiple sclerosis, a chronic inflammatory and demyelinating disease of the central nervous system (CNS).[8][9][10][11][12] It is induced by immunization with myelin-derived proteins or peptides, leading to T-cell mediated inflammation, demyelination, and axonal damage.[12] This model would be suitable for evaluating the potential of this compound to modulate autoimmune-driven neuroinflammation.

  • Ischemic Stroke Models (e.g., Middle Cerebral Artery Occlusion - MCAO): Stroke induces a potent inflammatory response that contributes significantly to brain injury.[13][14][15] Microglia and astrocytes are activated, and inflammatory cells infiltrate the ischemic tissue.[13] Testing this compound in a stroke model could reveal its neuroprotective effects by targeting post-ischemic inflammation.

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This protocol describes the induction of neuroinflammation by intraperitoneal (i.p.) injection of LPS and the subsequent evaluation of this compound's therapeutic effects.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli O111:B4

  • Sterile, pyrogen-free saline

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Reagents for ELISA, Western blotting, and immunohistochemistry

Experimental Workflow:

LPS_Workflow cluster_acclimatization Acclimatization (1 week) cluster_grouping Grouping (n=8-10/group) cluster_treatment Treatment (7 days) cluster_induction Induction (Day 7) cluster_analysis Analysis (24 hours post-LPS) Acclimatization House mice under standard conditions Groups Randomly divide into 4 groups: 1. Vehicle + Saline 2. Vehicle + LPS 3. This compound (Low Dose) + LPS 4. This compound (High Dose) + LPS Acclimatization->Groups Treatment Administer this compound or Vehicle (p.o. or i.p.) daily Groups->Treatment Induction Inject LPS (0.25 mg/kg, i.p.) or Saline (2 hours after final drug administration) Treatment->Induction Euthanasia Euthanize mice Induction->Euthanasia Tissue Collect brain and blood samples Euthanasia->Tissue Analysis Perform: - Behavioral tests (optional, prior to euthanasia) - ELISA for cytokines (TNF-α, IL-1β) - Western blot for p-NF-κB, p-JNK, p-p38 - Immunohistochemistry for Iba1, GFAP Tissue->Analysis

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Procedure:

  • Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week under standard laboratory conditions.

  • Grouping: Randomly divide the mice into four groups (n=8-10 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + LPS

    • Group 3: this compound (e.g., 10 mg/kg) + LPS

    • Group 4: this compound (e.g., 20 mg/kg) + LPS

  • Drug Administration: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) daily for 7 consecutive days.

  • LPS Induction: On day 7, two hours after the final drug administration, inject LPS (0.25 mg/kg, i.p.) or an equivalent volume of sterile saline.

  • Sample Collection: 24 hours after the LPS injection, euthanize the mice. Collect blood samples via cardiac puncture and perfuse the brains with ice-cold PBS. Harvest the brains for subsequent analysis.

  • Biochemical and Histological Analysis:

    • ELISA: Measure the levels of TNF-α and IL-1β in the serum and brain homogenates.

    • Western Blot: Analyze the expression of phosphorylated (activated) forms of NF-κB p65, JNK, and p38 in brain tissue lysates.

    • Immunohistochemistry: Stain brain sections for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation.

Experimental Autoimmune Encephalomyelitis (EAE) in Mice

This protocol outlines the induction of EAE and the assessment of this compound's ability to ameliorate the disease.

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle

  • Anesthesia

Experimental Workflow:

EAE_Workflow cluster_acclimatization Acclimatization (1 week) cluster_induction EAE Induction (Day 0) cluster_treatment Treatment cluster_monitoring Monitoring (Daily) cluster_analysis Analysis (e.g., Day 28) Acclimatization House mice under standard conditions Induction Immunize with MOG35-55/CFA emulsion (s.c.) Administer Pertussis Toxin (i.p.) on Day 0 and Day 2 Acclimatization->Induction Treatment Administer this compound or Vehicle daily (Prophylactic: from Day 0; Therapeutic: from onset of symptoms) Induction->Treatment Monitoring Record body weight and clinical EAE score Treatment->Monitoring Euthanasia Euthanize mice at peak of disease or end of study Monitoring->Euthanasia Tissue Collect spinal cord and brain Euthanasia->Tissue Analysis Perform: - Histology (H&E, Luxol Fast Blue) for inflammation and demyelination - Immunohistochemistry for Iba1, CD4+ - Flow cytometry of immune cells from CNS Tissue->Analysis

Caption: Experimental workflow for the EAE model.

Procedure:

  • EAE Induction: On day 0, immunize female C57BL/6 mice subcutaneously (s.c.) with an emulsion of MOG35-55 peptide in CFA. On days 0 and 2, administer pertussis toxin (i.p.).

  • Treatment Regimen:

    • Prophylactic: Start daily administration of this compound or vehicle on day 0.

    • Therapeutic: Begin daily treatment upon the onset of clinical symptoms (typically around day 10-12).

  • Clinical Scoring: Monitor the mice daily for body weight changes and clinical signs of EAE using a standard scoring system (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).

  • Histopathological Analysis: At the end of the experiment (e.g., day 28 or at peak disease), euthanize the mice and collect the brain and spinal cord. Perform histological staining (e.g., Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination).

  • Immunohistochemistry: Stain CNS sections for markers of immune cell infiltration (e.g., CD4 for T cells) and microglial activation (Iba1).

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Pro-inflammatory Cytokines in LPS-Induced Neuroinflammation

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)
Vehicle + Saline
Vehicle + LPS
This compound (Low Dose) + LPS
This compound (High Dose) + LPS
Data are presented as mean ± SEM.

Table 2: Effect of this compound on Clinical Score in EAE Model

Treatment GroupOnset of Disease (Day)Peak Clinical ScoreCumulative Score
Vehicle
This compound (Prophylactic)
This compound (Therapeutic)
Data are presented as mean ± SEM.

Signaling Pathways Modulated by this compound

This compound has been shown to inhibit neuroinflammation by modulating key intracellular signaling pathways.

Signaling_Pathways cluster_lps LPS Stimulation cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome cluster_output Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk NLRP3 NLRP3 TLR4->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) JNK->Cytokines p38->Cytokines IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocates NFkB_nuc->Cytokines induces transcription iNOS_COX2 iNOS, COX-2 NFkB_nuc->iNOS_COX2 induces transcription ASC ASC NLRP3->ASC Casp1 Caspase-1 ASC->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b IL1b IL-1β Pro_IL1b->IL1b Aurantiamide Aurantiamide Acetate Aurantiamide->JNK Aurantiamide->p38 Aurantiamide->NFkB Aurantiamide->NLRP3

Caption: Signaling pathways targeted by this compound in neuroinflammation.

These detailed protocols and application notes provide a solid foundation for researchers to investigate the therapeutic potential of this compound in preclinical models of neuroinflammation, paving the way for its potential development as a novel treatment for neurodegenerative diseases.

References

Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Aurantiamide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurantiamide acetate is a dipeptide derivative that has been investigated for its potential biological activities, including anti-inflammatory and anti-cancer effects. Understanding the cellular mechanisms of action of such compounds is crucial for their development as therapeutic agents. Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. This application note provides detailed protocols for analyzing the effects of this compound on cell apoptosis and cell cycle progression using flow cytometry. While published data on the specific effects of this compound on apoptosis as detected by flow cytometry is limited, with some studies indicating it may induce non-apoptotic cell death in certain cell lines, this guide presents standardized protocols that can be adapted to investigate its effects on any given cell type.[1][2]

Data Presentation

The following tables present hypothetical quantitative data to illustrate the potential effects of this compound on apoptosis and cell cycle distribution in a cancer cell line. These tables are for illustrative purposes and actual results may vary depending on the cell line, experimental conditions, and concentration of the compound.

Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound for 48 hours

Treatment GroupLive Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Necrotic Cells (%) (Annexin V- / PI+)
Vehicle Control (0 µM)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (10 µM)85.6 ± 3.58.9 ± 1.24.3 ± 0.81.2 ± 0.3
This compound (25 µM)60.3 ± 4.225.1 ± 2.812.4 ± 1.92.2 ± 0.6
This compound (50 µM)35.8 ± 5.140.7 ± 3.920.1 ± 2.53.4 ± 0.7

Table 2: Cell Cycle Analysis of Cancer Cells Treated with this compound for 24 hours

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (0 µM)55.4 ± 3.328.1 ± 2.516.5 ± 1.91.2 ± 0.3
This compound (10 µM)65.2 ± 2.920.5 ± 2.114.3 ± 1.53.7 ± 0.8
This compound (25 µM)75.8 ± 4.112.3 ± 1.811.9 ± 1.48.9 ± 1.5
This compound (50 µM)80.1 ± 3.85.7 ± 1.14.2 ± 0.915.6 ± 2.1

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.[3][4][5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3][4]

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect the cells by centrifugation.

    • Wash the collected cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[5]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit, to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.[6]

    • Use FITC signal detector (usually FL1) for Annexin V-FITC and a phycoerythrin or PI signal detector (usually FL2 or FL3) for Propidium Iodide.

    • Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained cells as controls.[5]

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% ice-cold ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1, step 1.

  • Cell Harvesting:

    • Harvest adherent and suspension cells as described in Protocol 1, step 2.

    • Wash the cells once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours. This can be extended to several days.[7]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (usually FL2 or FL3).

    • Generate a histogram of DNA content to visualize the cell cycle phases.

    • The data can be analyzed using cell cycle analysis software to quantify the percentage of cells in each phase. A sub-G1 peak, representing apoptotic cells with fragmented DNA, may also be observed.

Visualizations

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_apoptosis Apoptosis Analysis cluster_cell_cycle Cell Cycle Analysis cell_culture Cell Culture (e.g., Cancer Cell Line) treatment Treatment with This compound cell_culture->treatment harvesting Cell Harvesting (Trypsinization/Centrifugation) treatment->harvesting apoptosis_staining Annexin V/PI Staining harvesting->apoptosis_staining fixation Ethanol Fixation harvesting->fixation apoptosis_analysis Flow Cytometry (Apoptosis Quantification) apoptosis_staining->apoptosis_analysis cell_cycle_staining PI/RNase Staining fixation->cell_cycle_staining cell_cycle_analysis Flow Cytometry (Cell Cycle Profiling) cell_cycle_staining->cell_cycle_analysis

Caption: Experimental workflow for flow cytometry analysis.

apoptosis_pathway aurantiamide This compound receptor Cell Surface Receptor (Hypothetical) aurantiamide->receptor caspase8 Caspase-8 Activation receptor->caspase8 Extrinsic Pathway bid Bid Cleavage to tBid caspase8->bid caspase3 Caspase-3 Activation caspase8->caspase3 bax_bak Bax/Bak Activation bid->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito Intrinsic Pathway cytochrome_c Cytochrome c Release mito->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptosis signaling pathway.

cell_cycle_arrest G1 G1 Phase checkpoint G1/S Checkpoint G1->checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 checkpoint->S arrest G1 Arrest aurantiamide This compound aurantiamide->checkpoint

Caption: Model of this compound-induced cell cycle arrest.

References

Aurantiamide Acetate's Impact on the NF-κB Pathway: A Western Blot Protocol for p-p65 and p-IκBα Detection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a cornerstone of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. A key event in the canonical NF-κB pathway is the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the p50/p65 (RelA) heterodimer, allowing it to translocate to the nucleus and initiate gene transcription. The phosphorylation of the p65 subunit itself is also a critical step for its transcriptional activity. Aurantiamide acetate, a natural dipeptide, has been identified as an anti-inflammatory agent that exerts its effects by inhibiting the NF-κB signaling pathway.[1][2][3] Specifically, it has been shown to block the phosphorylation of IκBα.[1] This protocol details a Western blot methodology to investigate the effects of this compound on the phosphorylation status of both p65 and IκBα in a cellular model of inflammation.

Experimental Rationale

This protocol provides a framework for researchers to assess the inhibitory potential of this compound on the NF-κB pathway. By quantifying the relative abundance of phosphorylated p65 (p-p65) and phosphorylated IκBα (p-IκBα) through Western blotting, investigators can elucidate the compound's mechanism of action. A decrease in the levels of p-p65 and p-IκBα following treatment with this compound would indicate a suppression of the NF-κB signaling cascade.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in the following tables for clear comparison. The tables should present the normalized densitometry values for the proteins of interest.

Table 1: Effect of this compound on p-p65 and Total p65 Levels

Treatment GroupConcentration (µM)Normalized p-p65/Total p65 Ratio (Mean ± SD)Fold Change vs. Stimulated Control
Vehicle Control-
Stimulant (e.g., LPS)-
This compound + StimulantX
This compound + StimulantY
This compound + StimulantZ

Table 2: Effect of this compound on p-IκBα and Total IκBα Levels

Treatment GroupConcentration (µM)Normalized p-IκBα/Total IκBα Ratio (Mean ± SD)Fold Change vs. Stimulated Control
Vehicle Control-
Stimulant (e.g., LPS)-
This compound + StimulantX
This compound + StimulantY
This compound + StimulantZ

Signaling Pathway and Experimental Workflow

To visually represent the targeted signaling pathway and the experimental procedure, the following diagrams are provided.

Caption: NF-κB Signaling Pathway and the inhibitory action of this compound.

Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment (Vehicle, Stimulant, this compound) Cell_Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) Blocking->Primary_Antibody Secondary_Antibody 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Data_Analysis 10. Densitometry and Data Analysis Detection->Data_Analysis

Caption: Western Blot Experimental Workflow for p-p65 and p-IκBα detection.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

1. Cell Culture and Treatment

1.1. Seed the chosen cell line (e.g., RAW 264.7 macrophages, HEK293T cells) in appropriate culture plates and grow to 70-80% confluency. 1.2. Pre-treat the cells with varying concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control. 1.3. Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for a time known to induce robust p65 and IκBα phosphorylation (e.g., 15-30 minutes). Maintain an unstimulated, vehicle-treated control group.

2. Cell Lysis and Protein Extraction

2.1. After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). 2.2. Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease and phosphatase inhibitor cocktail. 2.3. Scrape the cells and transfer the lysate to a microcentrifuge tube. 2.4. Incubate on ice for 30 minutes with periodic vortexing. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Collect the supernatant containing the total protein extract.

3. Protein Quantification

3.1. Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.

4. SDS-PAGE

4.1. Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95-100°C for 5 minutes. 4.2. Load the samples onto a 10% or 12% SDS-polyacrylamide gel. 4.3. Run the gel at a constant voltage until the dye front reaches the bottom.

5. Protein Transfer

5.1. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. 5.2. Confirm successful transfer by staining the membrane with Ponceau S.

6. Blocking

6.1. Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation

7.1. Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:

  • Rabbit anti-phospho-NF-κB p65 (Ser536)
  • Mouse anti-NF-κB p65
  • Rabbit anti-phospho-IκBα (Ser32)
  • Mouse anti-IκBα
  • Mouse anti-β-actin (as a loading control)
  • Note: Antibody dilutions should be optimized according to the manufacturer's datasheet.

8. Secondary Antibody Incubation

8.1. Wash the membrane three times with TBST for 10 minutes each. 8.2. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

9. Chemiluminescent Detection

9.1. Wash the membrane three times with TBST for 10 minutes each. 9.2. Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions. 9.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Densitometry and Data Analysis

10.1. Quantify the band intensities using image analysis software (e.g., ImageJ). 10.2. Normalize the band intensity of the phosphorylated protein to the total protein and then to the loading control (β-actin). 10.3. Perform statistical analysis to determine the significance of the observed differences between treatment groups.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Aurantiamide Acetate Concentration for Anti-Cancer Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Aurantiamide Acetate in anti-cancer assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer mechanism?

A1: this compound is a natural dipeptide derivative that has demonstrated anti-cancer properties. Its mechanism of action involves the inhibition of autophagic flux in cancer cells.[1] This disruption of the cellular recycling process can lead to the accumulation of autophagosomes and ultimately, cell death.[1] It has also been identified as a selective inhibitor of cysteine proteases, specifically cathepsin L and cathepsin B, with IC50 values of 12 µM and 49 µM, respectively.[2]

Q2: What is a typical starting concentration range for this compound in in vitro anti-cancer assays?

A2: Based on published studies, a common concentration range to evaluate the effects of this compound on cancer cell lines, such as human malignant glioma cells (U87 and U251), is between 0 and 100 μM.[1][2] It is recommended to perform a dose-response study within this range to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I dissolve this compound for cell culture experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2][3][4] For example, a stock solution of 55 mg/mL (123.73 mM) in DMSO can be prepared, and sonication may be recommended to aid dissolution.[2] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: How long should I incubate cancer cells with this compound?

A4: The incubation time will depend on the specific assay and the cell line being used. Studies have shown that this compound's effect on cell viability is both dose- and time-dependent.[1] A typical starting point for incubation times in cell viability assays is 24, 48, or 72 hours.[5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No significant decrease in cell viability observed. 1. Concentration of this compound is too low.2. Incubation time is too short.3. The cancer cell line is resistant to the compound.4. Compound degradation.1. Increase the concentration range in your dose-response experiment (e.g., up to 100 μM or higher if necessary).2. Increase the incubation time (e.g., 48 or 72 hours).3. Test the compound on a different, potentially more sensitive, cancer cell line.4. Ensure proper storage of the compound stock solution (e.g., at -20°C or -80°C) and prepare fresh dilutions for each experiment.[2][7]
High variability between replicate wells in a cell viability assay. 1. Uneven cell seeding.2. Inaccurate pipetting of the compound.3. Edge effects in the microplate.1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.2. Use calibrated pipettes and change tips between different concentrations.3. Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity.
Unexpected cell death in the vehicle control (DMSO). 1. DMSO concentration is too high.2. Cell line is particularly sensitive to DMSO.1. Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤ 0.1%).2. Perform a DMSO toxicity curve for your specific cell line to determine its tolerance.
Difficulty in dissolving this compound. 1. Compound has low solubility in the chosen solvent.2. Precipitation of the compound upon dilution in aqueous media.1. Use DMSO as the primary solvent. Sonication can aid in dissolution.[2]2. Prepare intermediate dilutions of the stock solution in serum-free media before adding to the final culture wells. Vortex gently between dilutions.

Data Presentation: Efficacy of this compound

Table 1: Reported IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Reference
U87Malignant GliomaConcentration-dependent decrease in viability observed up to 100 µM[1][2]
U251Malignant GliomaConcentration-dependent decrease in viability observed up to 100 µM[1][2]

Note: Specific IC50 values for this compound are not extensively reported in the initial search results. The table reflects the concentration ranges tested where significant anti-cancer effects were observed.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted from standard MTT assay procedures to assess the cytotoxic effect of this compound.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing protein expression changes in key signaling pathways affected by this compound.[11][12][13][14]

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against LC3-II, p62, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11][14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at the recommended dilution overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression.

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD, followed by flow cytometry analysis.[15][16][17]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time. Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and necrotic cells will be Annexin V negative and PI positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis stock This compound Stock (DMSO) viability Cell Viability (MTT Assay) stock->viability apoptosis Apoptosis Assay (Annexin V) stock->apoptosis western Western Blot (Signaling Proteins) stock->western cells Cancer Cell Culture cells->viability cells->apoptosis cells->western ic50 IC50 Determination viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant pathway_analysis Pathway Modulation western->pathway_analysis

Caption: Experimental workflow for evaluating this compound.

signaling_pathway AA This compound Autophagy Autophagic Flux AA->Autophagy Inhibits Cathepsins Cathepsins B & L AA->Cathepsins Inhibits CellDeath Cancer Cell Death Autophagy->CellDeath Leads to

Caption: Simplified signaling pathway of this compound.

References

Stability of Aurantiamide Acetate in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Aurantiamide Acetate in DMSO and other organic solvents. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol. For most in vitro cell-based assays, DMSO is the solvent of choice for creating stock solutions.

Q2: How should I store this compound stock solutions?

A2: It is highly recommended to prepare stock solutions of this compound fresh for each experiment. If storage is necessary, vendor recommendations suggest that DMSO solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To minimize degradation, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Q3: Is this compound stable in aqueous solutions or cell culture media?

A3: Solutions of this compound are generally considered unstable, especially in aqueous environments.[2] For in vivo experiments or cell culture applications, it is recommended to prepare the working solution fresh on the same day of use from a concentrated stock.[1] Prolonged incubation in aqueous buffers or media can lead to hydrolysis and loss of activity.

Q4: What are the potential degradation pathways for this compound?

A4: As a dipeptide derivative, this compound is susceptible to several degradation pathways common to peptides. These include:

  • Hydrolysis: Cleavage of the amide bonds or the acetate ester bond, which can be accelerated by acidic or basic conditions and the presence of water.

  • Racemization: Conversion of the L-amino acid residues to their D-isomers, potentially altering biological activity.

  • Deamidation: Removal of an amide group, which can lead to instability.

  • Cyclization: Formation of diketopiperazines, a common degradation pathway for dipeptides, which would alter the compound's structure and function.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected activity in biological assays. Degradation of this compound in solution.Prepare fresh stock and working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Minimize the time the compound is in aqueous-based assay buffers before analysis.
Precipitation of the compound in aqueous media.Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay medium is compatible with the solubility of this compound and is well-tolerated by the cells. If precipitation is observed, consider using a co-solvent system or reducing the final compound concentration.
Appearance of unknown peaks in HPLC or LC-MS analysis. Degradation of this compound.Analyze the sample promptly after preparation. If samples must be stored, keep them at low temperatures (e.g., 4°C) for a short period. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method.
Contamination of the solvent or sample.Use high-purity, HPLC-grade solvents. Ensure all vials and equipment are clean. Run a solvent blank to check for background contamination.
Variability between different batches of stock solution. Inconsistent weighing or dissolution of the compound.Ensure the compound is fully dissolved in the solvent. Use a calibrated balance for accurate weighing.
Progressive degradation of an older stock solution.Always note the preparation date of your stock solution. Discard expired stock solutions and prepare a fresh batch.

Stability Data Summary

Specific quantitative stability data for this compound in DMSO and other organic solvents under various storage conditions is not extensively available in peer-reviewed literature. The following table summarizes the general storage recommendations from suppliers. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

SolventStorage TemperatureRecommended Storage DurationReference
DMSO-20°CUp to 1 month[1]
DMSO-80°CUp to 6 months[1]

Experimental Protocols

Protocol: Stability Assessment of this compound using HPLC-UV

This protocol describes a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound

  • HPLC-grade DMSO, Acetonitrile (ACN), Methanol (MeOH), and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • From the stock solution, prepare working solutions in the appropriate solvent for each stress condition.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the working solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the working solution with 0.1 M NaOH and incubate at room temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the working solution with 3% H₂O₂ and incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate the working solution in DMSO at an elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) for a defined period.

4. HPLC Analysis:

  • Mobile Phase: A gradient of ACN and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point for peptide-like compounds. An example gradient could be: 10-90% ACN over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan, likely around 220 nm and 254 nm).

  • Analysis: Inject samples from each stress condition and a non-degraded control. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound under each condition.

  • Ensure the analytical method can separate the parent peak from all major degradation product peaks (i.e., it is "stability-indicating").

Visualizations

experimental_workflow Workflow for Compound Stability Assessment prep Prepare Stock Solution (e.g., 10 mg/mL in DMSO) stress Forced Degradation Studies acid Acid Hydrolysis (0.1M HCl) prep->acid base Base Hydrolysis (0.1M NaOH) prep->base oxidation Oxidative Stress (3% H2O2) prep->oxidation thermal Thermal Stress (60°C) prep->thermal photo Photolytic Stress (UV light) prep->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis analysis->data report Stability Report data->report

Caption: A generalized workflow for assessing the stability of a compound using forced degradation studies.

nf_kb_pathway Simplified NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Cell Surface Receptors stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikb_nfkb Phosphorylation ikb_p P-IκBα ub_proteasome Ubiquitination & Proteasomal Degradation ikb_p->ub_proteasome nfkb_active NF-κB (Active) ub_proteasome->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation transcription Gene Transcription (Pro-inflammatory mediators) nfkb_active->transcription Activation aurantiamide This compound aurantiamide->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound.

cathepsin_inhibition Mechanism of Cathepsin Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound cathepsin Cathepsin Enzyme (e.g., Cathepsin L, B) substrate Protein Substrate cathepsin->substrate Binding complex Cathepsin-Inhibitor Complex (Inactive) products Cleaved Peptides substrate->products Cleavage aurantiamide This compound aurantiamide->cathepsin Binding to active site complex->substrate Prevents Binding

Caption: Competitive inhibition of cathepsin enzymes by this compound.

References

Preventing degradation of Aurantiamide Acetate during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Aurantiamide Acetate during experiments. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a naturally occurring dipeptide derivative. In research, it is primarily investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective properties. Its mechanism of action often involves the modulation of specific signaling pathways, making it a valuable tool for studying cellular processes.

Q2: What are the main causes of this compound degradation during experiments?

The degradation of this compound can be attributed to several factors, including:

  • Hydrolysis: The ester and amide bonds in the molecule are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

  • Photodegradation: The presence of phenylalanine residues makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.

  • Temperature: Elevated temperatures can accelerate the rates of both hydrolysis and other degradation pathways.

  • Enzymatic Degradation: If working with cell lysates or other biological matrices containing proteases or esterases, enzymatic degradation can occur.

  • Repeated Freeze-Thaw Cycles: These can lead to the formation of aggregates and may compromise the stability of stock solutions.

Q3: How should I store my this compound stock solutions?

For optimal stability, stock solutions of this compound should be stored at low temperatures. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

Recommended Storage Conditions for Stock Solutions

TemperatureRecommended Duration
-20°CUp to 1 month
-80°CUp to 6 months

Troubleshooting Guides

Problem 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

  • Possible Cause 1: Degradation in Culture Media. this compound may be unstable in the cell culture medium over the time course of the experiment due to hydrolysis. The pH of the medium (typically around 7.4) and the presence of components in serum can contribute to this.

    • Solution:

      • Perform a stability study of this compound in your specific cell culture medium. A detailed protocol for this is provided below.

      • If degradation is significant, consider replenishing the compound at regular intervals during long-term experiments.

      • Prepare fresh working solutions from a frozen stock for each experiment.

  • Possible Cause 2: Photodegradation. Exposure to ambient light, especially during prolonged incubation periods, can lead to the degradation of the phenylalanine residues in this compound.

    • Solution:

      • Protect your experimental setup from light by using amber-colored plates or by covering the plates with aluminum foil.

      • Minimize the exposure of stock and working solutions to light.

  • Possible Cause 3: Adsorption to plasticware. Peptide-like molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.

    • Solution:

      • Consider using low-adhesion microplates and pipette tips.

      • Pre-incubating the wells with a blocking agent like bovine serum albumin (BSA) may help in some cases, but be mindful of potential interactions with your experimental system.

Problem 2: Variability in IC50 values between experimental runs.

  • Possible Cause 1: Inconsistent preparation of working solutions. Serial dilutions are a common source of variability.

    • Solution:

      • Prepare a fresh dilution series for each experiment from a validated stock solution.

      • Ensure thorough mixing at each dilution step.

  • Possible Cause 2: Degradation of stock solution. Repeatedly accessing the same stock vial can introduce contaminants and subject the compound to multiple temperature fluctuations.

    • Solution:

      • Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.

      • Periodically check the purity of your stock solution using an analytical method like HPLC.

Problem 3: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Possible Cause: Hydrolysis of the acetate or amide bond. This will result in the formation of new chemical entities with different retention times.

    • Solution:

      • Analyze your sample promptly after preparation.

      • If samples need to be stored before analysis, keep them at a low temperature (e.g., 4°C) for a short period.

      • Ensure the pH of your mobile phase is compatible with the stability of this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound remaining in cell culture medium over time.

Materials:

  • This compound

  • Your specific cell culture medium (with and without serum)

  • HPLC system with a C18 column

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Spike the cell culture medium (both with and without serum) with this compound to a final concentration relevant to your experiments (e.g., 10 µM).

  • Aliquot the spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Incubate the tubes at 37°C in a 5% CO2 incubator.

  • At each time point: a. Remove one tube for each condition. b. To precipitate proteins, add an equal volume of cold acetonitrile with 0.1% formic acid. c. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. d. Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC.

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to elute this compound (e.g., start with 95% A and ramp to 95% B over 15 minutes).

    • Detection: UV, at a wavelength where this compound has a strong absorbance (e.g., determined by a UV scan).

  • Quantify the peak area corresponding to this compound at each time point and normalize to the time 0 sample to determine the percentage of compound remaining.

Data Presentation: Representative Stability Data in Aqueous Buffer

The following table provides hypothetical stability data for a dipeptide ester in a neutral aqueous buffer at 37°C, illustrating the expected trend.

Time (hours)Percent Remaining
0100%
295%
490%
882%
2465%
4845%

Visualizations

Potential Degradation Pathways of this compound

cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_photo Photodegradation cluster_enzymatic Enzymatic Degradation AA This compound Hydrolysis_Products Aurantiamide + Acetic Acid (Ester Hydrolysis) N-Benzoyl-Phenylalanine + Phenylalaninol Acetate (Amide Hydrolysis) AA->Hydrolysis_Products H₂O, H⁺/OH⁻ Photo_Products Oxidized and Cleaved Products AA->Photo_Products Light (UV) Enzymatic_Products Metabolites AA->Enzymatic_Products Esterases, Proteases

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Sample Analysis Prep_Stock Prepare Stock Solution Spike_Media Spike Cell Culture Media Prep_Stock->Spike_Media Aliquot Aliquot for Time Points Spike_Media->Aliquot Incubate Incubate at 37°C Aliquot->Incubate Protein_Precip Protein Precipitation Incubate->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge HPLC_Analysis HPLC Analysis Centrifuge->HPLC_Analysis Quantify Quantify Peak Area HPLC_Analysis->Quantify

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic for Inconsistent Bioactivity

cluster_troubleshooting Troubleshooting Inconsistent Bioactivity Start Inconsistent Results Observed Check_Preparation Review Solution Preparation Protocol Start->Check_Preparation Check_Storage Verify Stock Solution Storage Start->Check_Storage Assess_Stability Perform Stability Study in Media Check_Preparation->Assess_Stability Check_Storage->Assess_Stability Consider_Photodegradation Evaluate Light Exposure Assess_Stability->Consider_Photodegradation If stable in dark Resolved Issue Resolved Assess_Stability->Resolved If degradation is confirmed and addressed Consider_Adsorption Investigate Adsorption to Plates Consider_Photodegradation->Consider_Adsorption If still inconsistent Consider_Photodegradation->Resolved If light protection helps Consider_Adsorption->Resolved If low-adhesion plates help

Caption: Logical steps for troubleshooting inconsistent experimental results.

Aurantiamide Acetate Technical Support Center: Ensuring Reproducible Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining experimental protocols and troubleshooting common issues encountered when working with Aurantiamide Acetate. Our goal is to facilitate reproducible and reliable results in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

A1: this compound is a dipeptide derivative.[1] It is recognized for its anti-inflammatory, antiviral, and analgesic properties.[2] Key biological activities include the inhibition of cathepsin B and L, as well as the modulation of critical signaling pathways such as NF-κB and MAPK.

Q2: What is the recommended solvent for dissolving this compound for in vitro experiments?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving this compound to create a stock solution. For cell culture experiments, it is crucial to ensure the final concentration of DMSO in the media is non-toxic to the cells, typically below 0.5%.[3]

Q3: What are the known IC50 values for this compound?

A3: The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the target and the experimental system. Reported values include:

  • Cathepsin L: 12 µM[4]

  • Cathepsin B: 49 µM[4]

  • IL-1β production in LPS-stimulated BV2 microglial cells: 40.36 µM[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in cell culture media. The compound may have low solubility in aqueous solutions. The final concentration of the compound might be too high. The stock solution was not properly mixed into the media.Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure vigorous mixing. It is also advisable to first dilute the DMSO stock in a small volume of serum-free media before adding it to the final culture volume. Avoid repeated freeze-thaw cycles of the stock solution. If precipitation persists, consider using a specialized solvent formulation designed for hydrophobic compounds.[6]
Inconsistent results in cell viability assays. Cell seeding density is not uniform across wells. Inaccurate pipetting of the compound or assay reagents. Contamination of cell cultures. The incubation time with the compound or assay reagent is not optimal.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and proper pipetting techniques. Regularly check cell cultures for any signs of contamination. Optimize incubation times for your specific cell line and experimental conditions.
Weak or no signal for phosphorylated proteins in Western Blot. The stimulation time or compound treatment time is not optimal to observe the peak of phosphorylation. Insufficient protein loading. The primary antibody concentration is too low. Phosphatase inhibitors were not added to the lysis buffer.Perform a time-course experiment to determine the optimal time point for detecting the phosphorylation of your target protein. Ensure you load a sufficient amount of protein (typically 20-40 µg) per lane. Titrate your primary antibody to find the optimal concentration. Always add fresh phosphatase and protease inhibitors to your lysis buffer immediately before use.
High background in Western Blot. The blocking step was insufficient. The primary or secondary antibody concentration was too high. The washing steps were not stringent enough.Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST. Optimize the antibody concentrations by performing a titration. Increase the number and duration of washing steps with TBST.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound

Target Cell Line/System IC50 Value
Cathepsin L-12 µM[4]
Cathepsin B-49 µM[4]
IL-1β ProductionLPS-stimulated BV2 microglia40.36 µM[5]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the effect of this compound on the viability of BV2 microglial cells.

Materials:

  • BV2 microglial cells

  • This compound

  • DMSO

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 4 x 10³ to 2.5 x 10⁴ cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin).[7][8][9] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Western Blot Analysis of NF-κB and MAPK Pathways

This protocol outlines the procedure for analyzing the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated BV2 cells.

Materials:

  • BV2 microglial cells

  • This compound

  • Lipopolysaccharide (LPS)

  • DMSO

  • DMEM, FBS, Penicillin-Streptomycin

  • 6-well plates

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed BV2 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-3 hours) before stimulating with LPS (e.g., 1 µg/mL) for a predetermined duration (e.g., 30-60 minutes) to induce an inflammatory response.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (β-actin or GAPDH) to ensure equal protein loading.

Visualizations

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination & Nucleus Nucleus p65_p50->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., IL-1β, TNF-α) Aurantiamide Aurantiamide Acetate Aurantiamide->IKK Inhibits p65_p50_nuc p65-p50 p65_p50_nuc->Inflammatory_Genes Induces

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., TAK1, ASK1) TLR4->Upstream_Kinases MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylates p38 p38 MKK3_6->p38 Phosphorylates p_JNK p-JNK (Active) JNK->p_JNK p_p38 p-p38 (Active) p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_JNK->Transcription_Factors p_p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Aurantiamide Aurantiamide Acetate Aurantiamide->JNK Inhibits Phosphorylation Aurantiamide->p38 Inhibits Phosphorylation

Caption: MAPK signaling pathway showing inhibition of JNK and p38 phosphorylation by this compound.

Experimental_Workflow Start Start: Cell Culture (e.g., BV2 cells) Treatment Treatment with This compound (Dose-response) Start->Treatment Stimulation Inflammatory Stimulus (e.g., LPS) Treatment->Stimulation Viability Cell Viability Assay (MTT) Stimulation->Viability Lysis Cell Lysis & Protein Quantification Stimulation->Lysis Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis WB Western Blot Analysis (p-IκBα, p-JNK, etc.) Lysis->WB WB->Data_Analysis

Caption: General experimental workflow for studying this compound's effects.

References

Use of sonication and co-solvents to dissolve Aurantiamide Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for dissolving Aurantiamide Acetate using sonication and co-solvents. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a hydrophobic compound, meaning it has low solubility in water. It is generally described as being soluble in organic solvents. In aqueous solutions, its solubility is less than 1 mg/mL, categorizing it as slightly soluble or insoluble.

Q2: What is the recommended solvent for creating a stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound. It has a reported solubility of up to 55 mg/mL in DMSO. For cell culture experiments, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid cytotoxicity.

Q3: Can I use other organic solvents like ethanol or methanol?

Q4: Is sonication necessary to dissolve this compound?

A4: Sonication is highly recommended, especially when preparing solutions in DMSO, to facilitate dissolution. It is particularly useful for breaking up powder aggregates and ensuring a homogenous solution, especially at higher concentrations.

Q5: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?

A5: This is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous solution. Instead, perform serial dilutions. For example, make an intermediate dilution in a smaller volume of the aqueous solution while vortexing, and then add this to the final volume.

  • Increase Co-solvent Percentage: For in vivo preparations, a co-solvent system is often necessary. A common formulation includes DMSO, PEG300, and a surfactant like Tween-80.

  • Use of Surfactants: Surfactants like Tween-80 can help to keep the compound in solution by forming micelles.

  • Sonication of Final Solution: Briefly sonicating the final diluted solution can sometimes help to redissolve small precipitates.

  • Lower Final Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

Solvent SystemSolubilityRemarks
Dimethyl Sulfoxide (DMSO)55 mg/mL (123.73 mM)Sonication is recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.62 mM)Forms a suspended solution; sonication needed. Suitable for oral and intraperitoneal injections.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.62 mM)Forms a clear solution.
Aqueous Solutions< 1 mg/mLSlightly soluble to insoluble.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO for In Vitro Use

This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of the compound.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the microcentrifuge tube. In this example, add 1 mL of DMSO.

  • Initial Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes to initially disperse the powder.

  • Sonication: Place the microcentrifuge tube in a water bath sonicator. Sonicate for 15-30 minutes. The water in the sonicator should be at room temperature.

  • Visual Inspection: After sonication, visually inspect the solution to ensure that all the powder has dissolved and the solution is clear. If particulates are still visible, repeat the vortexing and sonication steps.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Co-solvent Formulation for In Vivo Use

This protocol describes the preparation of a 2.5 mg/mL suspended solution of this compound for animal studies, adapted from a common formulation.

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Initial Mixture: In a sterile tube, add 100 µL of a 25 mg/mL this compound stock solution in DMSO.

  • Add PEG300: To the DMSO solution, add 400 µL of PEG300. Vortex thoroughly until the solution is homogenous.

  • Add Tween-80: Add 50 µL of Tween-80 to the mixture and vortex again until the solution is clear.

  • Add Saline: Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL. The final solution will be a suspension.

  • Sonication: Sonicate the final suspension for 10-15 minutes to ensure uniform particle size.

  • Use: This formulation should be prepared fresh before each use.

Visualizations

Experimental Workflow for Dissolving this compound

G Workflow for Dissolving this compound cluster_invitro In Vitro Stock Solution cluster_invivo In Vivo Formulation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex1 Vortex add_dmso->vortex1 sonicate1 Sonicate vortex1->sonicate1 store Aliquot and Store at -20°C/-80°C sonicate1->store start_stock Start with DMSO Stock add_peg Add PEG300 start_stock->add_peg vortex2 Vortex add_peg->vortex2 add_tween Add Tween-80 vortex2->add_tween vortex3 Vortex add_tween->vortex3 add_saline Add Saline vortex3->add_saline vortex4 Vortex add_saline->vortex4 sonicate2 Sonicate vortex4->sonicate2 use_fresh Use Fresh sonicate2->use_fresh

Caption: A flowchart illustrating the key steps for preparing this compound solutions for in vitro and in vivo applications.

Signaling Pathways Inhibited by this compound

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including NF-κB, JNK, and p38 MAPK.

G Inhibitory Action of this compound cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathways auratiamide This compound nfkb NF-κB Activation auratiamide->nfkb Inhibits jnk JNK Phosphorylation auratiamide->jnk Inhibits p38 p38 Phosphorylation auratiamide->p38 Inhibits inflammation_nfkb Pro-inflammatory Gene Expression nfkb->inflammation_nfkb inflammation_mapk Inflammatory Response jnk->inflammation_mapk p38->inflammation_mapk

Caption: Diagram showing the inhibitory effect of this compound on the NF-κB and MAPK (JNK and p38) signaling pathways.

Long-term storage conditions for Aurantiamide Acetate powder and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Aurantiamide Acetate powder and solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: For long-term stability, this compound powder should be stored in a tightly sealed container in a dry and dark place. To maximize shelf life, storage at -20°C is recommended. Under these conditions, the powder is expected to be stable for at least two years. For shorter periods, storage at 2-8°C is acceptable.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable solvent such as DMSO and store them in small aliquots at -80°C.[1] This minimizes freeze-thaw cycles which can lead to degradation. When stored at -80°C, stock solutions are typically stable for up to six months.[1] For short-term storage of up to one month, aliquots can be kept at -20°C.[1]

Q3: Can I store working solutions of this compound?

A3: It is highly recommended to prepare fresh working solutions from a frozen stock solution on the day of use. The stability of dilute aqueous solutions can be limited, and storing them, even at 4°C, may lead to degradation or precipitation over time.

Q4: What solvents are recommended for dissolving this compound?

A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, a common practice is to prepare a high-concentration stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental results (typically ≤0.5% v/v).

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in stock solution upon storage at -20°C or -80°C The concentration of the stock solution may be too high for the chosen solvent at low temperatures.Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate before use. If the issue persists, consider preparing a slightly more dilute stock solution.
Precipitation observed when diluting DMSO stock into aqueous media The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. The rapid change in solvent polarity can cause the compound to crash out.To improve solubility during dilution, try adding the DMSO stock solution to the aqueous medium dropwise while vortexing. Pre-warming the aqueous medium to 37°C may also help. Ensure the final concentration does not exceed the aqueous solubility limit.
Inconsistent or lower-than-expected activity in experiments 1. Degradation of the compound due to improper storage or multiple freeze-thaw cycles.2. Inaccurate concentration of the stock solution.3. Adsorption of the compound to plasticware.1. Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution.2. Verify the concentration of your stock solution using a spectrophotometer if a molar extinction coefficient is known, or by HPLC.3. Use low-adhesion microplates and pipette tips, especially when working with low concentrations.
Cell toxicity observed at expected non-toxic concentrations The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high.Ensure the final concentration of the solvent is at a level that is non-toxic to your specific cell line (typically below 0.5% v/v). Prepare an appropriate vehicle control in your experiments.

Storage Condition Summary

Form Storage Temperature Duration Key Considerations
Powder -20°C> 2 yearsStore in a dry, dark place in a tightly sealed container.
2-8°CShort-termProtect from moisture and light.
Stock Solution (in DMSO) -80°CUp to 6 months[1]Aliquot to avoid repeated freeze-thaw cycles. Use amber vials or protect from light.
-20°CUp to 1 month[1]Suitable for shorter-term storage of aliquots.
Working Solution (in aqueous media) 2-8°C< 24 hoursPrepare fresh daily for best results. Prone to precipitation and degradation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO (cell culture grade)

    • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Procedure for a Cell-Based Assay

This protocol provides a general workflow for treating cells with this compound. Specific cell seeding densities and incubation times should be optimized for your particular cell line and assay.

  • Materials:

    • Cultured cells in appropriate growth medium

    • Multi-well cell culture plates

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Sterile, serum-free or complete cell culture medium for dilutions

    • Vehicle control (DMSO)

  • Procedure:

    • Seed the cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight in a CO₂ incubator.

    • On the day of treatment, thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

    • Prepare a vehicle control by diluting the same volume of DMSO as used for the highest concentration of this compound in the cell culture medium.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment period.

    • Proceed with the specific assay to measure the desired endpoint (e.g., cell viability, cytokine production, protein expression).

Visualizations

Signaling Pathways

This compound has been shown to exert its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKKs (MKK3/6, MKK4/7) TLR4->MAPKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Aurantiamide Aurantiamide Acetate Aurantiamide->IKK Aurantiamide->MAPKK p38_JNK p38 / JNK MAPKK->p38_JNK P AP1_nuc AP-1 p38_JNK->AP1_nuc Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines AP1_nuc->Cytokines

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based experiment.

G cluster_assays Endpoint Assays start Start cell_culture 1. Cell Seeding (e.g., Macrophages) start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment stimulation 3. Pro-inflammatory Stimulation (e.g., LPS) treatment->stimulation incubation 4. Incubation (Time-dependent) stimulation->incubation endpoint 5. Endpoint Analysis incubation->endpoint viability Cell Viability (MTT / LDH) endpoint->viability cytokine Cytokine Measurement (ELISA / CBA) endpoint->cytokine western Protein Expression (Western Blot) endpoint->western data_analysis 6. Data Analysis and Interpretation end End data_analysis->end viability->data_analysis cytokine->data_analysis western->data_analysis

References

Mitigating off-target effects of Aurantiamide Acetate in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects and ensure data integrity in cellular models treated with Aurantiamide Acetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a dipeptide derivative known for its anti-inflammatory and anti-tumor properties.[1][2] Its primary mechanism involves the inhibition of key inflammatory signaling pathways. Specifically, it has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) by preventing the phosphorylation of its inhibitor, IκB-α.[3] Additionally, it attenuates the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs), while generally not affecting the ERK pathway.[3] In the context of cancer, particularly malignant gliomas, this compound has been found to inhibit autophagic flux, leading to the accumulation of autophagosomes and subsequent cell death.[4][5]

Q2: How can I confirm that the observed cellular effects are due to the intended mechanism of action and not off-target effects?

Validating that the observed phenotype is a direct result of this compound's effect on its intended targets is crucial. A multi-pronged approach is recommended:

  • Target Engagement Assays: Directly measure the modulation of the intended signaling pathways. For example, use Western blotting to assess the phosphorylation status of key proteins like p65 (NF-κB), p38, and JNK. A decrease in the phosphorylated forms of these proteins following treatment would support on-target activity.[3]

  • Genetic Knockdown/Knockout: Utilize techniques like siRNA or CRISPR/Cas9 to reduce the expression of the putative targets (e.g., components of the NF-κB or MAPK pathways). If the cellular response to this compound is diminished in these knockdown/knockout cells compared to wild-type cells, it strongly suggests the effect is mediated through that target.

  • Chemical Competitors: Co-treat cells with this compound and a known, specific inhibitor of the same pathway (e.g., a specific p38 inhibitor). If the effects are not additive, it may suggest they are acting on the same target.

  • Dose-Response Analysis: Establish a clear dose-response relationship for the intended effect. Off-target effects often occur at higher concentrations, so working within the optimal concentration range is key.

Q3: What are common cellular models used to study this compound?

Several cell lines have been successfully used to investigate the bioactivity of this compound. The choice of cell model should align with the research question. Commonly used models include:

  • BV2 microglia: For studying neuroinflammatory processes.[3]

  • RAW264.7 macrophages: For investigating general inflammatory responses.[6]

  • A549 lung epithelial cells: Used in studies of lung inflammation.[1][6]

  • U87 and U251 human malignant glioma cells: For research into anti-tumor effects and autophagy.[4][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in experimental replicates. 1. Inconsistent cell culture conditions (e.g., passage number, cell density).2. Variability in compound preparation and storage.3. Inconsistent treatment duration or timing of analysis.1. Standardize cell culture protocols. Use cells within a consistent, low passage number range. Ensure consistent seeding density.2. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. Store as recommended.3. Precisely control the timing of treatment and subsequent assays.
Unexpected or excessive cytotoxicity observed. 1. The concentration of this compound is too high for the specific cell line.2. The cell line is particularly sensitive to the compound or the vehicle (e.g., DMSO).3. Potential off-target toxicity.1. Perform a dose-response curve (e.g., using an MTS or MTT assay) to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration). Work in a concentration range that shows the desired biological effect with minimal cytotoxicity.2. Run a vehicle control (e.g., cells treated with the same concentration of DMSO used to dissolve the compound) to assess the toxicity of the solvent.3. If cytotoxicity persists at concentrations where the on-target effect is expected, consider performing target deconvolution studies using chemoproteomics to identify potential off-target binding proteins.
Lack of expected biological effect (e.g., no reduction in inflammatory markers). 1. The concentration of this compound is too low.2. The cellular model is not responsive to the compound.3. The stimulation (e.g., LPS) is too strong or not effective.4. Incorrect timing of pre-treatment and stimulation.1. Consult the literature for effective concentrations in similar models and consider a broader dose range.2. Verify the expression of the target pathways (NF-κB, MAPK) in your cell line.3. Titrate the stimulus (e.g., LPS) to find a concentration that induces a robust but not overwhelming response. Confirm the activity of your stimulus.4. Optimize the pre-treatment time with this compound before adding the inflammatory stimulus. Studies often use a pre-treatment of 1-3 hours.[3]
Difficulty confirming target engagement via Western Blot. 1. Poor antibody quality or incorrect antibody dilution.2. Insufficient protein loading.3. Suboptimal timing for observing changes in phosphorylation.1. Validate your primary antibodies using positive and negative controls. Perform an antibody titration to find the optimal concentration.2. Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein lysates.3. Create a time-course experiment to identify the peak of phosphorylation for your target proteins after stimulation, and the optimal pre-treatment time to observe inhibition.

Data Presentation

Table 1: Reported Effective Concentrations of this compound in Various Cellular Models

Cell LineBiological EffectEffective Concentration Range (µM)Reference
BV2 microgliaInhibition of NO and PGE2 production10 - 100[3]
U87 and U251 glioma cellsDecreased cell viability, induction of autophagy25 - 100[4][5]
RAW264.7 macrophagesInhibition of NO and PGE2 releaseNot specified, but shown to be effective[1][6]
A549 lung epithelial cellsInhibition of pro-inflammatory cytokine expressionNot specified, but shown to be effective[1][6]

Experimental Protocols

Protocol 1: Western Blot Analysis of MAPK and NF-κB Pathway Activation

This protocol describes a method to assess the on-target effects of this compound by measuring the phosphorylation of key signaling proteins.

Materials:

  • Cell culture reagents

  • This compound (and vehicle control, e.g., DMSO)

  • LPS (or other appropriate stimulus)

  • Phosphatase and protease inhibitor cocktails

  • RIPA lysis buffer

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-p65, anti-p65)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells (e.g., BV2 or RAW264.7) in 6-well plates and allow them to adhere overnight.

  • Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control for 3 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells and incubate for the optimal time to induce phosphorylation (e.g., 30 minutes). Include an unstimulated control group.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add loading buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.

Visualizations

Aurantiamide_Acetate_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Cascade (JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway IκBα-NF-κB Complex TLR4->NFkB_Pathway p_MAPK Phosphorylated JNK & p38 MAPK_Pathway->p_MAPK p_p65 Phosphorylated p65 (NF-κB) NFkB_Pathway->p_p65 Aurantiamide Aurantiamide Acetate Aurantiamide->MAPK_Pathway Aurantiamide->NFkB_Pathway Inhibits IκBα Phos. Nucleus1 Nucleus p_MAPK->Nucleus1 Translocation Nucleus2 Nucleus p_p65->Nucleus2 Translocation Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus1->Inflammation Nucleus2->Inflammation

Caption: Known signaling pathway of this compound.

Target_Validation_Workflow start Hypothesis: Phenotype is due to on-target effect knockdown Generate Target Knockdown (e.g., siRNA/CRISPR) and Control Cells start->knockdown treat Treat both cell types with This compound knockdown->treat measure Measure Phenotypic Response treat->measure compare Is response diminished in knockdown cells compared to control? measure->compare ontarget Conclusion: Phenotype is likely ON-TARGET compare->ontarget Yes offtarget Conclusion: Phenotype may be OFF-TARGET compare->offtarget No

Caption: Experimental workflow for target validation.

Troubleshooting_Logic start Unexpected Experimental Result Observed check_cytotoxicity Is there unexpected cell death? start->check_cytotoxicity dose_response Perform Dose-Response and Vehicle Control check_cytotoxicity->dose_response Yes no_effect Is there a lack of expected effect? check_cytotoxicity->no_effect No is_dose_dependent Is toxicity dose-dependent and above vehicle? dose_response->is_dose_dependent lower_conc Lower concentration or change cell model is_dose_dependent->lower_conc Yes check_culture Check for contamination or cell line instability is_dose_dependent->check_culture No check_reagents Verify compound activity, stimulus, and antibodies no_effect->check_reagents Yes check_protocol Review protocol: Concentration, timing, cell passage check_reagents->check_protocol optimize Optimize dose and time-course check_protocol->optimize

Caption: Troubleshooting decision tree for unexpected results.

References

Adjusting pH of media for optimal Aurantiamide Acetate activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving Aurantiamide Acetate. The focus is on adjusting and maintaining the pH of the cell culture media to ensure optimal compound activity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of this compound in cell culture?

While there is no specific published optimal pH for this compound activity, its primary mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways. These intracellular pathways are themselves sensitive to pH changes. Therefore, it is crucial to maintain a stable physiological pH, typically between 7.2 and 7.4 , for your cell culture experiments. Deviations from this range can alter the activity of these pathways, potentially confounding the experimental results and making it difficult to attribute the observed effects solely to this compound.

Q2: How does pH affect the stability of this compound?

There is limited public data on the pH stability profile of this compound. However, as a dipeptide derivative, it may be susceptible to hydrolysis at extreme pH values. For short-term cell culture experiments, maintaining the physiological pH of the media (7.2-7.4) is the best practice to ensure both compound stability and cellular health. For long-term storage of stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO and store it at -20°C or -80°C.

Q3: My cell culture medium changed color after adding this compound. What does this mean?

Most cell culture media contain a pH indicator, such as phenol red, which changes color with pH shifts. A color change after adding your compound may indicate that the compound solution itself is acidic or basic, thus altering the pH of the medium. It is essential to verify the pH of the medium after adding any compound and adjust it if necessary.

Q4: Can I use buffers other than the bicarbonate-CO2 system to control the pH of my media?

While the bicarbonate-CO2 buffering system is standard for most cell cultures, other biological buffers like HEPES can be used as an adjunct to provide additional buffering capacity, especially in experiments conducted outside of a CO2 incubator. However, it is crucial to determine the optimal concentration of any additional buffer, as high concentrations can be toxic to some cell lines.

Troubleshooting Guide: Media pH Issues

A common issue encountered during in vitro experiments is a change in the pH of the cell culture medium, which can significantly impact cellular health and the activity of the compound being tested. The following table provides a guide to troubleshooting common pH-related problems.

Observation (Phenol Red Indicator) Potential Cause Recommended Action
Medium is yellow Acidic pH (<6.8) - Bacterial or yeast contamination - Overgrowth of cells producing lactic acid - Incorrect CO2 concentration in the incubator- Check for contamination under a microscope. - Reduce cell seeding density or passage cells more frequently. - Verify and calibrate the CO2 level in the incubator.
Medium is pink or purple Alkaline pH (>7.8) - Loss of CO2 from the medium (e.g., flask cap too loose) - Low cell density - Incorrect CO2 concentration in the incubator- Ensure the flask cap is appropriately tightened (for vented flasks) or loosened (for non-vented flasks in a CO2 incubator). - Increase cell seeding density. - Verify and calibrate the CO2 level in the incubator.
Medium color changes after adding this compound Compound solution is acidic or basic - Prepare a concentrated stock solution of this compound in a sterile, inert solvent (e.g., DMSO). - Add a small volume of the stock solution to the medium to minimize pH changes. - Measure the pH of the final medium containing the compound and adjust if necessary using sterile, dilute HCl or NaOH.

Experimental Protocols

Protocol for Preparing and Adjusting the pH of Cell Culture Medium for this compound Experiments

  • Aseptic Technique: Perform all steps in a sterile environment using a laminar flow hood to prevent contamination.

  • Medium Preparation:

    • Thaw all components of the cell culture medium (e.g., basal medium, fetal bovine serum, antibiotics) in a 37°C water bath.

    • In a sterile container, combine the basal medium with the appropriate supplements according to your cell line's specific requirements.

  • This compound Addition:

    • Prepare a concentrated stock solution of this compound in a sterile solvent (e.g., DMSO).

    • Add the desired volume of the this compound stock solution to the prepared medium to achieve the final working concentration. Ensure the final solvent concentration is not toxic to the cells (typically <0.5% for DMSO).

  • pH Measurement:

    • Aseptically transfer a small aliquot (e.g., 1-2 mL) of the final medium containing this compound into a sterile tube.

    • Use a calibrated and sterile pH probe to measure the pH of the aliquot.

  • pH Adjustment (if necessary):

    • If the pH is outside the desired range (typically 7.2-7.4), adjust it using sterile, dilute solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    • Add the acid or base dropwise while gently swirling the medium.

    • After each addition, re-measure the pH until the target range is reached.

  • Sterile Filtration:

    • Once the desired pH is achieved, sterile-filter the entire volume of the medium using a 0.22 µm filter to remove any potential contaminants introduced during the pH adjustment process.

  • Pre-incubation:

    • Before adding the medium to your cells, pre-incubate it in a 37°C, 5% CO2 incubator for at least 30 minutes to allow for equilibration of the dissolved gases and temperature.

Visualizations

Signaling_Pathways Signaling Pathways Targeted by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK MAPK_Kinases MAPKKs Receptor->MAPK_Kinases IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_active NF-κB NF-κB->NF-κB_active translocates MAPK MAPK MAPK_Kinases->MAPK phosphorylates MAPK_active MAPK MAPK->MAPK_active translocates Aurantiamide_Acetate Aurantiamide_Acetate Aurantiamide_Acetate->IKK Aurantiamide_Acetate->MAPK_Kinases Gene_Expression Inflammatory Gene Expression NF-κB_active->Gene_Expression activates MAPK_active->Gene_Expression activates

Caption: NF-κB and MAPK signaling pathways inhibited by this compound.

Experimental_Workflow Workflow for Media pH Adjustment Start Start Prepare_Medium Prepare complete cell culture medium Start->Prepare_Medium Add_Compound Add this compound to final concentration Prepare_Medium->Add_Compound Measure_pH Aseptically measure pH of an aliquot Add_Compound->Measure_pH Check_pH Is pH within 7.2-7.4? Measure_pH->Check_pH Adjust_pH Add sterile dilute HCl or NaOH dropwise Check_pH->Adjust_pH No Sterile_Filter Sterile filter the medium (0.22 µm) Check_pH->Sterile_Filter Yes Remeasure_pH Re-measure pH Adjust_pH->Remeasure_pH Remeasure_pH->Check_pH Pre_Incubate Pre-incubate medium at 37°C, 5% CO2 Sterile_Filter->Pre_Incubate End End Pre_Incubate->End

Caption: Experimental workflow for adjusting the pH of cell culture media.

Troubleshooting_Logic Troubleshooting Logic for pH Issues Start Unexpected Results Check_Media_Color Check media color Start->Check_Media_Color Color_Change Is there a color change? Check_Media_Color->Color_Change Yellow Yellow Color_Change->Yellow Yellow Purple_Pink Purple_Pink Color_Change->Purple_Pink Purple/Pink No_Color_Change No significant color change Color_Change->No_Color_Change No Check_Contamination Check for contamination Yellow->Check_Contamination Check_Cell_Density Check cell density Yellow->Check_Cell_Density Calibrate_Incubator Calibrate CO2 incubator Yellow->Calibrate_Incubator Purple_Pink->Check_Cell_Density Purple_Pink->Calibrate_Incubator Check_Flask_Cap Check flask cap tightness Purple_Pink->Check_Flask_Cap Measure_pH_after_Compound Measure pH after adding compound Adjust_pH_if_needed Adjust pH if necessary Measure_pH_after_Compound->Adjust_pH_if_needed Investigate_Other_Factors Investigate other experimental variables Adjust_pH_if_needed->Investigate_Other_Factors No_Color_Change->Measure_pH_after_Compound

Caption: Logical troubleshooting guide for pH-related experimental issues.

Validation & Comparative

A Comparative Analysis of Aurantiamide Acetate and Synthetic Cathepsin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Cathepsins are a class of proteases, primarily found within lysosomes, that play a crucial role in cellular protein turnover, antigen presentation, and hormone processing. Dysregulation of cathepsin activity is implicated in numerous diseases, including osteoporosis, arthritis, and cancer, making them significant targets for therapeutic intervention. This guide provides a comparative overview of Aurantiamide Acetate, a naturally occurring dipeptide, against well-characterized synthetic cathepsin inhibitors, supported by experimental data and protocols for researchers in drug discovery.

This compound: A Natural Cathepsin Inhibitor

This compound is a dipeptide derivative isolated from natural sources, including the fungus Aspergillus penicilloides[1][2][3]. Research has identified it as a selective inhibitor of cysteine proteases, particularly members of the cathepsin family. Studies have shown that this compound exhibits inhibitory activity against Cathepsin L and Cathepsin B[1][2][3]. Beyond its enzyme-inhibiting properties, it has also been noted for its anti-inflammatory effects[4][5][6].

Quantitative Comparison of Inhibitor Potency

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates greater potency.

This compound has been shown to inhibit Cathepsin L with an IC50 of 12 µM and Cathepsin B with an IC50 of 49 µM[1][2]. Importantly, it displayed selectivity, as it did not inhibit other cysteine proteases like papain and calpains, or other protease classes such as serine, metallo, and aspartic proteases at concentrations up to 100 µM[2].

For comparison, several synthetic inhibitors have been developed with significantly higher potency and selectivity for specific cathepsins. Odanacatib is a potent inhibitor of Cathepsin K with an IC50 of 0.2 nM, while Relacatib is a highly potent inhibitor of Cathepsins K, L, and V[7]. CA-074 is widely recognized as a selective inhibitor for Cathepsin B[8]. The table below summarizes the quantitative data for these compounds.

InhibitorTarget Cathepsin(s)Potency (IC50 / Ki)Selectivity Notes
This compound Cathepsin L, Cathepsin BIC50: 12 µM (Cat L), 49 µM (Cat B)[1][2]Does not inhibit papain, calpains, serine, metallo, or aspartic proteases at 100 µM[2].
Odanacatib Cathepsin KIC50: 0.2 nM[7]Highly selective for Cathepsin K over Cathepsins B, L, S, F, V, C, H, and Z[7].
Relacatib Cathepsin K, L, VKiapp: 41 pM (Cat K), 68 pM (Cat L), 53 pM (Cat V)[7]Potent inhibitor of multiple cathepsins, with lower selectivity compared to Odanacatib[7].
CA-074 / CA-074Me Cathepsin BIC50: 2.24 nM (CA-074Me)[8]Described as a selective inactivator of Cathepsin B, though some studies suggest potential off-target effects on Cathepsin L under reducing conditions[8].

Experimental Protocols

General Protocol for Cathepsin Inhibition Assay

This protocol describes a typical in vitro fluorometric assay to determine the inhibitory activity of a compound against a specific cathepsin.

1. Materials and Reagents:

  • Recombinant human cathepsin enzyme (e.g., Cathepsin B, L, or K)

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Fluorogenic Substrate (e.g., Z-FR-AMC for Cathepsins B/L; Z-LR-AMC for Cathepsin K)

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • Positive Control Inhibitor (e.g., E-64)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the AMC fluorophore, typically ~360 nm/460 nm)

2. Experimental Procedure:

  • Reagent Preparation: Prepare a stock solution of the test inhibitor in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Enzyme and Inhibitor Incubation: In each well of the 96-well plate, add 50 µL of the appropriate cathepsin enzyme solution (at 2x final concentration). Add 25 µL of the diluted test inhibitor or control (DMSO for vehicle control, positive control inhibitor).

  • Pre-incubation: Gently mix the plate and incubate at room temperature (or 37°C) for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 25 µL of the fluorogenic substrate solution (at 4x final concentration) to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate into the fluorescence plate reader. Measure the increase in fluorescence intensity every minute for 30-60 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.

3. Data Analysis:

  • Calculate Reaction Velocity: Determine the initial velocity (V) of the reaction for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

  • Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cathepsin inhibition and the general mechanism of action.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis P1 Prepare Assay Buffer P2 Dilute Cathepsin Enzyme A1 Add Enzyme and Inhibitor to Plate P2->A1 P3 Prepare Fluorogenic Substrate P4 Create Serial Dilutions of Inhibitor P4->A1 A2 Pre-incubate for 15-30 min A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 A4 Measure Fluorescence Kinetically A3->A4 D1 Calculate Reaction Velocity A4->D1 D2 Determine % Inhibition D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for a fluorometric cathepsin inhibition assay.

G Cathepsin Cathepsin Enzyme Products Cleaved Peptides Cathepsin->Products Cleavage Blocked Inactive Enzyme-Inhibitor Complex Cathepsin->Blocked Substrate Protein Substrate Substrate->Cathepsin Inhibitor Inhibitor (e.g., this compound) Inhibitor->Blocked

Caption: General mechanism of competitive cathepsin inhibition.

References

A Comparative Analysis of Aurantiamide Acetate and Dexamethasone in Preclinical Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of anti-inflammatory drug discovery, researchers continuously seek novel compounds with high efficacy and favorable safety profiles. This guide provides a detailed comparative analysis of Aurantiamide Acetate, a dipeptide derivative found in various medicinal plants, and dexamethasone, a potent synthetic glucocorticoid widely used as a benchmark anti-inflammatory agent. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their performance in preclinical inflammation models, supported by experimental data.

Executive Summary

Dexamethasone is a well-established and highly potent anti-inflammatory corticosteroid. It exerts its effects through the glucocorticoid receptor, leading to broad immunosuppression. This compound, a natural compound, has demonstrated significant anti-inflammatory properties in several preclinical studies. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, including NF-κB and MAPK. While dexamethasone generally exhibits higher potency in in vitro and in vivo models, this compound presents a promising natural alternative that warrants further investigation, particularly concerning its long-term safety and specific therapeutic applications.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and dexamethasone have been evaluated in various in vitro models, most commonly using lipopolysaccharide (LPS)-stimulated macrophages (such as RAW 264.7 and BV2 cells) to induce an inflammatory response. The following tables summarize the comparative efficacy in inhibiting key inflammatory mediators.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (μM)Reference
This compoundBV2 (murine microglia)49.70[1]
DexamethasoneRAW 264.7 (murine macrophages)~58[2][3]

Note: The IC50 value for dexamethasone was converted from 22.7 µg/mL. Direct comparison should be made with caution due to the use of different cell lines.

Table 2: Inhibition of Pro-inflammatory Cytokines and Enzymes

CompoundModelKey FindingsReference
This compound LPS-stimulated BV2 cells- Inhibited PGE2 production (IC50 = 51.53 μM)- Suppressed iNOS and COX-2 protein expression[1]
LPS-stimulated RAW 264.7 cells- Inhibited the release of NO and PGE2[4]
Influenza A virus-infected A549 cells- Suppressed the production of IL-6, TNF-α, IL-8, IP-10, and RANTES[5][6]
Dexamethasone LPS-stimulated RAW 264.7 cells- Significantly reduced the release of TNF-α and IL-1β at 40 μM[7]
LPS-stimulated RAW 264.7 cells- Used as a positive control, effectively inhibited TNF-α and IL-1β secretion at 1 µg/mL
LPS-challenged mice- Pre-treatment with 0.3-30 mg/kg completely blocked TNF production but did not affect IL-6 production[3]

In Vivo Anti-Inflammatory Activity

Both compounds have been assessed in various animal models of inflammation, providing insights into their potential therapeutic efficacy in a physiological context.

Table 3: Efficacy in In Vivo Inflammation Models

CompoundModelDosing and AdministrationKey FindingsReference
This compound Carrageenan-induced paw edema (rats)10 mg/kg, subcutaneous- Suppressed hind paw swelling[4][6]
LPS-induced acute lung injury (mice)2.5, 5, and 10 mg/kg, oral- Reduced inflammatory cell infiltration- Decreased levels of TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid[8]
Dexamethasone Carrageenan-induced paw edema (mice)Dose-dependent- Reduced both phases of edema[9][10][11][12]
LPS-induced endotoxemia (mice)2 mg/kg, intraperitoneal- Reduced iNOS expression[2]
LPS-induced endotoxemia (mice)10 mg/kg- Reduced mortality from 77.8% to 28.6%- Decreased serum TNF-α levels[7]

Mechanism of Action: A Comparative Overview

The anti-inflammatory effects of both this compound and dexamethasone converge on the inhibition of critical pro-inflammatory signaling pathways.

This compound primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK (JNK and p38) signaling pathways.[1] This leads to a downstream reduction in the expression of pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.

Dexamethasone , as a glucocorticoid, binds to the cytosolic glucocorticoid receptor (GR) .[2][7] The activated GR complex translocates to the nucleus where it can upregulate anti-inflammatory genes and, importantly, repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1 . This transrepression is a key mechanism for its potent anti-inflammatory effects.

Signaling Pathway Diagrams

experimental_workflow cluster_invitro In Vitro Analysis RAW 264.7 Macrophages RAW 264.7 Macrophages LPS Stimulation LPS Stimulation RAW 264.7 Macrophages->LPS Stimulation Compound Treatment This compound or Dexamethasone LPS Stimulation->Compound Treatment Inflammatory Response Inflammatory Response Compound Treatment->Inflammatory Response Data Analysis Data Analysis Inflammatory Response->Data Analysis Griess Assay (NO) ELISA (Cytokines) Western Blot (Proteins)

Figure 1: A typical experimental workflow for in vitro anti-inflammatory screening.

signaling_pathway cluster_inflammation Inflammatory Signaling cluster_intervention Points of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPKs (p38, JNK) TLR4->MAPK IκBα IκBα IKK->IκBα inhibits NFκB NF-κB IKK->NFκB activates IκBα->NFκB sequesters Nucleus Nucleus NFκB->Nucleus MAPK->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes transcription AA Aurantiamide Acetate AA->IKK AA->MAPK Dex Dexamethasone Dex->NFκB inhibits transcription

References

A Comparative Analysis of Aurantiamide Acetate and Cisplatin in Glioma Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the individual anti-tumor activities of Aurantiamide Acetate and the chemotherapeutic agent cisplatin in the context of glioma, a formidable central nervous system malignancy. This guide presents a comparative analysis of their mechanisms of action, effects on cell viability, and associated signaling pathways, supported by experimental data and detailed protocols to inform future research and drug development endeavors.

While the synergistic potential of combining novel compounds with established chemotherapeutics is a promising avenue in cancer therapy, current scientific literature lacks studies specifically investigating the combined effects of this compound and cisplatin in glioma cells. This guide, therefore, provides a detailed comparison of the individual anti-tumor properties of each compound, offering a foundation for researchers exploring new therapeutic strategies for glioma.

I. Overview of Anti-Tumor Effects

This compound, a natural dipeptide, has demonstrated notable anti-proliferative effects in glioma cell lines by inducing a specific form of cell death known as autophagy. In contrast, cisplatin, a cornerstone of platinum-based chemotherapy, primarily exerts its cytotoxic effects by inducing DNA damage, leading to apoptosis and cell cycle arrest.

Table 1: Comparative Effects of this compound and Cisplatin on Glioma Cell Viability
CompoundCell Line(s)ConcentrationTreatment DurationEffect on Cell ViabilityCitation
This compound U87, U25110-100 µM24-72 hoursDose- and time-dependent decrease[1][2]
U8725 µM48 hours~40% decrease[1]
U8750 µM (IC50)48 hours50% decrease[1]
Cisplatin U872.5 µg/ml48 hoursInduces apoptosis[1]
U2515 µg/mlNot specifiedGrowth inhibition[3]

II. Mechanisms of Action and Signaling Pathways

The disparate mechanisms of this compound and cisplatin highlight their unique approaches to inhibiting glioma cell growth. This compound's primary mechanism involves the inhibition of autophagic flux, leading to the accumulation of autophagosomes and autolysosomes, ultimately resulting in cell death.[1][2] Cisplatin, on the other hand, functions as a DNA-damaging agent, forming platinum-DNA adducts that trigger a cascade of cellular responses including cell cycle arrest and apoptosis.[4]

This compound: Induction of Autophagic Cell Death

This compound treatment leads to a significant upregulation of LC3-II, a key marker of autophagosome formation, and the accumulation of autophagic vacuoles within the cytoplasm of glioma cells.[1][2] This disruption of the normal autophagic process, which is a cellular recycling mechanism, proves fatal to the cancer cells.

Aurantiamide_Acetate_Pathway AA Aurantiamide Acetate Glioma Glioma Cell AA->Glioma Autophagy Inhibition of Autophagic Flux Glioma->Autophagy Induces Accumulation Accumulation of Autophagosomes & Autolysosomes Autophagy->Accumulation CellDeath Cell Death Accumulation->CellDeath

Figure 1: Proposed signaling pathway for this compound in glioma cells.

Cisplatin: DNA Damage and Apoptosis Induction

Cisplatin readily enters cells and its chloride ligands are displaced by water molecules, forming a reactive aquated species. This species then binds to the N7 reactive centers on purine residues of DNA, leading to the formation of intrastrand and interstrand crosslinks. These DNA adducts obstruct DNA replication and transcription, activating cellular damage sensors that can lead to cell cycle arrest, typically at the G2/M phase, and the initiation of apoptosis. The PI3K/Akt signaling pathway has been implicated in mediating resistance to cisplatin-induced apoptosis in glioma cells.[3][4]

Cisplatin_Pathway Cisplatin Cisplatin DNA Cellular DNA Cisplatin->DNA Forms Adducts DNA Adducts DNA->Adducts Replication Inhibition of Replication & Transcription Adducts->Replication Arrest Cell Cycle Arrest (G2/M) Replication->Arrest Apoptosis Apoptosis Replication->Apoptosis PI3K_Akt PI3K/Akt Pathway (Resistance) Apoptosis->PI3K_Akt Inhibits

Figure 2: Simplified signaling pathway of Cisplatin in glioma cells.

III. Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the anti-tumor effects of this compound and cisplatin.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate glioma cells (e.g., U87, U251) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or cisplatin (e.g., 0-10 µg/ml) for desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group.

Apoptosis Assay (Hoechst 33342 Staining)

This method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Cell Culture and Treatment: Grow glioma cells on coverslips in a 24-well plate and treat with this compound or cisplatin as described for the viability assay.

  • Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

  • Staining: Wash the cells again with PBS and stain with Hoechst 33342 solution (10 µg/mL in PBS) for 15 minutes in the dark at 37°C.[1]

  • Imaging: Wash the cells with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.

Western Blot Analysis for LC3-II

This technique is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

  • Protein Extraction: Following treatment with this compound, lyse the glioma cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour and then incubate with a primary antibody against LC3 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II band indicates an induction of autophagy.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays Cell_Culture Glioma Cell Culture (U87, U251) Treatment Treatment with This compound or Cisplatin Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis (Hoechst Staining) Treatment->Apoptosis Autophagy Autophagy (Western Blot for LC3-II) Treatment->Autophagy Data_Analysis Data Analysis and Comparison Viability->Data_Analysis Apoptosis->Data_Analysis Autophagy->Data_Analysis Conclusion Conclusion on Individual Anti-Tumor Effects Data_Analysis->Conclusion

Figure 3: General experimental workflow for evaluating anti-tumor effects.

IV. Conclusion and Future Directions

This guide consolidates the current understanding of the individual anti-tumor effects of this compound and cisplatin on glioma cells. This compound emerges as a promising natural compound that induces autophagic cell death, while cisplatin remains a potent DNA-damaging agent. The distinct mechanisms of action of these two compounds suggest that their combination could potentially offer a synergistic or additive therapeutic effect against gliomas.

Future research should focus on investigating the in vitro and in vivo effects of combining this compound with cisplatin in glioma models. Such studies would be crucial to determine if this combination can enhance therapeutic efficacy, overcome cisplatin resistance, and potentially allow for the use of lower, less toxic doses of cisplatin. Elucidating the molecular pathways modulated by this combination therapy will be paramount in developing novel and more effective treatment strategies for this devastating disease.

References

Cross-Validation of Aurantiamide Acetate's Anti-Inflammatory Mechanism Using Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative framework for validating the mechanism of action of Aurantiamide Acetate, a dipeptide derivative with demonstrated anti-inflammatory properties. Evidence suggests that this compound exerts its effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. To rigorously validate this proposed mechanism, this document outlines a cross-validation strategy employing genetic knockdowns and compares its activity profile with other known NF-κB inhibitors.

Introduction to this compound and its Proposed Mechanism

This compound is a natural dipeptide that has been shown to possess significant anti-inflammatory, anti-viral, and anti-tumor properties. Multiple studies indicate that its primary mechanism involves the suppression of the NF-κB signaling cascade. This pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. It is proposed that this compound inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 dimer) in the cytoplasm. By preventing IκBα degradation, this compound blocks the nuclear translocation of the active p65 subunit, thereby downregulating the expression of inflammatory target genes like TNF-α, IL-6, and IL-1β.

Aurantiamide_Acetate_Pathway cluster_stimulus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation IkB IkB IkB->NFkB sequesters

Caption: A step-by-step workflow for validating this compound's mechanism.

Expected Outcomes (Illustrative Data)

The following table presents hypothetical but expected quantitative results from the proposed knockdown experiment. The key finding would be that the inhibitory effect of this compound on inflammatory markers is significantly blunted in the p65 knockdown group compared to the control group.

Treatment GroupNF-κB Reporter Activity (RLU)TNF-α Secretion (pg/mL)Cell Viability (%)
Scramble siRNA (Control)
Vehicle + LPS10,000 ± 8502500 ± 21098 ± 4
This compound + LPS2,500 ± 300600 ± 9596 ± 5
% Inhibition by AA75%76%N/A
p65 siRNA (Knockdown)
Vehicle + LPS2,100 ± 250550 ± 8095 ± 6
This compound + LPS1,800 ± 210480 ± 7094 ± 5
% Inhibition by AA14% (Attenuated)13% (Attenuated)N/A

dot

Logical_Relationship Logical Framework for Cross-Validation P Hypothesis: This compound (AA) inhibits NF-κB pathway Q Action: Knockdown p65 subunit of NF-κB P->Q If true, then... R Observation: Inflammatory response (e.g., TNF-α release) is reduced Q->R leads to S Conclusion: AA's inhibitory effect on inflammation is significantly blunted R->S and upon AA treatment... T Validation: Hypothesis is supported. AA acts via the NF-κB p65 pathway. S->T therefore

Caption: The logical basis for using genetic knockdown to validate the drug's MOA.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in the cross-validation workflow.

Protocol 1: siRNA-mediated Knockdown of NF-κB p65
  • Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 2.5 x 10^5 cells/well in DMEM supplemented with 10% FBS. Allow cells to adhere overnight.

  • Transfection Complex Preparation:

    • For each well, dilute 50 pmol of either non-targeting control siRNA or p65-specific siRNA into 100 µL of serum-free medium.

    • In a separate tube, dilute 5 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.

    • Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

  • Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well. Gently swirl the plate to ensure even distribution.

  • Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2 to allow for effective knockdown of the target protein.

  • Verification: After 48 hours, lyse a subset of cells to confirm p65 protein knockdown via Western Blot (see Protocol 2) before proceeding with drug treatment.

Protocol 2: Western Blot Analysis for p65 and p-IκBα
  • Cell Lysis: Wash cells with ice-cold PBS. Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysate at 14,000 xg for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: NF-κB Luciferase Reporter Assay
  • Co-transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid 24 hours prior to siRNA transfection (if applicable) or drug treatment.

  • Treatment and Stimulation: Following knockdown and/or pre-treatment with this compound, stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 20 ng/mL TNF-α) for 6-8 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using 100 µL of Passive Lysis Buffer per well.

  • Luminescence Measurement:

    • Transfer 20 µL of cell lysate to a white-walled 96-well plate.

    • Use a dual-luciferase assay system. Add the firefly luciferase substrate and measure luminescence.

    • Subsequently, add the Stop & Glo® reagent (which quenches the firefly signal and activates Renilla luciferase) and measure the second luminescence.

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

Protocol 4: ELISA for Pro-inflammatory Cytokines (TNF-α)
  • Sample Collection: After the treatment and stimulation period, collect the cell culture supernatant from each well. Centrifuge to remove any cellular debris.

  • Assay Procedure:

    • Use a commercial ELISA kit for mouse TNF-α according to the manufacturer's instructions.

    • Add standards and samples to the antibody-pre-coated 96-well plate.

    • Incubate, wash, and add the biotin-conjugated detection antibody.

    • Incubate, wash, and add the streptavidin-HRP conjugate.

    • Incubate, wash, and add the TMB substrate solution.

  • Measurement and Quantification: Stop the reaction with the provided stop solution. Measure the absorbance at 450 nm using a microplate reader. Calculate the TNF-α concentration in each sample by interpolating from the standard curve.

Unveiling the Scientific Landscape of Aurantiamide Acetate: A Comparative Guide to Published Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of published findings on Aurantiamide Acetate, a dipeptide derivative with a growing body of research highlighting its therapeutic potential. This document summarizes key quantitative data, details experimental methodologies from various studies, and visualizes the principal signaling pathways implicated in its mechanism of action to facilitate reproducibility and validation of these studies.

This compound has demonstrated a range of biological activities, including anti-inflammatory, anti-viral, anti-neuroinflammatory, antioxidant, antimicrobial, and anti-cancer effects. This guide aims to consolidate the existing data to provide a clear and comparative overview of its performance across these different therapeutic areas.

Quantitative Data Summary

To facilitate a direct comparison of the efficacy of this compound across various studies, the following tables summarize the key quantitative data, such as IC50 values and effective concentrations, reported in the literature.

Anti-Inflammatory and Anti-Neuroinflammatory Activity
Cell LineAssayParameter MeasuredConcentration of this compoundResultReference
BV2 microgliaGriess AssayNitric Oxide (NO) Production10 - 100 μMDose-dependent inhibition of LPS-induced NO production.[1][2][1][2]
BV2 microgliaELISAProstaglandin E2 (PGE2) Production10 - 100 μMDose-dependent inhibition of LPS-induced PGE2 production.[1][1]
BV2 microgliaELISATNF-α Production10 - 100 μMAttenuated LPS-induced TNF-α production.[1][1]
BV2 microgliaELISAIL-1β Production10 - 100 μMAttenuated LPS-induced IL-1β production.[1][1]
RAW 264.7Griess AssayNitric Oxide (NO) ProductionNot specifiedReduced LPS-induced NO production.[1][1]
A549Luminex AssayIL-6, TNF-α, IL-8, IP-10, RANTESNot specifiedSuppressed production of IAV-induced pro-inflammatory cytokines.[3][3]
Antiviral Activity against Influenza A Virus
Cell LineAssayParameter MeasuredIC50 ValueReference
MDCKPlaque Reduction AssayInhibition of Influenza A virus replication0.013 - 0.48 µg/ml[4]
Anti-Cancer Activity against Glioma
Cell LineAssayParameter MeasuredConcentration of this compoundResultReference
U87MTT AssayCell Viability10 μM (24 hrs)Significantly reduced cell viability.[5][5]
U87MTT AssayCell Viability25 μM (48 hrs)Reduced cell viability to ~60%.[5][5]
U87MTT AssayCell Viability50 μM (48 hrs)IC50 of approximately 50 μM.[5][5]
U251MTT AssayCell Viability0 - 100 μMDose- and time-dependent decrease in cell viability.[6][6]
Antimicrobial Activity
MicroorganismAssayParameter MeasuredMIC ValueReference
Candida parapsilosisBroth MicrodilutionMinimum Inhibitory Concentration0.006 mg/ml[6]
Candida tropicalisBroth MicrodilutionMinimum Inhibitory Concentration0.006 mg/ml[6]
Cryptococcus neoformansBroth MicrodilutionMinimum Inhibitory Concentration0.006 mg/ml[6]

Experimental Protocols

For the purpose of reproducibility, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay for Glioma Cells
  • Cell Seeding: Human malignant glioma U87 and U251 cells are seeded into 96-well plates at a density of 500 or 1500 cells/well.[5]

  • Treatment: After 24 hours, cells are treated with varying concentrations of this compound (0 to 100 μM).[5][6]

  • Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: 15% volume of MTT solution (5 mg/ml) is added to each well.[5]

  • Incubation with MTT: Cells are incubated for an additional 4 hours at 37°C.[5]

  • Solubilization: The medium is removed, and 100 μl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

Nitric Oxide (NO) Production Assay in BV2 Microglial Cells
  • Cell Seeding: BV2 microglial cells are seeded in appropriate culture plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound (10 to 100 μM) for 3 hours.[1]

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.[1]

  • Sample Collection: The cell culture supernatant is collected.

  • Griess Reaction: The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm, and the nitrite concentration is determined by comparison with a standard curve.

Plaque Reduction Assay for Influenza A Virus
  • Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers are infected with a known titer of Influenza A virus.

  • Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with an agar medium containing various concentrations of this compound.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator until plaques are visible.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.

  • Plaque Counting: The number of plaques in the treated wells is counted and compared to the untreated control wells to determine the inhibitory concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

NF-kB Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS, IAV) Inflammatory Stimuli (LPS, IAV) TLR4/IAV Receptor TLR4/IAV Receptor Inflammatory Stimuli (LPS, IAV)->TLR4/IAV Receptor IKK IKK TLR4/IAV Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) releases NF-kB (p50/p65)_n NF-kB (p50/p65) NF-kB (p50/p65)->NF-kB (p50/p65)_n translocates This compound This compound This compound->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-kB (p50/p65)_n->Pro-inflammatory Genes activates transcription MAPK Signaling Pathway Inhibition by this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 activates JNK JNK TLR4->JNK activates AP-1 AP-1 p38->AP-1 activates JNK->AP-1 activates This compound This compound This compound->p38 inhibits phosphorylation This compound->JNK inhibits phosphorylation Inflammatory Gene Expression Inflammatory Gene Expression AP-1->Inflammatory Gene Expression induces Experimental Workflow for Evaluating Anti-inflammatory Activity Cell Culture (e.g., BV2) Cell Culture (e.g., BV2) Pre-treatment with this compound Pre-treatment with this compound Cell Culture (e.g., BV2)->Pre-treatment with this compound LPS Stimulation LPS Stimulation Pre-treatment with this compound->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Measurement of Inflammatory Markers Measurement of Inflammatory Markers Supernatant Collection->Measurement of Inflammatory Markers Data Analysis Data Analysis Measurement of Inflammatory Markers->Data Analysis

References

A Comparative Analysis of Aurantiamide Acetate and Other NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of inflammatory responses, immune function, cell proliferation, and apoptosis. Its dysregulation is implicated in a wide range of diseases, including chronic inflammatory disorders and cancer, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of Aurantiamide Acetate, a naturally derived compound, against other well-established NF-κB inhibitors, offering a side-by-side look at their mechanisms, potency, and the experimental protocols used to evaluate their efficacy.

Performance Comparison of NF-κB Inhibitors

The following table summarizes the key performance indicators of this compound and selected NF-κB inhibitors. The data is compiled from various in vitro studies and presented to facilitate a direct comparison of their potency and mechanisms of action.

InhibitorTarget/MechanismCell TypeIC50 ValueReference
This compound Inhibits IκB-α phosphorylation; Inhibits JNK and p38 MAPK phosphorylationBV2 microglial cells~50 μM (for NO & PGE2 inhibition)[1]
BAY 11-7082 Irreversibly inhibits TNFα-induced IκB-α phosphorylationVarious tumor cells10 μM[2][3][4]
MG-132 Proteasome inhibitor, prevents IκB-α degradationA549 cells3 μM[5][6][7]
Parthenolide Inhibits IKK; Directly inhibits p65 subunit binding to DNATHP-1 cells1.1 - 2.6 μM (for cytokine inhibition)[8][9]

Note: The IC50 value for this compound is based on the downstream inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production, which are regulated by NF-κB. This provides an indirect but relevant measure of its anti-inflammatory potency in a cellular context.

Unraveling the NF-κB Signaling Pathway

The canonical NF-κB signaling cascade is a primary target for these inhibitors. The pathway is initiated by various stimuli, such as inflammatory cytokines (e.g., TNFα) or lipopolysaccharide (LPS), leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

Western_Blot_Workflow A Cell Treatment & Stimulation B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Membrane Transfer D->E F Immunoblotting (Primary & Secondary Abs) E->F G Detection (ECL) F->G H Data Analysis G->H

References

Aurantiamide Acetate: A Head-to-Head Comparison with Established MAPK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive side-by-side comparison of Aurantiamide Acetate and other prominent inhibitors of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document synthesizes available experimental data to offer an objective overview of their relative performance and mechanisms of action.

The MAPK signaling cascade is a critical regulator of numerous cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of this pathway is implicated in a variety of diseases, most notably cancer. This has led to the development of numerous small molecule inhibitors targeting key kinases within the pathway. This guide focuses on this compound, a natural dipeptide derivative, and compares its inhibitory effects with well-characterized inhibitors of the MAPK pathway: U0126 (a MEK1/2 inhibitor), SB203580 (a p38 inhibitor), and SP600125 (a JNK inhibitor).

Mechanism of Action: Targeting Key Nodes in the MAPK Cascade

The MAPK pathway is a multi-tiered cascade, primarily consisting of three key kinase families: the c-Jun N-terminal kinases (JNKs), the p38 MAPKs, and the extracellular signal-regulated kinases (ERKs). This compound has been shown to exert its anti-inflammatory and anti-neuroinflammatory effects by inhibiting the phosphorylation of JNK and p38 MAPKs. This targeted action prevents the downstream activation of transcription factors and other effector proteins involved in the inflammatory response.

In contrast, the other inhibitors discussed herein target different nodes of the MAPK pathway. U0126 is a highly selective inhibitor of MEK1 and MEK2, the upstream kinases responsible for activating ERK1/2. SB203580 specifically targets the p38 MAPK, while SP600125 is a potent inhibitor of all three JNK isoforms.

Quantitative Comparison of Inhibitor Potency

The efficacy of a kinase inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The table below summarizes the available IC50 values for this compound and the other MAPK pathway inhibitors.

InhibitorTarget(s)IC50 Value(s)Cell Line/Assay Condition
This compound p-JNK, p-p38Dose-dependent inhibition observed at 10-100 μM. Specific IC50 values are not yet publicly available.LPS-stimulated BV2 microglial cells
U0126 MEK1, MEK272 nM, 58 nMCell-free assays
SB203580 p38α, p38β250 nM, 500 nMCell-free assays
p38 (in cells)0.3-0.5 μMTHP-1 cells
SP600125 JNK1, JNK2, JNK340 nM, 40 nM, 90 nMCell-free assays
c-Jun phosphorylation5-10 μMJurkat T cells

Note: While specific IC50 values for this compound are not yet published, studies have demonstrated its ability to significantly inhibit the phosphorylation of JNK and p38 in a dose-dependent manner in the micromolar range. Further research is required to determine its precise potency against purified kinases.

Signaling Pathway Overview

The following diagram illustrates the primary targets of this compound and the other compared inhibitors within the MAPK signaling cascade.

MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli (Growth Factors, Stress, Cytokines) Receptor Receptor Tyrosine Kinase Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MKK4_7 MKK4/7 Ras->MKK4_7 MKK3_6 MKK3/6 Ras->MKK3_6 MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors_ERK Transcription Factors (e.g., Elk-1) ERK1_2->Transcription_Factors_ERK Cellular_Response_ERK Proliferation, Differentiation Transcription_Factors_ERK->Cellular_Response_ERK JNK JNK MKK4_7->JNK Transcription_Factors_JNK Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors_JNK Cellular_Response_JNK Apoptosis, Inflammation Transcription_Factors_JNK->Cellular_Response_JNK p38 p38 MKK3_6->p38 Transcription_Factors_p38 Transcription Factors (e.g., ATF2) p38->Transcription_Factors_p38 Cellular_Response_p38 Inflammation, Apoptosis, Cell Cycle Arrest Transcription_Factors_p38->Cellular_Response_p38 U0126 U0126 U0126->MEK1_2 SP600125 SP600125 SP600125->JNK SB203580 SB203580 SB203580->p38 Aurantiamide_Acetate This compound Aurantiamide_Acetate->JNK Aurantiamide_Acetate->p38

Caption: The MAPK signaling pathway and the points of inhibition for this compound, U0126, SP600125, and SB203580.

Experimental Protocols

To facilitate the replication and validation of the findings discussed, detailed methodologies for key experiments are provided below.

Western Blot Analysis of MAPK Phosphorylation

This protocol is used to determine the phosphorylation status of JNK and p38 kinases in response to treatment with this compound.

1. Cell Culture and Treatment:

  • Seed BV2 microglial cells in 6-well plates and culture until they reach 80-90% confluency.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to induce MAPK activation.

2. Protein Extraction:

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for phospho-JNK, total JNK, phospho-p38, and total p38 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Densitometric Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition of phosphorylation.

In Vitro Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the activity of a purified kinase.

1. Reagents and Materials:

  • Purified active JNK or p38 kinase.

  • Kinase-specific substrate (e.g., ATF2 for p38, c-Jun for JNK).

  • ATP (radiolabeled [γ-32P]ATP or for non-radioactive assays, cold ATP).

  • Kinase reaction buffer.

  • Test compound (e.g., this compound) at various concentrations.

  • Positive control inhibitor (e.g., SB203580 for p38, SP600125 for JNK).

  • Negative control (vehicle).

2. Assay Procedure:

  • In a microplate, combine the purified kinase, kinase buffer, and the test compound or control at the desired concentrations.

  • Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., EDTA).

3. Detection of Kinase Activity:

  • Radiometric Assay: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-32P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

  • Non-Radiometric Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection system.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating a potential MAPK pathway inhibitor.

Experimental_Workflow Start Start: Hypothesis of MAPK Pathway Inhibition In_Vitro_Kinase_Assay In Vitro Kinase Assay (Purified Kinases) Start->In_Vitro_Kinase_Assay Cell_Based_Assay Cell-Based Assays (e.g., Western Blot for p-MAPK) Start->Cell_Based_Assay Determine_IC50 Determine IC50 Values In_Vitro_Kinase_Assay->Determine_IC50 Determine_IC50->Cell_Based_Assay Dose_Response Dose-Response Analysis in Cells Cell_Based_Assay->Dose_Response Downstream_Effects Analysis of Downstream Effects (e.g., Cytokine Production, Apoptosis) Dose_Response->Downstream_Effects In_Vivo_Studies In Vivo Animal Models (Efficacy and Toxicity) Downstream_Effects->In_Vivo_Studies Conclusion Conclusion: Evaluate Therapeutic Potential In_Vivo_Studies->Conclusion

Caption: A generalized workflow for the preclinical evaluation of MAPK pathway inhibitors.

Conclusion

This compound emerges as a promising natural compound with inhibitory activity against the JNK and p38 MAPK pathways. While direct quantitative comparisons of potency with established inhibitors like U0126, SB203580, and SP600125 are pending the determination of its specific IC50 values, the existing data clearly indicate its dose-dependent efficacy in cellular models. Its distinct mode of action, targeting the stress-activated protein kinase arms of the MAPK cascade, warrants further investigation for its therapeutic potential in inflammatory and neurodegenerative diseases. The provided experimental protocols offer a framework for researchers to further elucidate the precise mechanism and comparative effectiveness of this compound.

Independent Verification of Aurantiamide Acetate's Antiviral Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral activity of Aurantiamide Acetate against Influenza A virus with established antiviral drugs. The information is presented to aid in the independent verification and assessment of its potential as an antiviral therapeutic. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key assays.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound and other commercially available antiviral drugs against Influenza A virus. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values should be done with caution, as experimental conditions can vary between studies.

CompoundVirus Strain(s)Cell LineAssay TypeIC50 / EC50Reference(s)
This compound Influenza A VirusMDCKNot Specified31.48–71.57 µg/mL[1]
OseltamivirInfluenza A/H1N1MDCKPlaque Reduction Assay0.0112 nM[2]
Influenza A/H3N2MDCKCPE Assay1.1 µM[3]
Influenza A/H1N1 (Oseltamivir-resistant)MDCKNeuraminidase Inhibition>100 µM[4]
ZanamivirInfluenza AMDCKNeuraminidase Inhibition0.95 nM[5]
Influenza A/H1N1MDCKPlaque Inhibition Assay1.254 nM[6]
Influenza BMDCKNeuraminidase Inhibition2.7 nM[5]
AmantadineInfluenza A/H1N1 (S31N mutant)MDCKNot Specified115 µM[7]
Influenza A/H3N2 (wild type)MDCKNot Specified3 µM[7]
RibavirinInfluenza A (H1N1, H3N2, H5N1), Influenza BMDCKNot Specified0.6 to 5.5 µg/mL[8]
Influenza A/H1N1MDCKMTT Assay8.623 µM[9]

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of a drug's potency in inhibiting viral replication. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of antiviral activity are provided below.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral compounds by measuring the ability of a compound to protect cells from virus-induced death.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is washed and then infected with a specific strain of Influenza A virus at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., this compound). Control wells include virus-only (no compound) and cell-only (no virus, no compound).

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).

  • Quantification of CPE: The extent of cell death is quantified. A common method is staining the remaining viable cells with a dye such as crystal violet. The dye is then solubilized, and the absorbance is read using a plate reader. The 50% effective concentration (EC50) is calculated as the concentration of the compound that protects 50% of the cells from virus-induced death.

Plaque Reduction Assay

This assay quantifies the ability of an antiviral compound to inhibit the production of infectious virus particles.

  • Cell Culture: Confluent monolayers of MDCK cells are prepared in 6-well or 12-well plates.

  • Virus Infection and Compound Treatment: The cell monolayers are infected with a known number of plaque-forming units (PFU) of Influenza A virus. After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or Avicel) containing various concentrations of the test compound.

  • Incubation: The plates are incubated until distinct plaques (zones of cell death) are visible in the virus control wells.

  • Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Signaling Pathway and Experimental Workflow Diagrams

Inhibition of NF-κB Signaling Pathway by this compound

This compound has been reported to exert its anti-influenza A virus activity by inhibiting the NF-κB signaling pathway. The following diagram illustrates the simplified pathway and the proposed point of intervention by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAV Influenza A Virus Infection TLR_RIGI TLR/RIG-I Activation IAV->TLR_RIGI IKK_complex IKK Complex Activation TLR_RIGI->IKK_complex IkB_p Phosphorylation of IκBα IKK_complex->IkB_p IkB_deg Degradation of IκBα IkB_p->IkB_deg NFkB_trans NF-κB (p50/p65) Nuclear Translocation IkB_deg->NFkB_trans Pro_inflammatory Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_trans->Pro_inflammatory Viral_rep Enhanced Viral Replication NFkB_trans->Viral_rep Aurantiamide Aurantiamide Acetate Aurantiamide->Inhibition

Caption: Proposed mechanism of this compound's antiviral action via inhibition of the NF-κB pathway.

Experimental Workflow for Antiviral Activity Assessment

The following diagram outlines the general workflow for assessing the in vitro antiviral activity of a compound like this compound.

Antiviral_Workflow Start Start: Compound of Interest (this compound) Cell_Culture Cell Culture (e.g., MDCK cells) Start->Cell_Culture Virus_Stock Virus Stock Preparation (Influenza A Virus) Start->Virus_Stock CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Cell_Culture->CPE_Assay Plaque_Assay Plaque Reduction Assay Cell_Culture->Plaque_Assay Virus_Stock->CPE_Assay Virus_Stock->Plaque_Assay EC50 Determine EC50 CPE_Assay->EC50 IC50 Determine IC50 Plaque_Assay->IC50 Data_Analysis Data Analysis and Comparison EC50->Data_Analysis IC50->Data_Analysis End End: Antiviral Activity Profile Data_Analysis->End

References

Evaluating the Specificity of Aurantiamide Acetate's Cathepsin Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory specificity of Aurantiamide Acetate against various cathepsins, a family of proteases implicated in numerous physiological and pathological processes. By juxtaposing its performance with known selective inhibitors and providing detailed experimental methodologies, this document serves as a valuable resource for researchers investigating novel therapeutic agents targeting cathepsins.

Executive Summary

This compound, a natural dipeptide, has demonstrated inhibitory activity against cysteine proteases. This guide compiles available data to evaluate its potency and selectivity as a cathepsin inhibitor. The findings indicate that this compound exhibits preferential inhibition of Cathepsin L over Cathepsin B.[1][2] However, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data on its activity against other key cathepsins, such as Cathepsin K and Cathepsin S. For comparative purposes, this guide includes data on highly selective inhibitors for Cathepsins B, L, K, and S, offering a benchmark for future studies on this compound.

Data Presentation: Inhibitor Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a selection of reference inhibitors against key cathepsin enzymes. This allows for a direct comparison of their potency and selectivity.

InhibitorCathepsin B (IC50)Cathepsin L (IC50)Cathepsin K (IC50)Cathepsin S (IC50)Other Proteases
This compound 49 µM[1][2]12 µM[1][2]Data Not AvailableData Not AvailableNo inhibition of papain or calpains at 100 µM
CA-074 Me36.3 nM---Selective for Cathepsin B
SID 26681509-56 nM--Selective for Cathepsin L
Odanacatib>10,000 nM>10,000 nM0.2 nM>10,000 nMHighly selective for Cathepsin K
Balicatib2900 nM48 nM22 nM61 nMPotent Cathepsin K inhibitor
RO5461111---0.4 nM (human), 0.5 nM (murine)Highly selective for Cathepsin S

Note: A lower IC50 value indicates greater potency. The selectivity of an inhibitor is determined by comparing its IC50 values across different enzymes.

Experimental Protocols

To ensure reproducibility and facilitate further research, this section details a generalized protocol for a fluorometric in vitro cathepsin inhibition assay, which can be adapted to evaluate the inhibitory potential of compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific cathepsin enzyme.

Principle: The assay measures the enzymatic activity of a cathepsin by monitoring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant human cathepsin enzyme (B, L, K, S, etc.)

  • Fluorogenic cathepsin substrate (e.g., Z-FR-AMC for Cathepsins B and L; specific substrates for other cathepsins)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitor (positive control)

  • Solvent (negative control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the reference inhibitor in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

    • Prepare a working solution of the cathepsin enzyme in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the following in triplicate:

      • Assay buffer (for blank)

      • Enzyme solution and solvent (for negative control)

      • Enzyme solution and serial dilutions of the reference inhibitor (for positive control)

      • Enzyme solution and serial dilutions of the test compound

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in a kinetic mode for a set duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Subtract the blank reading from all other readings.

    • Normalize the data by expressing the reaction rates as a percentage of the negative control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).

Mandatory Visualization

The following diagrams illustrate key aspects of the experimental workflow and the logical relationships in evaluating cathepsin inhibitor specificity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) plate Prepare 96-well Plate dispense Dispense Reagents and Inhibitors plate->dispense preincubate Pre-incubation dispense->preincubate add_substrate Add Substrate preincubate->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence calculate_rates Calculate Reaction Rates read_fluorescence->calculate_rates normalize Normalize Data calculate_rates->normalize plot Plot Dose-Response Curve normalize->plot ic50 Determine IC50 Value plot->ic50 specificity_evaluation cluster_cathepsins Target Cathepsins cluster_other Other Proteases AA This compound CatB Cathepsin B AA->CatB Inhibits CatL Cathepsin L AA->CatL Inhibits CatK Cathepsin K AA->CatK Activity? CatS Cathepsin S AA->CatS Activity? Papain Papain AA->Papain No Effect Calpains Calpains AA->Calpains No Effect IC50_B IC50 = 49 µM IC50_L IC50 = 12 µM IC50_K Data Not Available IC50_S Data Not Available IC50_Other No Inhibition @ 100 µM

References

Aurantiamide Acetate: A Comparative Meta-Analysis of its Efficacy in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the efficacy of Aurantiamide Acetate, a dipeptide derivative with demonstrated therapeutic potential. We will objectively compare its performance with alternative compounds and provide supporting experimental data to inform future research and development.

Unveiling the Potential of this compound

This compound is a natural compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have highlighted its potential as an anti-inflammatory, anticancer, and antiviral agent. Its mechanism of action often involves the modulation of key signaling pathways, such as the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[1][2][3] This guide synthesizes the available efficacy data to provide a clear comparison with other therapeutic alternatives.

Quantitative Efficacy Analysis

To facilitate a direct comparison of this compound's efficacy, the following tables summarize the available quantitative data from various preclinical studies.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

ActivityAssay/Cell LineIC50 Value (µM)Reference CompoundIC50 Value (µM)
Interleukin-1β (IL-1β) InhibitionLPS-stimulated BV2 microglial cells40.36--
Xanthine Oxidase Inhibition-28.94Sesuvioside A31.69

Table 2: Anticancer Activity of this compound and Comparative Compounds

Cell LineThis compound Concentration (µM)EffectAlternative CompoundCell LineIC50 Value (µM)
Malignant Glioma (U87, U251)0-100Dose- and time-dependent decrease in cell viabilityDoxorubicin-Not directly compared
---TamoxifenHeLa28.80
---CisplatinA549Comparable to CCK-8 assay results
---TaxolA549Comparable to CCK-8 assay results

Note: A direct comparison of IC50 values for this compound in various cancer cell lines is limited in the currently available literature. Further head-to-head studies are warranted.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.

G cluster_0 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (iNOS, COX-2, IL-1β) Nucleus->Gene induces Aurantiamide Aurantiamide Acetate Aurantiamide->IKK inhibits

Caption: NF-κB Signaling Pathway Inhibition by this compound.

G start Start cell_culture Cell Culture (e.g., BV2, U87, U251) start->cell_culture treatment Treatment with This compound (various concentrations) cell_culture->treatment incubation Incubation treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability inflammation Inflammatory Marker Quantification (e.g., ELISA for IL-1β) incubation->inflammation western Western Blot (e.g., for NF-κB pathway proteins) incubation->western data Data Analysis (IC50 determination) viability->data inflammation->data western->data end End data->end

Caption: General Experimental Workflow for Efficacy Evaluation.

Experimental Protocols

The following methodologies are based on the protocols described in the cited research for evaluating the efficacy of this compound.

Anti-inflammatory Activity Assay (in vitro)[1]
  • Cell Line: BV2 microglial cells.

  • Stimulant: Lipopolysaccharide (LPS).

  • Methodology:

    • BV2 cells are cultured in appropriate media and seeded in multi-well plates.

    • Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 3 hours).

    • LPS is added to the wells to induce an inflammatory response.

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of pro-inflammatory cytokines, such as IL-1β, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The IC50 value is calculated based on the dose-response curve of cytokine inhibition.

Anticancer Activity Assay (in vitro)[4]
  • Cell Lines: Human malignant glioma U87 and U251 cells.

  • Methodology:

    • Cancer cells are cultured and seeded in 96-well plates.

    • Cells are treated with a range of concentrations of this compound (e.g., 0-100 μM).

    • Following a predetermined incubation period (e.g., 24, 48, or 72 hours), cell viability is assessed using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured, which correlates with the number of viable cells.

    • The percentage of cell viability is calculated relative to untreated control cells, and dose-response curves are generated to determine the IC50 value.

Western Blot Analysis for NF-κB Pathway[1]
  • Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in the NF-κB signaling pathway.

  • Methodology:

    • Cells are treated with this compound and/or LPS as described in the activity assays.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-IKK, IκBα, p65).

    • A secondary antibody conjugated to an enzyme is then added.

    • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to assess changes in protein levels and phosphorylation status.

Concluding Remarks and Future Directions

The compiled data indicates that this compound is a promising bioactive compound with potent anti-inflammatory and potential anticancer properties. Its ability to inhibit the NF-κB pathway provides a clear mechanistic basis for its anti-inflammatory effects.

However, for its development as a therapeutic agent, further research is crucial. Specifically, comprehensive studies determining the IC50 values of this compound across a broader range of cancer cell lines are needed to identify its most promising anticancer applications. Furthermore, head-to-head comparative studies against established clinical drugs are essential to accurately position its efficacy. In vivo studies are also necessary to evaluate its pharmacokinetic profile, safety, and efficacy in animal models of inflammatory diseases and cancer.

This meta-analysis serves as a valuable resource for researchers, providing a foundation for future investigations into the therapeutic potential of this compound. The presented data and protocols can guide the design of further experiments to fully elucidate its efficacy and mechanism of action, ultimately paving the way for its potential translation into clinical practice.

References

Safety Operating Guide

Safe Disposal of Aurantiamide Acetate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Aurantiamide acetate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with the appropriate safety measures to minimize exposure and mitigate risks.

Personal Protective Equipment (PPE): Proper PPE is the first line of defense against chemical exposure. When handling this compound, always use the following[1]:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[1].

  • Skin Protection: Chemical-impermeable gloves and impervious, fire-resistant clothing are required to prevent skin contact[1].

  • Respiratory Protection: In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator should be used[1].

Engineering Controls: Always handle this compound in a well-ventilated area to avoid the formation of dust and the inhalation of mist, gas, or vapors[1].

Accidental Release Measures: In the event of a spill or leak, evacuate personnel to a safe area and prevent further spillage if it is safe to do so. Avoid dust formation during cleanup. The collected material should be contained and arranged for disposal[1]. Do not let the product enter drains.

II. Step-by-Step Disposal Protocol

The disposal of chemical waste is regulated by federal and local authorities, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. Disposal in regular trash or sewer systems is prohibited[2].

Step 1: Waste Characterization and Segregation

  • Identify Waste: All waste containing this compound must be treated as hazardous chemical waste.

  • Segregate Waste: Do not mix this compound waste with other incompatible chemicals[2]. Store it separately to prevent dangerous reactions. Use physical barriers or secondary containment systems for separation[2].

Step 2: Container Selection and Labeling

  • Choose the Right Container: Use a container that is chemically compatible with this compound. The container must be leak-proof, in good condition, and have a secure closure[2][3][4].

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste" and identify the contents, including "this compound." Ensure the label is accurate and legible.

Step 3: Waste Accumulation and Storage

  • Point of Generation: Accumulate waste at or near the point of generation, under the control of laboratory personnel[2].

  • Storage Area: The designated storage area for chemical waste should be well-ventilated[2]. For academic labs operating under the EPA's Subpart K regulations, waste can be stored for a maximum of six months before it must be removed from the facility[2][5].

  • Container Capacity: Do not fill waste containers beyond 90% of their capacity to prevent spills[3].

Step 4: Arrange for Professional Disposal

  • Licensed Disposal Service: Contact a licensed professional waste disposal service to handle the final disposal of this compound waste[6].

  • Documentation: Ensure all required documentation for waste generation and disposal is completed as mandated by RCRA[2].

Data and Properties of this compound

This table summarizes key identification and biological activity data for this compound.

PropertyValueSource
Chemical Formula C₂₇H₂₈N₂O₄[7]
Molecular Weight 444.5 g/mol [8]
CAS Number 56121-42-7[7]
Appearance White to off-white crystalline solid[7]
Solubility Soluble in organic solvents[7]
Biological Activity Inhibitor of Cathepsin L (IC₅₀ = 12 µM) and Cathepsin B (IC₅₀ = 49 µM)[9]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start This compound Waste Generated characterize Step 1: Characterize as Hazardous Waste & Segregate start->characterize container Step 2: Select Chemically Compatible & Leak-Proof Container characterize->container label Step 3: Label Container with 'Hazardous Waste' & Contents container->label store Step 4: Store in Designated, Ventilated Area (≤ 90% Full) label->store disposal Step 5: Contact Licensed Waste Disposal Service store->disposal end Waste Disposed of Safely & Compliantly disposal->end

Caption: Procedural workflow for the safe disposal of this compound.

Disclaimer: This document provides guidance based on available safety data and general laboratory waste regulations. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for this compound. Adherence to all applicable federal, state, and local regulations is mandatory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.